molecular formula C8H14F3NO B1421836 1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol CAS No. 1227068-37-2

1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol

Cat. No.: B1421836
CAS No.: 1227068-37-2
M. Wt: 197.2 g/mol
InChI Key: CLMDMJJVIPEREU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol is a useful research compound. Its molecular formula is C8H14F3NO and its molecular weight is 197.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1,1-trifluoro-2-piperidin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO/c1-7(13,8(9,10)11)6-2-4-12-5-3-6/h6,12-13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMDMJJVIPEREU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol is a fluorinated organic compound featuring a piperidine ring, a core structure in many biologically active molecules. The strategic incorporation of a trifluoromethyl group (-CF3) often enhances the metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential applications of this compound in the field of medicinal chemistry.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. It is important to note that while some data is available for the (R)-enantiomer, a complete experimental dataset for the racemic mixture is not extensively published.

PropertyValueSource
Molecular Formula C₈H₁₄F₃NO[1][2]
Molecular Weight 197.20 g/mol [1][2]
CAS Number 2200551-41-1 ((R)-enantiomer)[2]
Predicted pKa 12.30 ± 0.29[2]
Predicted XLogP3-AA 1.2[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 5[2]
Complexity 177[2]

Synthesis and Characterization

A plausible synthetic approach is outlined below:

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Piperidine Functionalization cluster_1 Step 2: Trifluoromethylation cluster_2 Step 3: Purification Piperidine Piperidine Precursor Alkylation Alkylation or Reductive Amination Piperidine->Alkylation Introduce propan-2-one sidechain Propanone_Intermediate Piperidinyl-propan-2-one Trifluoromethylation Nucleophilic Trifluoromethylation Propanone_Intermediate->Trifluoromethylation TMSCF₃ or CF₃I Crude_Product Crude Product Purification Column Chromatography or Recrystallization Crude_Product->Purification Final_Product This compound Purification->Final_Product Purity >95%

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)
  • Piperidine Functionalization: A suitable N-protected piperidine precursor would undergo alkylation or reductive amination to introduce a propan-2-one moiety at the 4-position of the piperidine ring.

  • Trifluoromethylation: The resulting piperidinyl-propan-2-one intermediate would then be subjected to nucleophilic trifluoromethylation. Reagents such as trifluoromethyltrimethylsilane (TMSCF₃) or trifluoromethyl iodide (CF₃I) are commonly employed for this transformation.[1]

  • Deprotection (if necessary): If an N-protecting group was used, it would be removed in the final step.

  • Purification: The final compound would be purified using standard techniques such as column chromatography or recrystallization to achieve a purity of over 95%.[1]

Characterization

The structural integrity and purity of the synthesized this compound would be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential to confirm the chemical structure and the successful incorporation of the trifluoromethyl group.

  • Mass Spectrometry (MS): This would be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final product.

Potential Applications in Drug Discovery

The unique structural features of this compound make it an interesting candidate for various applications in medicinal chemistry. The piperidine moiety is a common scaffold in many approved drugs, and the trifluoromethyl group can significantly enhance pharmacological properties.

Neurotransmitter Modulation

Fluorinated piperidine derivatives are actively being explored as modulators of neurotransmitter systems.[1] They have the potential to interact with ion channels and G-protein coupled receptors (GPCRs). The trifluoromethyl group can improve metabolic stability and binding affinity, making this compound a candidate for targeting neurological disorders.[1]

Neuromodulation_Pathway cluster_targets Potential Molecular Targets cluster_outcomes Potential Therapeutic Outcomes Compound This compound Ion_Channels Voltage-Gated Sodium Channels Compound->Ion_Channels Inhibition GPCRs GPCRs Compound->GPCRs Modulation Enzymes Acetylcholinesterase or Monoamine Oxidases Compound->Enzymes Inhibition Neuronal_Excitability Reduced Neuronal Excitability Ion_Channels->Neuronal_Excitability Neurotransmission Modulated Neurotransmission GPCRs->Neurotransmission Enzyme_Activity Altered Enzyme Activity Enzymes->Enzyme_Activity

References

An In-depth Technical Guide to 1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol (CAS Number: 1227068-37-2)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Scaffold in Modern Medicinal Chemistry

1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol is a heterocyclic organic compound featuring a piperidine ring substituted at the 4-position with a trifluoromethylated tertiary alcohol. This unique combination of a saturated nitrogen heterocycle and a trifluoromethyl carbinol moiety makes it a molecule of significant interest in medicinal chemistry. The piperidine scaffold is a common motif in numerous pharmaceuticals, valued for its ability to interact with biological targets and its favorable pharmacokinetic properties. The introduction of a trifluoromethyl group (-CF3) is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and modulate the basicity of nearby functional groups, often leading to improved binding affinity and bioavailability.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering a technical resource for its utilization in research and development.

Physicochemical and Safety Profile

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1227068-37-2Supplier Data
Molecular Formula C₈H₁₄F₃NOSupplier Data
Molecular Weight 197.20 g/mol Supplier Data
Appearance Not available (likely a solid)Inferred
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa 12.30 ± 0.29 (Predicted)Guidechem

Safety and Handling:

Based on safety data sheets for this compound, this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary measures include avoiding contact with skin and eyes, ensuring adequate ventilation, and wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Proposed Synthesis and Purification Workflow

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible and scientifically sound synthetic route can be proposed based on established organofluorine chemistry and methods for the elaboration of piperidine scaffolds. The synthesis can be logically divided into two key stages: preparation of a suitable piperidine precursor and the subsequent trifluoromethylation reaction.

Diagram 1: Proposed Synthetic Workflow

Synthetic Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Trifluoromethylation & Deprotection Boc-piperidone N-Boc-4-piperidone Boc-piperidine-4-carbaldehyde N-Boc-piperidine-4-carbaldehyde Boc-piperidone->Boc-piperidine-4-carbaldehyde Formylation Boc-protected_product N-Boc-1,1,1-trifluoro-2-(piperidin-4-yl)propan-2-ol Boc-piperidine-4-carbaldehyde->Boc-protected_product Trifluoromethylation (Ruppert-Prakash Reagent) Final_Product This compound Boc-protected_product->Final_Product Deprotection (e.g., TFA)

Caption: A proposed two-part synthetic workflow for the target compound.

Experimental Protocol: A Step-by-Step Guide

Part 1: Synthesis of N-Boc-piperidine-4-carbaldehyde (Precursor)

The synthesis of the aldehyde precursor is a critical first step. While various methods exist, a common approach involves the formylation of N-Boc-4-piperidone.

  • Reaction Setup: To a solution of N-Boc-4-piperidone in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a formylating agent such as ethyl formate.

  • Base Addition: Slowly add a strong base (e.g., sodium hydride) to the reaction mixture at a reduced temperature (e.g., 0 °C) to facilitate the Claisen condensation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield N-Boc-piperidine-4-carbaldehyde.

Part 2: Trifluoromethylation and Deprotection

The key trifluoromethylation step can be achieved using the Ruppert-Prakash reagent (TMSCF₃), a widely used nucleophilic trifluoromethylating agent.

  • Trifluoromethylation Reaction: Dissolve N-Boc-piperidine-4-carbaldehyde in an anhydrous aprotic solvent (e.g., THF). Add the Ruppert-Prakash reagent (TMSCF₃) to the solution.

  • Initiation: Initiate the reaction by adding a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).

  • Reaction Monitoring: Monitor the reaction by TLC or ¹⁹F NMR spectroscopy until the starting material is consumed.

  • Workup: Quench the reaction with an aqueous solution and extract the product. The intermediate is the silyl ether of the desired alcohol. This can be hydrolyzed to the alcohol during the workup or in a separate step.

  • Deprotection: Dissolve the crude N-Boc protected product in a suitable solvent (e.g., dichloromethane, DCM) and add a strong acid such as trifluoroacetic acid (TFA) to remove the Boc protecting group.

  • Final Purification: After the reaction is complete, neutralize the excess acid and extract the final product. Purify the crude product by column chromatography or recrystallization to obtain this compound.[1]

Structural Characterization: A Predictive Approach

Due to the lack of publicly available experimental spectra for the title compound, this section provides a predicted spectroscopic analysis based on the known chemical shifts of similar structures and the principles of NMR spectroscopy.

Diagram 2: Key Structural Features for NMR Analysis

NMR_Structure cluster_piperidine Piperidine Ring Protons cluster_sidechain Side-Chain Groups H_axial Axial Protons H_equatorial Equatorial Protons H_axial->H_equatorial H_alpha α-Protons H_beta β-Protons H_alpha->H_beta H_gamma γ-Proton H_beta->H_gamma CF3 CF₃ Group OH OH Group CF3->OH CH3 CH₃ Group OH->CH3

Caption: Key proton and functional groups for NMR spectral assignment.

Predicted ¹H NMR Spectrum:

  • Piperidine Ring Protons (δ 1.5-3.0 ppm): The protons on the piperidine ring will appear as a series of complex multiplets in this region. The axial and equatorial protons will have different chemical shifts and coupling constants.

  • CH Proton (δ ~2.0 ppm): The proton at the C4 position of the piperidine ring is expected to be a multiplet.

  • CH₃ Protons (δ ~1.3 ppm): The methyl group protons adjacent to the trifluoromethyl-substituted carbon will likely appear as a singlet or a closely coupled multiplet.

  • OH Proton (variable): The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • NH Proton (variable): The amine proton of the piperidine ring will also be a broad singlet, with its chemical shift influenced by the solvent.

Predicted ¹³C NMR Spectrum:

  • CF₃ Carbon (δ ~125 ppm, quartet): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

  • C-OH Carbon (δ ~70-80 ppm): The quaternary carbon bearing the hydroxyl and trifluoromethyl groups will be in this region.

  • Piperidine Ring Carbons (δ ~25-50 ppm): The carbons of the piperidine ring will appear in this range.

  • CH₃ Carbon (δ ~20-30 ppm): The methyl group carbon will be in the aliphatic region.

Mass Spectrometry:

In an electrospray ionization mass spectrum (ESI-MS), the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 198.1.

Potential Applications in Drug Discovery and Development

The structural features of this compound suggest its potential as a valuable building block or lead compound in several therapeutic areas.

  • Neurotransmitter Modulation: The piperidine moiety is a common feature in compounds targeting the central nervous system (CNS). This compound could serve as a scaffold for developing modulators of various neurotransmitter receptors and transporters.[1]

  • Ion Channel Blockade: Fluorinated piperidine derivatives have been investigated as potential sodium channel blockers. The trifluoromethyl group can enhance metabolic stability and binding affinity, making this compound a candidate for conditions characterized by neuronal hyperexcitability.

  • Enzyme Inhibition: The tertiary alcohol can act as a hydrogen bond donor, potentially interacting with the active sites of various enzymes. This makes it a candidate for the development of enzyme inhibitors.

Future Research Directions

To fully elucidate the potential of this compound, several avenues of research are warranted:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol and complete spectral characterization are essential for its widespread adoption by the research community.

  • Pharmacological Profiling: A comprehensive in vitro and in vivo pharmacological evaluation is necessary to identify its primary biological targets and therapeutic potential.

  • Stereoselective Synthesis: The chiral center at the tertiary alcohol suggests that the enantiomers may have different biological activities. The development of a stereoselective synthesis would allow for the investigation of the individual enantiomers.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its combination of a privileged piperidine scaffold and a strategically placed trifluoromethyl group positions it as a valuable tool for medicinal chemists and drug discovery scientists. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and a rationale for its potential applications. Further research into this compound is highly encouraged to unlock its full therapeutic potential.

References

An In-depth Technical Guide to the Spectral Analysis of 1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the spectral characteristics of 1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol. As a fluorinated piperidine derivative, this compound holds significant interest in medicinal chemistry, potentially acting as a neurotransmitter modulator or enzyme inhibitor.[1] The trifluoromethyl group is known to enhance metabolic stability and binding affinity, making a thorough understanding of its structural and electronic properties crucial for drug development.[1] This guide presents a predictive analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, grounded in the established spectral properties of its core fragments: the trifluorinated propanol unit and the piperidine ring. Detailed experimental protocols for acquiring this spectral data are also provided, offering a comprehensive resource for researchers. The molecular formula for this compound is C₈H₁₄F₃NO, with a molecular weight of 197.2 g/mol .[2]

Introduction: The Significance of Fluorinated Piperidines

Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules. The introduction of a trifluoromethyl group, as seen in this compound, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The high electronegativity of fluorine can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through unique intermolecular interactions. These attributes make fluorinated piperidines, such as the title compound, attractive candidates for investigation in areas like sodium channel modulation and enzyme inhibition.[1]

A comprehensive spectral analysis is the cornerstone of characterizing such novel compounds, confirming their identity, purity, and three-dimensional structure. This guide offers a foundational understanding of the expected spectral data for this compound, enabling researchers to confidently identify and characterize this molecule.

Predicted Spectral Data and Interpretation

Due to the limited availability of published experimental spectra for this compound, this section provides a detailed prediction based on the known spectral data of its constituent parts: 1,1,1-trifluoro-2-propanol and piperidine.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to reveal the distinct proton environments within the molecule. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the nitrogen atom in the piperidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
H on -OH2.0 - 3.0Singlet (broad)1H
H on C-4 of piperidine1.8 - 2.0Multiplet1H
Axial H's on C-2, C-6 of piperidine2.5 - 2.7Multiplet2H
Equatorial H's on C-2, C-6 of piperidine2.9 - 3.1Multiplet2H
Axial H's on C-3, C-5 of piperidine1.4 - 1.6Multiplet2H
Equatorial H's on C-3, C-5 of piperidine1.7 - 1.9Multiplet2H
H's on -CH₃1.2 - 1.4Singlet3H
H on -NH of piperidine1.5 - 2.5Singlet (broad)1H

Causality Behind Predictions:

  • Piperidine Protons: The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The axial and equatorial protons are chemically non-equivalent, leading to distinct signals. Protons on carbons adjacent to the nitrogen (C-2 and C-6) will be deshielded and appear at a lower field.

  • Trifluoromethyl Group Effect: The strong electron-withdrawing nature of the CF₃ group will influence the electronic environment of the entire molecule, though its effect diminishes with distance.

  • Methyl Protons: The methyl protons are expected to appear as a singlet as there are no adjacent protons to couple with.

  • Hydroxyl and Amine Protons: The signals for the -OH and -NH protons are often broad and their chemical shifts can vary with solvent and concentration due to hydrogen bonding.

dot

Caption: Molecular structure of this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (ppm)
C-2, C-6 of piperidine45 - 50
C-3, C-5 of piperidine25 - 30
C-4 of piperidine40 - 45
Quaternary Carbon attached to -OH70 - 75 (quartet due to C-F coupling)
-CH₃20 - 25
-CF₃120 - 130 (quartet due to C-F coupling)

Causality Behind Predictions:

  • Piperidine Carbons: The chemical shifts of the piperidine carbons are based on known values for similar substituted piperidines. The carbons closer to the nitrogen (C-2, C-6) are generally found in the 45-50 ppm range.

  • Trifluoromethyl Group Effect: The CF₃ group will cause the signal for the carbon it is attached to, to appear as a quartet due to one-bond C-F coupling. The quaternary carbon attached to the hydroxyl group will also likely show a smaller quartet splitting due to two-bond C-F coupling.

Predicted Infrared (IR) Spectrum

The IR spectrum is useful for identifying the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H stretch (alcohol)3200 - 3600Strong, broad
N-H stretch (secondary amine)3300 - 3500Medium, sharp
C-H stretch (alkane)2850 - 3000Strong
C-F stretch1000 - 1400Strong
C-O stretch (alcohol)1050 - 1150Strong
N-H bend (amine)1550 - 1650Medium

Causality Behind Predictions:

  • The broad O-H stretch is characteristic of hydrogen-bonded alcohols.

  • The N-H stretch of the secondary amine in the piperidine ring will be a sharp peak.

  • The C-F stretches will be very strong and appear in the fingerprint region, often as multiple bands.

Predicted Mass Spectrum (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 197.

  • Key Fragmentation Patterns:

    • Loss of a methyl group (-CH₃) to give a fragment at m/z = 182.

    • Loss of a trifluoromethyl group (-CF₃) to give a fragment at m/z = 128.

    • Cleavage of the C-C bond between the piperidine ring and the propanol side chain, leading to fragments corresponding to the piperidin-4-yl cation and the trifluoro-2-hydroxypropyl radical, or vice versa.

    • Fragmentation of the piperidine ring itself is also expected.

dot

G cluster_workflow Mass Spectrometry Fragmentation Pathway M [M]⁺˙ m/z = 197 M_minus_CH3 [M-CH₃]⁺ m/z = 182 M->M_minus_CH3 - •CH₃ M_minus_CF3 [M-CF₃]⁺ m/z = 128 M->M_minus_CF3 - •CF₃ Piperidinyl_cation Piperidin-4-yl cation M->Piperidinyl_cation α-cleavage Propanol_side_chain Trifluoro-2-hydroxypropyl fragment M->Propanol_side_chain α-cleavage

Caption: Predicted key fragmentation pathways in the mass spectrum.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed. Instrument parameters should be optimized for the specific instrument being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer (300 MHz or higher recommended)

Procedure:

  • Accurately weigh the sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., TMS).

  • Acquire the ¹³C NMR spectrum. This will require a longer acquisition time than the ¹H spectrum.

  • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

dot

G cluster_workflow NMR Spectroscopy Workflow Sample_Prep Sample Preparation (Dissolve in deuterated solvent) Data_Acquisition Data Acquisition (¹H and ¹³C spectra) Sample_Prep->Data_Acquisition Processing Data Processing (Fourier transform, phasing) Data_Acquisition->Processing Analysis Spectral Analysis (Chemical shifts, coupling) Processing->Analysis

Caption: A streamlined workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample (1-2 mg)

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

  • Solvent for cleaning the ATR crystal (e.g., isopropanol)

Procedure:

  • Record a background spectrum of the clean ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

  • Label the major absorption bands in the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound sample (sub-milligram quantity)

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI, or Electron Impact - EI)

  • Suitable solvent for sample introduction (e.g., methanol, acetonitrile)

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent.

  • Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through an LC system. For EI, the sample is often introduced via a direct insertion probe.

  • Acquire the mass spectrum in the appropriate mass range.

  • Analyze the spectrum to identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics, researchers are better equipped to identify and characterize this and related fluorinated piperidine compounds. The provided experimental protocols offer a practical starting point for obtaining high-quality spectral data. As with any novel compound, the definitive characterization will rely on the careful acquisition and interpretation of experimental data, which can be compared against the predictive framework presented here.

References

A Technical Guide to the Molecular Structure and Significance of 1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and strategic importance of 1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol. The molecule integrates two pharmacologically significant motifs: a piperidine ring, a privileged scaffold in central nervous system (CNS) drug discovery, and a trifluoromethyl carbinol group, which imparts unique properties such as enhanced metabolic stability and binding affinity. This document elucidates the compound's structure through spectroscopic analysis, outlines a robust synthetic pathway, and contextualizes its potential within modern medicinal chemistry. The synthesis of its structural features and its potential as a modulator for ion channels and G-protein coupled receptors (GPCRs) are also discussed.

Introduction and Strategic Context

This compound (Molecular Formula: C₈H₁₄F₃NO, Molecular Weight: 197.20 g/mol ) is a heterocyclic compound whose structure is of considerable interest in the field of drug discovery.[1][2] The molecule is characterized by a piperidine ring substituted at the 4-position with a 1,1,1-trifluoro-2-hydroxypropan-2-yl group.

The piperidine moiety is one of the most prevalent N-heterocycles in pharmaceuticals, recognized as a "privileged scaffold" for its ability to interact with a wide range of biological targets, particularly within the CNS.[3][4][5] Its derivatives are integral to over twenty classes of pharmaceuticals.[3] The incorporation of the trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacokinetic and pharmacodynamic profile.[6] The CF₃ group can improve metabolic stability, increase lipophilicity for better membrane permeability, and modulate the acidity of nearby functional groups, thereby enhancing binding interactions with target proteins.[7] The tertiary alcohol (carbinol) function serves as a critical hydrogen bond donor and acceptor, further enabling specific interactions within a biological target's binding site.[1]

Given this strategic combination of structural motifs, this compound represents a valuable building block and a potential lead scaffold for developing novel therapeutics, particularly for neurological disorders.[4][8]

Elucidation of the Molecular Structure

The definitive structure of this compound is established through a combination of spectroscopic techniques and an understanding of its inherent chemical properties.

Connectivity and Stereochemistry

The molecule consists of a saturated six-membered piperidine ring. Attached to the carbon at the 4-position is the C2 carbon of a propan-2-ol side chain. This carbinol carbon is tertiary and represents a key stereocenter, bonded to a hydroxyl (-OH) group, a methyl (-CH₃) group, and a trifluoromethyl (-CF₃) group. The presence of this chiral center means the compound exists as a pair of enantiomers, (R)- and (S)-1,1,1-trifluoro-2-(piperidin-4-yl)propan-2-ol.[9]

G cluster_0 Synthesis Workflow Start 4-Acetylpiperidine Protected N-Boc-4-acetylpiperidine Start->Protected Boc₂O, Base Trifluoromethylated N-Boc-1,1,1-Trifluoro-2- (piperidin-4-yl)propan-2-ol Protected->Trifluoromethylated 1. TMSCF₃, CsF 2. TBAF Final 1,1,1-Trifluoro-2- (piperidin-4-yl)propan-2-ol Trifluoromethylated->Final TFA or HCl

References

An In-depth Technical Guide to the Biological Activity of Fluorinated Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry.[1] This is due to fluorine's unique properties, such as its small size, high electronegativity, and the remarkable stability of the carbon-fluorine bond, which can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When combined with the piperidine scaffold, a privileged structure found in numerous FDA-approved drugs, the resulting fluorinated piperidine derivatives exhibit a wide array of potent biological activities.[2][3] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these fascinating compounds, offering valuable insights for researchers and drug development professionals.

The Impact of Fluorination on Piperidine Derivatives

The introduction of fluorine into the piperidine ring can dramatically alter its physicochemical properties.[4] For instance, fluorination can lower the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH and thereby affecting interactions with target receptors.[5] Furthermore, the strategic placement of fluorine atoms can block sites of oxidative metabolism, prolonging the compound's half-life. The conformational preferences of the piperidine ring can also be influenced by fluorine substitution, which can lock the molecule into a more biologically active conformation.[6]

Synthesis of Fluorinated Piperidine Derivatives

A variety of synthetic strategies have been developed to access fluorinated piperidine derivatives.[2] One common approach involves the dearomatization and subsequent hydrogenation of fluorinated pyridines.[2][3] For instance, rhodium(I) complexes and palladium-catalyzed hydrogenations have been successfully employed for the diastereoselective synthesis of all-cis-(multi)fluorinated piperidines.[2] Another versatile method is the oxidative ring cleavage of unsaturated bicyclic β-lactams followed by a ring-closing double reductive amination with fluoroalkylamines.[7]

Experimental Protocol: Synthesis of all-cis-(multi)fluorinated piperidines via Hydrogenation[3]
  • Dearomatization: To a solution of the substituted fluoropyridine in a suitable solvent (e.g., THF), add a rhodium(I) catalyst such as [Rh(COD)Cl]2 and a boron source like pinacolborane.

  • Stir the reaction mixture at room temperature until the dearomatization is complete, as monitored by TLC or LC-MS.

  • Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) in the presence of a palladium catalyst (e.g., Pd/C).

  • Continue the hydrogenation until the reaction is complete.

  • Work-up the reaction by filtering off the catalyst and removing the solvent under reduced pressure.

  • Purify the resulting fluorinated piperidine derivative using column chromatography.

Biological Activities of Fluorinated Piperidine Derivatives

Fluorinated piperidine derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery in various therapeutic areas.

Central Nervous System (CNS) Activity

The ability of fluorine to enhance lipophilicity often improves a compound's ability to cross the blood-brain barrier, making fluorinated piperidines promising agents for CNS disorders.[8] For example, trifluoromethylphenyl piperidines have been investigated as dopamine transporter (DAT) inhibitors.[9] By blocking the reuptake of dopamine, these compounds increase extracellular dopamine levels, leading to the prolonged activation of postsynaptic dopamine receptors.[9]

Signaling Pathway of Dopamine Transporter Inhibition

DAT_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine Postsynaptic_Receptor Postsynaptic Dopamine Receptor DA->Postsynaptic_Receptor Binds DAT Dopamine Transporter (DAT) DA->DAT Reuptake G_Protein G-Protein Postsynaptic_Receptor->G_Protein Activates Fluorinated_Piperidine Fluorinated Piperidine Derivative Fluorinated_Piperidine->DAT Inhibits AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Changes in Gene Expression CREB->Gene_Expression Regulates

Caption: Simplified signaling cascade following dopamine transporter inhibition.

Experimental Protocol: GABA-A Receptor Binding Assay [10]
  • Tissue Preparation: Homogenize rat brain cortex in a suitable buffer (e.g., Tris-citrate buffer).

  • Incubation: To the brain homogenate, add the test compound (fluorinated piperidine derivative) and a radiolabeled ligand for the benzodiazepine binding site, such as [3H]-flumazenil.

  • Incubate the mixture on ice for a defined period (e.g., 40 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Determine the amount of radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the inhibitory concentration (IC50) of the test compound by measuring the displacement of the radioligand at various concentrations.

Anticancer Activity

Numerous fluorinated piperidine derivatives have exhibited potent anticancer activity against a variety of cancer cell lines.[11][12] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and interference with key signaling pathways.[11][12][13] For example, certain piperidine derivatives have been shown to intercalate into DNA, disrupting replication and transcription.[11][14]

Apoptotic Pathway Induced by Fluorinated Piperidine Derivatives

Apoptosis_Pathway Fluorinated_Piperidine Fluorinated Piperidine Derivative Mitochondria Mitochondria Fluorinated_Piperidine->Mitochondria Targets ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS MMP_Dissipation Mitochondrial Membrane Potential Dissipation Mitochondria->MMP_Dissipation Caspase_Cascade Caspase Cascade Activation ROS->Caspase_Cascade MMP_Dissipation->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Induction of apoptosis via mitochondrial pathways.[13]

Experimental Protocol: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated piperidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the compound.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria has created an urgent need for novel antimicrobial agents.[15] Fluorinated piperidine derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[16][17][18] For instance, certain fluoroquinolone derivatives incorporating a fluorinated piperidine moiety have demonstrated potent antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[16]

Experimental Workflow for Antimicrobial Efficacy Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Bacterial Culture Inoculum Prepare Inoculum (0.5 McFarland) Culture->Inoculum MIC_Plate 96-Well Plate for MIC Assay Inoculum->MIC_Plate Compound Prepare Compound Dilutions Compound->MIC_Plate Incubation Incubate at 37°C for 18-24h MIC_Plate->Incubation Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation->Read_MIC MBC_Plate Plate onto Agar for MBC Read_MIC->MBC_Plate Incubation_MBC Incubation_MBC MBC_Plate->Incubation_MBC Incubate Read_MBC Read MBC (Lowest concentration with no bacterial growth) Incubation_MBC->Read_MBC

Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.[19]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [19]
  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[19]

  • Compound Dilution: Perform serial two-fold dilutions of the fluorinated piperidine derivative in a 96-well microtiter plate containing Mueller-Hinton broth.[19]

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria and broth, no compound) and a negative control (broth only).[19]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[19]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[19]

Structure-Activity Relationship (SAR)

The biological activity of fluorinated piperidine derivatives is highly dependent on their structure.[9][20][21] Key factors influencing activity include:

  • Position of Fluorine: The location of the fluorine atom on the piperidine ring or on a substituent can significantly impact potency and selectivity.[9][22]

  • Nature of Substituents: The type and position of other substituents on the piperidine ring and its N-substituent play a crucial role in target binding and overall pharmacological profile.[20][23]

  • Stereochemistry: The stereochemistry of the fluorinated piperidine can be a critical determinant of its biological activity.[7]

Comparative Biological Activity Data
Compound ClassBiological Target/ActivityKey Structural FeaturesPotency (IC50/MIC)Reference
Trifluoromethylphenyl PiperidinesDopamine Transporter (DAT)Trifluoromethylphenyl groupVaries with substitution pattern[9]
Vindoline-Piperazine ConjugatesAnticancer (Breast, Lung Cancer)N-[4-(trifluoromethyl)benzyl]piperazineGI50 = 1.00 µM (MDA-MB-468)
Fluoroquinolone-Piperidine HybridsAntibacterial (MRSA)7-(3-alkoxyimino-4-methyl-4-methylaminopiperidin-1-yl)MIC: 0.06 to 2 µg/mL[16]
N-Methyl-4-piperidone CurcuminoidsAntibacterial (Cariogenic Bacteria)3-Fluoro substitution on the aromatic ringMIC: 250-500 µg/mL[17]
Fluorinated Piperidine Derivativesα-glucosidase InhibitionVaried fluorine substitution patternsSeveral-fold more active than acarbose

Conclusion

Fluorinated piperidine derivatives represent a rich and versatile class of compounds with significant potential in drug discovery. The strategic incorporation of fluorine provides a powerful tool to modulate the physicochemical and pharmacological properties of the piperidine scaffold, leading to compounds with enhanced potency, selectivity, and metabolic stability. This guide has provided a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these promising molecules. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of fluorinated piperidine derivatives.

References

The Trifluoromethyl Group: A Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in modern medicinal chemistry, transforming lead compounds into successful drug candidates. This technical guide provides a comprehensive analysis of the multifaceted roles of the trifluoromethyl group in drug design. We will delve into its profound influence on key physicochemical and pharmacological properties, including lipophilicity, metabolic stability, binding affinity, and bioavailability. Through an exploration of underlying mechanistic principles, supported by case studies of FDA-approved drugs, this guide offers field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols for assessing the impact of trifluoromethylation and a survey of current synthetic methodologies are also presented to provide a practical framework for its application in drug discovery programs.

Introduction: The Rise of a "Super-Methyl" Group

The introduction of fluorine-containing functional groups into bioactive molecules is a cornerstone of contemporary drug design. Among these, the trifluoromethyl (CF3) group stands out for its unique and powerful ability to modulate molecular properties. Often referred to as a "super-methyl" group, its strategic placement within a drug candidate can dramatically enhance its therapeutic profile. The CF3 group's strong electron-withdrawing nature, coupled with its significant lipophilicity and metabolic robustness, allows medicinal chemists to fine-tune the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, leading to improved efficacy and safety.

This guide will explore the fundamental principles that govern the trifluoromethyl group's influence on drug-like properties. We will examine how its distinct electronic and steric characteristics can be leveraged to overcome common challenges in drug development, from poor metabolic stability to inadequate target engagement.

Physicochemical Properties and Their Pharmacological Implications

The trifluoromethyl group's utility in drug design stems from its unique combination of physicochemical properties that distinguish it from other functional groups, including its hydrocarbon counterpart, the methyl group.

Lipophilicity and Membrane Permeability

A critical factor in a drug's ability to reach its target is its capacity to traverse biological membranes. The trifluoromethyl group is highly lipophilic, and its incorporation into a molecule generally increases the compound's lipophilicity, as measured by its partition coefficient (LogP). This enhanced lipophilicity can improve a drug's absorption and distribution, including its ability to cross the blood-brain barrier, which is crucial for drugs targeting the central nervous system. For example, the addition of a para-trifluoromethyl group to fluoxetine (Prozac) increased its lipophilicity and CNS penetration, enabling effective serotonin transporter binding.[1][2]

However, it is crucial to maintain a balance, as excessively high lipophilicity can lead to poor solubility, increased toxicity, and non-specific binding. The trifluoromethyl group offers a more nuanced control over lipophilicity compared to larger alkyl groups.[3]

Electronic Effects: Electronegativity and pKa Modulation

The three highly electronegative fluorine atoms make the trifluoromethyl group a potent electron-withdrawing substituent. This property significantly influences the electronic environment of the entire molecule. When attached to an aromatic ring, the CF3 group can deactivate the ring towards oxidative metabolism.[1]

Furthermore, its strong inductive effect can markedly alter the acidity (pKa) of nearby functional groups.[4][5] For instance, the presence of a trifluoromethyl group can lower the pKa of a neighboring amine or carboxylic acid. This modulation of pKa can be critical for optimizing a drug's ionization state at physiological pH, thereby influencing its solubility, permeability, and target binding. A molecule with a CF3 group attached to a tertiary stereogenic center in a heteroaliphatic ring showed improved potency through a key hydrogen bonding interaction by lowering the pKa of a cyclic carbamate.[4]

Steric and Conformational Influence

While relatively small, the trifluoromethyl group exerts a distinct steric influence that can impact how a drug molecule fits into the binding pocket of its target protein. This steric complementarity is often crucial for achieving high binding affinity and selectivity. The CF3 group is bulkier than a methyl group and can be used to probe the steric tolerance of a binding site.[6] It is often considered a bioisostere for chlorine, the ethyl group, and the isopropyl group due to similarities in size.[6][7]

The diagram below illustrates the key physicochemical properties of the trifluoromethyl group and their impact on drug design.

Trifluoromethyl_Properties CF3 Trifluoromethyl Group (CF3) Lipophilicity Increased Lipophilicity CF3->Lipophilicity Electronegativity High Electronegativity (Strong Electron-Withdrawing Effect) CF3->Electronegativity Metabolic_Stability Enhanced Metabolic Stability CF3->Metabolic_Stability Steric_Effect Steric Bulk CF3->Steric_Effect Permeability Improved Membrane Permeability (e.g., BBB) Lipophilicity->Permeability Electronegativity->Metabolic_Stability pKa pKa Modulation Electronegativity->pKa Half_Life Increased Drug Half-Life Metabolic_Stability->Half_Life Binding Altered Binding Affinity & Selectivity Steric_Effect->Binding

Caption: Key physicochemical properties of the trifluoromethyl group and their resulting pharmacological implications in drug design.

Enhancing Metabolic Stability: Blocking the "Soft Spots"

A major hurdle in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[1][6] This inherent strength makes the trifluoromethyl group exceptionally resistant to metabolic cleavage.

By strategically replacing a metabolically labile methyl group or hydrogen atom with a CF3 group, medicinal chemists can effectively block these "metabolic soft spots".[8] This "metabolic switching" strategy can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile, ultimately requiring less frequent dosing.[8]

The following table summarizes the comparative effects on metabolic stability when a metabolically susceptible methyl group is replaced by a trifluoromethyl group.

ParameterMolecule with Methyl GroupMolecule with Trifluoromethyl GroupRationale
Rate of Metabolism HigherSignificantly LowerThe strong C-F bonds in the CF3 group are resistant to enzymatic cleavage by CYPs.[8]
Number of Metabolites Generally higherSignificantly reducedBlocking a primary metabolic pathway limits the formation of downstream metabolites.[8]
In Vitro Half-life (t½) ShorterLongerA reduced rate of metabolism leads to a slower clearance of the parent drug.[8]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerBlocking metabolism reduces the liver's metabolic capacity for the drug.[8]

Impact on Target Binding and Biological Activity

The introduction of a trifluoromethyl group can profoundly influence a drug's interaction with its biological target, often leading to enhanced binding affinity and selectivity. This can be attributed to a combination of factors:

  • Hydrophobic Interactions: The lipophilic nature of the CF3 group can promote favorable hydrophobic interactions within the target's binding pocket.[1]

  • Electrostatic Interactions: The highly polarized C-F bonds can participate in dipole-dipole and other electrostatic interactions, including the formation of tetrel bonds with electron-rich atoms in the protein backbone or side chains.[1][9]

  • Conformational Rigidity: The steric bulk of the CF3 group can restrict the conformational flexibility of a molecule, locking it into a bioactive conformation that is optimal for binding.

A notable example is the 5α-reductase inhibitor dutasteride, where the replacement of a tert-butyl amide moiety with a 2,5-bis(trifluoromethyl)phenyl group resulted in a 40-fold increase in potency compared to its analogue, finasteride.[4]

Case Studies: Trifluoromethylated Drugs on the Market

The success of incorporating the trifluoromethyl group is evident in the large number of FDA-approved drugs that feature this moiety across a wide range of therapeutic areas.[4][10]

  • Fluoxetine (Prozac): An antidepressant where the CF3 group enhances lipophilicity and brain penetration.[1][11]

  • Celecoxib (Celebrex): A nonsteroidal anti-inflammatory drug (NSAID) where the CF3 group contributes to its COX-2 selectivity.[11]

  • Aprepitant (Emend): An antiemetic agent where two CF3 groups enhance metabolic stability and binding affinity to the NK-1 receptor.

  • Sitagliptin (Januvia): An anti-diabetic drug where the trifluoromethyl group plays a key role in its interaction with the DPP-4 enzyme.

  • Tipranavir (Aptivus): An anti-HIV drug where the trifluoromethyl-2-pyridyl moiety contributes to multiple interactions at the enzyme site.[4]

Synthetic Methodologies for Trifluoromethylation

The increasing importance of the trifluoromethyl group in drug discovery has spurred the development of a diverse array of synthetic methods for its introduction into organic molecules.[4] These methods can be broadly categorized as follows:

  • Nucleophilic Trifluoromethylation: Often employing reagents like trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) or fluoroform.[4][12]

  • Electrophilic Trifluoromethylation: Utilizing reagents such as Umemoto's or Togni's reagents.[4]

  • Radical Trifluoromethylation: Involving the generation of a CF3 radical from precursors like sodium trifluoromethanesulfinate (Langlois' reagent).[4]

  • Transition-Metal-Catalyzed Trifluoromethylation: Using copper or palladium catalysts to couple trifluoromethyl groups with aryl or vinyl halides/pseudohalides.[1]

The choice of method depends on the substrate, the desired position of the CF3 group, and the tolerance of other functional groups in the molecule.

The following diagram illustrates a generalized workflow for evaluating the impact of trifluoromethylation on a lead compound.

Trifluoromethylation_Workflow cluster_0 Lead Optimization Strategy cluster_1 Key Assays Lead_Compound Lead Compound (with metabolic liability, e.g., -CH3) SAR_Analysis SAR Analysis & Identification of Metabolic 'Soft Spot' Lead_Compound->SAR_Analysis Synthesis Synthesis of CF3 Analog SAR_Analysis->Synthesis In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening In_Vivo_Testing In Vivo PK/PD Studies In_Vitro_Screening->In_Vivo_Testing Metabolic_Assay Metabolic Stability Assay (e.g., Microsomal Stability) In_Vitro_Screening->Metabolic_Assay Assess t½, CLᵢₙₜ Binding_Assay Target Binding Assay (e.g., Ki determination) In_Vitro_Screening->Binding_Assay Assess Affinity & Selectivity Permeability_Assay Permeability Assay (e.g., PAMPA) In_Vitro_Screening->Permeability_Assay Assess LogP, Permeability Optimized_Candidate Optimized Drug Candidate In_Vivo_Testing->Optimized_Candidate

Caption: A typical workflow for the strategic incorporation of a trifluoromethyl group to optimize a lead compound.

Experimental Protocol: In Vitro Microsomal Stability Assay

To empirically determine the effect of trifluoromethylation on metabolic stability, an in vitro microsomal stability assay is a standard and crucial experiment.

Objective: To measure the rate of disappearance of a test compound (and its trifluoromethylated analog) upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s.[8]

Materials:

  • Test compound and its CF3 analog

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and dilute them in phosphate buffer to the desired starting concentration.

  • Incubation: In a 96-well plate, combine the liver microsomes and the test compound solution. Pre-incubate the plate at 37°C for a few minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding the cold quenching solution. The 0-minute time point serves as the control.

  • Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.[8]

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent drug at each time point using a validated LC-MS/MS method.[8]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug versus time. The slope of the linear regression of this plot provides the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

Conclusion and Future Perspectives

The trifluoromethyl group has firmly established itself as a privileged functional group in drug design. Its ability to concurrently enhance metabolic stability, modulate lipophilicity and pKa, and improve target binding makes it a powerful tool for optimizing lead compounds into viable drug candidates.[1][6] The continued development of novel and efficient trifluoromethylation methods will further expand the accessibility and application of this "secret weapon" in the medicinal chemist's arsenal. As our understanding of drug-target interactions and metabolic pathways deepens, the rational and strategic incorporation of the trifluoromethyl group will undoubtedly continue to play a pivotal role in the discovery of the next generation of innovative medicines.

References

The Discovery of Novel 2-(Piperidin-4-yl) Derivatives: From Scaffold to Lead Candidate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a multitude of clinically successful drugs.[1][2] Its unique structural and physicochemical properties—including its sp3-hybridized three-dimensional nature, the presence of a basic nitrogen atom that aids in solubility and receptor interaction, and its conformational flexibility—make it an ideal building block for engaging with complex biological targets.[2][3] This guide provides an in-depth exploration of the discovery process for novel derivatives centered on the 2-(piperidin-4-yl) motif. We will dissect the strategic rationale behind synthetic choices, detail robust protocols for biological evaluation, and illuminate the iterative process of structure-activity relationship (SAR) optimization that transforms a simple scaffold into a potent and selective lead candidate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The 2-(Piperidin-4-yl) Scaffold: A Privileged Motif in Modern Drug Discovery

The prevalence of the piperidine heterocycle in pharmaceuticals is a testament to its utility.[1] It offers a stable, non-aromatic core that can be readily functionalized to explore diverse chemical space. The nitrogen atom, typically protonated at physiological pH, can act as a crucial hydrogen bond donor, forming key interactions within a target's binding pocket and improving aqueous solubility.[4] The 2- and 4-positions of the piperidine ring provide distinct vectors for substitution, allowing for precise orientation of pharmacophoric groups. Specifically, the 2-(piperidin-4-yl) arrangement links a side chain at the 2-position to a core piperidine ring, which itself can be further modified at the piperidine nitrogen (N1 position). This framework is central to compounds targeting a wide array of diseases, from central nervous system (CNS) disorders to inflammation and cancer.[2][5][6]

The strategic value of this scaffold lies in its ability to enhance "druggability." Its presence can improve pharmacokinetic (ADME) properties and often reduces toxicity.[2] Furthermore, the piperidine ring's chair-like conformation allows substituents to adopt well-defined axial or equatorial positions, a critical factor in achieving high target selectivity.[7]

Rational Design & Synthetic Strategies

The synthesis of a 2-(piperidin-4-yl) library begins with a robust and flexible chemical strategy. The choice of starting materials and reaction pathways is dictated by the desired final substitutions and the need for efficiency and scalability.

Foundational Synthetic Schemes

A common and effective approach is the elaboration of commercially available piperidine building blocks, such as 1-Boc-piperidine-4-carboxylic acid or 1-Boc-4-piperidone. These protected intermediates provide a reliable entry point for constructing the desired scaffold.

One of the most powerful reactions in this context is reductive amination . This method is favored for its broad substrate scope and operational simplicity, allowing for the direct installation of substituents on the piperidine nitrogen.[4][8]

G

Detailed Protocol: Reductive Alkylation of a Secondary Amine

This protocol is adapted from methodologies used in the synthesis of novel antimycotics and demonstrates the direct conversion of a secondary amine to a tertiary amine.[8][9] The causality behind this choice is its efficiency; it's a one-pot reaction that avoids the need for activating groups or harsh conditions.

Objective: To synthesize a tertiary N-alkylpiperidine derivative.

Materials:

  • Secondary amine precursor (e.g., a 2-(piperidin-4-yl)tetrahydroisoquinoline) (1.0 eq)

  • Aldehyde (e.g., n-dodecanal) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the secondary amine precursor (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Aldehyde Addition: Add the corresponding aldehyde (1.2 eq) to the solution and stir the mixture at room temperature for 30 minutes. This period allows for the formation of the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. NaBH(OAc)₃ is chosen as the reducing agent because it is mild and selective for imines in the presence of aldehydes, minimizing side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by carefully adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel to yield the pure tertiary amine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. This self-validating step ensures the identity of the synthesized molecule.

Case Study: Synthesis of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Anti-inflammatory Agents

Researchers identified a novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative from an in-house library with promising anti-inflammatory activity.[10][11] This led to a focused synthesis campaign to explore the SAR of this new chemical series. The core synthesis involves the condensation of a substituted o-phenylenediamine with a piperidine-4-carboxaldehyde derivative.

These compounds were found to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[10] The mechanism involves the restoration of the phosphorylation level of IκBα, an inhibitor of the NF-κB transcription factor, thereby downregulating the inflammatory cascade.[10][11]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB p65/p50 (NF-κB) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, iNOS) Nucleus->Genes Activates Transcription Compound 2-(Piperidin-4-yl)- 1H-benzo[d]imidazole Derivative (6e) Compound->IKK Inhibits Activation

Biological Evaluation & Screening Cascades

A tiered or cascaded approach to biological screening is essential for efficiently identifying promising compounds while minimizing resource expenditure. The process begins with broad, high-throughput primary assays and progresses to more complex, lower-throughput secondary and in vivo assays for only the most promising hits.

G Library Compound Library (2-(piperidin-4-yl) derivatives) Primary Primary Screen: In Vitro Target Binding or Cell-Based Assay (e.g., NO/TNF-α) Library->Primary Hits Initial Hits Primary->Hits High Activity Secondary Secondary Assays: Dose-Response (IC50) Selectivity Panels Hits->Secondary Leads Validated Leads Secondary->Leads Potent & Selective Tertiary Tertiary Assays: In Vivo Models (e.g., Xylene Ear Edema) Leads->Tertiary Candidate Lead Candidate Tertiary->Candidate Efficacious

In Vitro Assay Protocol: Inhibition of TNF-α Production

This protocol describes a representative cell-based ELISA to quantify the inhibitory effect of test compounds on TNF-α production in LPS-stimulated RAW 264.7 macrophages, a standard model for inflammatory responses.[10]

Objective: To determine the IC₅₀ value of test compounds for TNF-α inhibition.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • TNF-α ELISA Kit

  • 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Pre-treat the cells with the compounds at various concentrations for 2 hours. The choice to pre-treat allows the compound to enter the cells and engage its target before the inflammatory stimulus is introduced.

  • Stimulation: Add LPS to each well (final concentration 1 µg/mL) to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (no compound).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions precisely. This ensures the trustworthiness and reproducibility of the quantitative data.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Analysis

SAR analysis is the intellectual core of lead optimization. By systematically modifying the structure of a hit compound and observing the corresponding changes in biological activity, researchers can build a model of the pharmacophore—the essential features required for activity.

For example, in the development of 2-(piperidin-4-yl)tetrahydroisoquinoline antimycotics, SAR studies revealed that antifungal activity was highly dependent on two key features: a protonatable nitrogen atom and an alkyl side chain with more than four carbons.[8] Specifically, compounds with an n-dodecyl (12-carbon) side chain showed the highest potency.[8][12]

Compound IDCore StructureR Group (at N1 of Piperidine)MIC₉₀ vs. C. albicans (µg/mL)[8]Cytotoxicity IC₅₀ (µg/mL)[8]
6d Tetrahydroisoquinolinen-Hexyl> 64> 100
6f Tetrahydroisoquinolinen-Dodecyl46
6i Decahydroisoquinolinen-Dodecyl223
6k DecahydroisoquinolineGeranyl (branched)817

This table clearly demonstrates the SAR principle: extending the alkyl chain from hexyl (6d) to dodecyl (6f) dramatically increases potency. The data also highlights the critical need to balance potency with safety, as the most potent compound (6f) also showed the highest cytotoxicity.

G Hit Initial Hit Compound SAR_Cycle SAR Cycle Hit->SAR_Cycle Hypothesis Formulate Hypothesis (e.g., 'Lipophilic side chain will improve potency') SAR_Cycle->Hypothesis Synthesize Synthesize Analogs (Vary R-group length, etc.) Hypothesis->Synthesize Test Test Biological Activity (In Vitro Assay) Synthesize->Test Analyze Analyze Data (Compare Potency/Selectivity) Test->Analyze Analyze->SAR_Cycle Refine Hypothesis Optimized Optimized Lead Analyze->Optimized Criteria Met

Lead Optimization & Advanced Strategies

Modulating Pharmacokinetics through Bioisosteric Replacement

While potent, a lead compound may suffer from poor metabolic stability or other undesirable pharmacokinetic properties. A key site of metabolism on the piperidine ring is often the carbon atoms adjacent to the nitrogen.[13] One field-proven strategy to address this is bioisosteric replacement , where a part of the molecule is replaced with a chemically different group that retains similar steric and electronic properties, thus preserving biological activity while altering ADME properties.[14][15][16]

For the piperidine ring, common bioisosteres include:

  • Morpholine: Introducing an oxygen atom can increase polarity and potentially block a site of metabolism.[13]

  • Spirocyclic Systems (e.g., Azaspiro[3.3]heptane): These more rigid structures can lock the molecule into a more favorable conformation and explore different exit vectors not accessible from a simple piperidine ring.[13]

The thoughtful application of bioisosterism can be a powerful tool to overcome developability hurdles, transforming a potent but flawed lead into a viable drug candidate.[14]

Conclusion & Future Perspectives

The 2-(piperidin-4-yl) scaffold remains a highly productive starting point for the discovery of novel therapeutics across a wide range of disease areas. Its synthetic tractability and favorable physicochemical properties ensure its continued prominence in medicinal chemistry. This guide has outlined a logical, evidence-based pathway from initial scaffold selection through synthesis, screening, and optimization. The causality behind experimental choices—from selecting a mild reducing agent to pre-incubating cells before stimulation—is paramount for robust and reproducible science. Future discovery efforts will likely integrate advanced computational modeling with high-throughput synthesis and screening to explore the vast chemical space around this privileged core more efficiently, leading to the next generation of innovative medicines.

References

The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Significance of the Piperidine Moiety

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone of modern medicinal chemistry.[1][2][3] Its remarkable prevalence in a vast number of clinically approved drugs and biologically active natural products has rightfully earned it the designation of a "privileged scaffold."[3][4] This guide provides a detailed exploration of the structure-activity relationships (SAR) of piperidine derivatives across diverse therapeutic areas. It is crafted to serve as an indispensable resource for scientists and researchers dedicated to the design and development of novel therapeutics leveraging this versatile chemical motif.

This document will delve into the quantitative data that underpins SAR insights, present detailed experimental protocols for the synthesis and evaluation of piperidine-containing compounds, and offer visual representations of the complex signaling pathways they modulate.

Part 1: Deconstructing the Piperidine Core for Therapeutic Advantage

The therapeutic efficacy of piperidine derivatives is profoundly influenced by the nature, position, and stereochemistry of substituents appended to the piperidine ring. A thorough understanding of these relationships is crucial for the optimization of potency, selectivity, and pharmacokinetic profiles.

The N1 Position: A Gateway to Modulating Physicochemical and Pharmacokinetic Properties

The nitrogen atom at the 1-position of the piperidine ring is a primary site for modification. Substituents at this position can dramatically alter a compound's basicity, lipophilicity, and metabolic stability.

  • Basicity and Target Interaction: The basicity of the piperidine nitrogen is a critical determinant of its interaction with biological targets. In many cases, this nitrogen is protonated at physiological pH, allowing for ionic interactions with negatively charged residues, such as aspartate or glutamate, in receptor binding pockets.[5] Altering the substituent on the nitrogen can fine-tune this basicity, thereby optimizing binding affinity. For instance, the introduction of electron-withdrawing groups can decrease basicity, which may be advantageous in certain therapeutic contexts to reduce off-target effects or improve oral bioavailability.

  • Lipophilicity and Bioavailability: The N1-substituent significantly impacts the overall lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[4] The addition of bulky, lipophilic groups can enhance membrane permeability but may also increase metabolic susceptibility. Conversely, the incorporation of polar groups can improve aqueous solubility.

C2, C3, and C4 Positions: Dictating Potency and Selectivity

Substitutions at the carbon atoms of the piperidine ring are instrumental in defining a compound's potency and selectivity for its intended target.

  • C4-Substitution: A Common Strategy for Potency Enhancement: The 4-position is a frequently modified site in the design of piperidine-based drugs. Introducing various functional groups at this position can lead to significant gains in potency by establishing additional interactions within the target's binding site. For example, in the development of opioid receptor modulators, bulky aromatic groups at the C4-position have been shown to be crucial for high-affinity binding.[3]

  • C2 and C3-Substitution: Introducing Chirality and Conformational Constraints: Substitutions at the 2- and 3-positions introduce chiral centers, and the resulting stereoisomers often exhibit profound differences in biological activity.[6] This stereoselectivity underscores the importance of a precise three-dimensional fit between the drug and its target. Furthermore, substituents at these positions can impose conformational restrictions on the piperidine ring, locking it into a specific chair or boat conformation that may be more favorable for binding. The introduction of chiral centers can also influence a molecule's physicochemical properties and reduce cardiac hERG toxicity.[6]

Part 2: Quantitative Structure-Activity Relationship (SAR) Analysis

The following sections provide a quantitative overview of the SAR for piperidine derivatives in key therapeutic areas, summarizing critical data from seminal studies.

Piperidine Derivatives as Anticancer Agents

The piperidine scaffold is a key feature in numerous anticancer drugs, acting through diverse mechanisms such as enzyme inhibition and the disruption of critical signaling pathways.[3][7]

Compound/SeriesTarget/Cell LineKey Structural Features for ActivityIC₅₀/EC₅₀ (µM)
Furan-pyrazole piperidine derivativesAkt1, OVCAR-8 (Ovarian), HCT116 (Colon)The presence of a furan-pyrazole moiety is crucial for potent inhibition.0.02 - 15.8
Piperidine-based MenA InhibitorsMycobacterium tuberculosis MenASpecific substitutions on the piperidine ring lead to improved potency.8 - 22
Piperidine Carboxamide DerivativesKarpas-299 (Anaplastic Large Cell Lymphoma)The piperidine ring and carboxamide group are essential for anti-tumor activity.Varies
  • Causality Behind Experimental Choices: The selection of furan-pyrazole moieties in the design of Akt1 inhibitors was driven by the hypothesis that these groups would form specific hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase.[8] Similarly, the focus on MenA in Mycobacterium tuberculosis is based on its essential role in the bacterial electron transport chain, making it a validated target for novel anti-tubercular agents.[9]

Piperidine Derivatives as Modulators of the Central Nervous System (CNS)

Piperidine-containing compounds have a long history in the development of drugs targeting the CNS, including antipsychotics, antidepressants, and analgesics.[4][10]

Compound/SeriesTargetKey Structural Features for ActivityKᵢ (nM) or IC₅₀ (µM)
Benzyl-piperidine derivativesAcetylcholinesterase (AChE)The benzyl-piperidine group provides strong binding to the catalytic site of AChE.Varies
Piperidine-based Sigma-1 Receptor LigandsSigma-1 Receptor (S1R)A protonated piperidine nitrogen is a key pharmacophoric element for S1R binding.3.2 - 8.9 (Kᵢ)
N-arylmethyl substituted piperidine-linked anilinesHIV-1 Reverse Transcriptase (NNRTI)The N-arylmethyl group and the aniline linkage are critical for potent anti-HIV activity.0.022 - 2.1 (EC₅₀)
  • Expert Insights: The design of benzyl-piperidine derivatives as AChE inhibitors for Alzheimer's disease therapy leverages the known interactions of this scaffold with key tryptophan and phenylalanine residues in the enzyme's active site.[11] For sigma-1 receptor ligands, computational studies have confirmed the importance of the positively charged piperidine nitrogen for electrostatic interactions within the receptor.[12][13]

Part 3: Experimental Protocols and Methodologies

A fundamental aspect of SAR studies is the robust synthesis and biological evaluation of novel compounds. This section provides exemplary protocols.

General Synthesis of a 4-Substituted Piperidine Derivative

This protocol outlines a common synthetic route for the preparation of a 4-substituted piperidine, a versatile intermediate for further derivatization.

Step-by-Step Methodology:

  • Protection of the Piperidine Nitrogen: To a solution of 4-piperidone in a suitable solvent (e.g., dichloromethane), add one equivalent of a protecting group reagent (e.g., di-tert-butyl dicarbonate) and a base (e.g., triethylamine). Stir the reaction at room temperature until completion (monitored by TLC).

  • Introduction of the C4-Substituent: The protected 4-piperidone can then undergo various reactions to introduce the desired substituent at the 4-position. For example, a Grignard reaction with an appropriate organomagnesium halide will yield a tertiary alcohol.

  • Deprotection of the Piperidine Nitrogen: The protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the desired 4-substituted piperidine.

  • N-Alkylation/Arylation: The secondary amine can then be further functionalized by reaction with an alkyl or aryl halide in the presence of a base to introduce a substituent at the N1-position.

Self-Validating System: Each step of the synthesis should be monitored by thin-layer chromatography (TLC) and the final product purified by column chromatography. The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Biological Assay: Enzyme Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of a piperidine derivative against a target enzyme.

Step-by-Step Methodology:

  • Prepare Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a solution of the target enzyme in an appropriate assay buffer. Prepare a solution of the enzyme's substrate.

  • Assay Procedure: In a microplate, add the assay buffer, the enzyme solution, and varying concentrations of the test compound. Incubate for a predetermined period to allow for compound-enzyme binding.

  • Initiate Reaction: Add the substrate solution to initiate the enzymatic reaction.

  • Measure Activity: Monitor the progress of the reaction by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Plot the enzyme activity against the concentration of the test compound and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Trustworthiness: The assay should include appropriate controls, such as a positive control (a known inhibitor of the enzyme) and a negative control (vehicle only). The assay should be performed in triplicate to ensure the reproducibility of the results.

Part 4: Visualization of Key Concepts

Visual aids are essential for understanding complex scientific concepts. The following diagrams, generated using Graphviz, illustrate key aspects of piperidine SAR.

General SAR of the Piperidine Scaffold

SAR_Piperidine Piperidine Piperidine Core N1-Position C2/C6-Positions C3/C5-Positions C4-Position N1_Mods Modulation of: - Basicity - Lipophilicity - ADME Properties Piperidine:n1->N1_Mods C4_Mods Key for: - Potency - Selectivity - Target Interaction Piperidine:c4->C4_Mods C23_Mods Introduction of: - Chirality - Conformational Rigidity Piperidine:c2->C23_Mods Piperidine:c3->C23_Mods

Caption: Key modification sites on the piperidine ring and their impact on properties.

Experimental Workflow for Piperidine SAR Studies

Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Iteration Synthesis Synthesis of Analogs Purification Purification Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Screening In Vitro Screening Characterization->Screening DoseResponse Dose-Response & IC50 Screening->DoseResponse Selectivity Selectivity Profiling DoseResponse->Selectivity SAR_Analysis SAR Analysis Selectivity->SAR_Analysis Design Design of New Analogs SAR_Analysis->Design Design->Synthesis

Caption: Iterative cycle of synthesis, testing, and analysis in SAR studies.

Part 5: The Future of Piperidine-Based Drug Discovery

The piperidine scaffold will undoubtedly continue to be a fertile ground for the discovery of new medicines. Advances in computational chemistry, such as quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations, are providing unprecedented insights into the interactions of piperidine derivatives with their biological targets.[8][14][15][16][17] These computational approaches, in synergy with high-throughput synthesis and screening, will accelerate the optimization of lead compounds and the identification of novel drug candidates. The continued exploration of new synthetic methodologies will also expand the accessible chemical space for piperidine derivatives, paving the way for the development of therapeutics with novel mechanisms of action.[18][19]

References

An In-depth Technical Guide to 1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol: A Novel Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol, a fluorinated piperidine derivative with significant potential in drug discovery and development. We will delve into its chemical identity, physicochemical properties, synthetic routes, and its emerging applications, offering field-proven insights for researchers and scientists.

Introduction: The Strategic Role of Fluorination in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure. The strategic introduction of fluorine atoms or trifluoromethyl (CF3) groups can dramatically enhance the pharmacological profile of piperidine-containing molecules. The CF3 group, in particular, is known to improve metabolic stability, binding affinity, and membrane permeability. This compound represents a compelling molecular architecture that combines the established piperidine core with the advantageous properties of a trifluoromethylated tertiary alcohol.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its application.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compoundPubChem
InChI InChI=1S/C8H14F3NO/c1-7(13,8(9,10)11)6-2-4-12-5-3-6/h6,12-13H,2-5H2,1H3[1]
InChIKey CLMDMJJVIPEREU-UHFFFAOYSA-N [1]
Canonical SMILES CC(C1CCNCC1)(C(F)(F)F)O[1]
Molecular Formula C8H14F3NO[1]
Molecular Weight 197.20 g/mol [2]
CAS Number 2200551-41-1 (for the (R)-enantiomer)[3]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
XLogP 1.2[1]
pKa 12.30 ± 0.29[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 5[3]

The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, enhancing the acidity of the tertiary alcohol. This, in turn, can modulate its interaction with biological targets.

Caption: 2D structure of this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process that requires careful control of reaction conditions. A plausible synthetic approach involves the functionalization of a piperidine precursor.[2]

General Synthetic Workflow

A common strategy involves the addition of a trifluoromethyl group to a ketone precursor. This can be accomplished using nucleophilic trifluoromethylating agents like Ruppert's reagent (TMSCF3).

Synthesis_Workflow cluster_0 Step 1: Ketone Formation cluster_1 Step 2: Trifluoromethylation cluster_2 Step 3: Deprotection start Piperidine-4-carboxylic acid derivative step1 Grignard Reaction (e.g., with MeMgBr) start->step1 intermediate1 4-acetylpiperidine derivative step1->intermediate1 step2 Nucleophilic Trifluoromethylation (e.g., TMSCF3, TBAF) intermediate1->step2 intermediate2 Protected Target Molecule step2->intermediate2 step3 Removal of Protecting Group (e.g., acidic or basic hydrolysis) intermediate2->step3 final_product This compound step3->final_product

Caption: A generalized workflow for the synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, non-validated protocol based on common organic synthesis techniques for similar molecules.

Step 1: Synthesis of N-Boc-4-acetylpiperidine

  • To a solution of N-Boc-piperidine-4-carboxylic acid in anhydrous THF, add a suitable activating agent (e.g., CDI).

  • In a separate flask, prepare a methyl Grignard reagent (MeMgBr).

  • Slowly add the Grignard reagent to the activated ester at 0°C.

  • Quench the reaction with saturated aqueous NH4Cl.

  • Extract the product with ethyl acetate, dry over Na2SO4, and purify by column chromatography.

Step 2: Trifluoromethylation

  • Dissolve N-Boc-4-acetylpiperidine in anhydrous THF.

  • Add Ruppert's reagent (TMSCF3) and a catalytic amount of a fluoride source (e.g., TBAF).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction and purify the resulting N-Boc protected alcohol.

Step 3: Deprotection

  • Dissolve the N-Boc protected intermediate in a suitable solvent (e.g., dioxane).

  • Add a strong acid (e.g., HCl) and stir at room temperature.

  • Monitor the reaction for the removal of the Boc group.

  • Neutralize the reaction mixture and extract the final product.

  • Purify by recrystallization or column chromatography to yield this compound.

Purification and Characterization

The final compound is typically purified using column chromatography or recrystallization to achieve a purity of over 95%.[2] The structural integrity is confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, and 19F NMR are essential for confirming the molecular structure and the successful incorporation of the trifluoromethyl group.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the compound's identity.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block in the design of novel therapeutic agents.

Neurotransmitter Modulators

Fluorinated piperidine derivatives are actively being explored as modulators of neurotransmitter systems.[2] The trifluoromethyl group can enhance metabolic stability and binding affinity for targets such as ion channels and G-protein coupled receptors (GPCRs).[2] This compound could serve as a scaffold for developing:

  • Sodium Channel Blockers: By potentially inhibiting voltage-gated sodium channels, derivatives could reduce neuronal excitability, an approach relevant in conditions like epilepsy or ischemic stroke.[2]

  • GPCR Ligands: The piperidine nitrogen can be functionalized to target a wide range of GPCRs involved in various neurological and psychiatric disorders.

Enzyme Inhibitors

The tertiary alcohol moiety can act as a hydrogen bond donor, enabling interactions with the catalytic sites of various enzymes.[2] This makes it a promising starting point for designing inhibitors for enzymes like:

  • Acetylcholinesterase: Inhibition of this enzyme is a key strategy in the treatment of Alzheimer's disease.

  • Monoamine Oxidases (MAOs): MAO inhibitors are used in the treatment of depression and Parkinson's disease.

The discovery of novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives with anti-inflammatory activity highlights the therapeutic potential of the 2-(piperidin-4-yl) scaffold.[4] Similarly, the piperidin-4-yl moiety is a key pharmacophore in GPR119 agonists for the treatment of type 2 diabetes.[5]

Future Directions

The full potential of this compound as a building block in drug discovery is yet to be fully realized. Future research should focus on:

  • Pharmacological Profiling: In-depth in vitro and in vivo studies are needed to evaluate its efficacy and safety in various disease models.

  • Stereochemical Optimization: Enantioselective synthesis would allow for the isolation and evaluation of individual stereoisomers, which may exhibit different biological activities.

  • Library Synthesis: The creation of a diverse library of derivatives by modifying the piperidine nitrogen will be crucial for exploring its full potential against a range of biological targets.

Conclusion

This compound is a strategically designed molecule that marries the desirable properties of the piperidine scaffold with the benefits of trifluoromethylation. Its synthesis, while requiring careful execution, is achievable through established organic chemistry methodologies. Its potential applications as a modulator of CNS targets and as an enzyme inhibitor make it a highly attractive building block for medicinal chemists. This guide provides a foundational understanding for researchers looking to leverage this promising compound in their drug discovery programs.

References

Protocol for Nucleophilic Trifluoromethylation of Piperidinyl Ketones: A Mechanistic and Practical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of the Trifluoromethyl-Piperidine Motif

In the landscape of modern medicinal chemistry, the piperidine scaffold is a cornerstone, present in a multitude of FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile three-dimensional framework.[1] The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold can profoundly enhance a molecule's therapeutic potential.[2][3] This is attributed to the unique properties of the CF₃ group: its strong electron-withdrawing nature, high lipophilicity, and ability to block metabolic oxidation can significantly improve a compound's metabolic stability, bioavailability, and binding affinity to its biological target.[4][5]

However, the direct and selective installation of this valuable functional group onto a piperidine ring, particularly at a ketone position to generate a chiral tertiary alcohol, presents a significant synthetic challenge. This guide provides a comprehensive, field-proven protocol for the nucleophilic trifluoromethylation of piperidinyl ketones, focusing on the use of the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃). We will delve into the causality behind the experimental choices, ensuring a robust and reproducible methodology grounded in a deep understanding of the reaction mechanism.

Core Principle and Mechanistic Underpinnings

The nucleophilic trifluoromethylation of a ketone is, at its core, an addition reaction. The process hinges on the generation of a trifluoromethyl anion equivalent, which then attacks the electrophilic carbonyl carbon of the piperidinyl ketone. The workhorse for this transformation is the Ruppert-Prakash reagent (TMSCF₃), a stable and commercially available liquid that serves as a convenient precursor to the highly reactive trifluoromethyl nucleophile.[6][7][8]

Crucially, TMSCF₃ is not inherently nucleophilic. It requires activation by a catalytic amount of a nucleophilic initiator to cleave the Si-CF₃ bond and unleash the trifluoromethyl anion.[7][9] The most common and effective initiators are fluoride sources, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).

The generally accepted mechanism proceeds through the following key steps:

  • Activation: A nucleophilic initiator (e.g., F⁻) attacks the silicon atom of TMSCF₃, forming a pentacoordinate hypervalent silicon intermediate. This intermediate readily releases the trifluoromethyl anion ([CF₃]⁻).

  • Nucleophilic Addition: The newly formed [CF₃]⁻ anion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the N-protected piperidinyl ketone. This forms a tetrahedral tertiary alkoxide intermediate.

  • Silyl Trap: The highly reactive alkoxide intermediate is trapped in situ by another molecule of TMSCF₃, yielding a stable O-silylated trifluoromethyl carbinol. This step regenerates the fluoride catalyst, allowing it to re-enter the catalytic cycle.

  • Hydrolysis (Workup): Upon completion of the reaction, an acidic aqueous workup quenches the reaction and hydrolyzes the silyl ether to afford the final trifluoromethylated tertiary alcohol product.

// Nodes sub [label="N-Protected\nPiperidinyl Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; rpr1 [label="TMSCF₃\n(Ruppert-Prakash Reagent)", fillcolor="#F1F3F4", fontcolor="#202124"]; cat [label="F⁻ (catalyst)\ne.g., from TBAF", fillcolor="#FBBC05", fontcolor="#202124"];

// Invisible node for branching in1 [shape=point, width=0.01, height=0.01];

// Mechanism intermediates activated_rpr [label="[F-TMSCF₃]⁻\n(Hypervalent Silicon)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cf3_anion [label=""CF₃⁻"\nTrifluoromethyl Anion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; alkoxide [label="Tertiary Alkoxide\nIntermediate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; silylated_prod [label="O-Silylated Product", fillcolor="#F1F3F4", fontcolor="#202124"]; final_prod [label="Final α-Trifluoromethyl\nPiperidinyl Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"];

rpr2 [label="TMSCF₃\n(Silyl Trap)", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="H₃O⁺\n(Aqueous Workup)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges cat -> activated_rpr [label=" 1. Activation", color="#5F6368"]; rpr1 -> activated_rpr [color="#5F6368"]; activated_rpr -> cf3_anion [label="Liberation", color="#5F6368"];

sub -> in1 [style=invis]; cf3_anion -> in1 [style=invis];

in1 -> alkoxide [label=" 2. Nucleophilic\n Attack", color="#5F6368"];

alkoxide -> silylated_prod [label=" 3. Silyl Trap", color="#5F6368"]; rpr2 -> silylated_prod [color="#5F6368"]; silylated_prod -> cat [label="Catalyst\nRegeneration", style=dashed, color="#5F6368"];

silylated_prod -> final_prod [label=" 4. Hydrolysis", color="#5F6368"]; workup -> final_prod [color="#5F6368"];

// Rank settings for layout {rank=same; sub; rpr1; cat;} {rank=same; activated_rpr;} {rank=same; cf3_anion;} {rank=same; alkoxide; rpr2;} {rank=same; silylated_prod; workup;} {rank=same; final_prod;} } Caption: Reaction mechanism for nucleophilic trifluoromethylation.

Detailed Experimental Protocol

This protocol describes a general procedure for the trifluoromethylation of N-Boc-4-piperidone, a common model substrate. The principles are broadly applicable to other N-protected piperidinyl ketones.

A. Materials and Equipment

  • Reagents: N-Boc-4-piperidone, (Trifluoromethyl)trimethylsilane (TMSCF₃), Tetrabutylammonium fluoride solution (TBAF, 1.0 M in THF), Anhydrous Tetrahydrofuran (THF), 1 M Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc), Brine (saturated aq. NaCl), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Flame-dried round-bottom flask with a magnetic stir bar, rubber septa, nitrogen or argon gas line with a bubbler, syringes, ice-water bath, rotary evaporator, standard glassware for workup and purification.

B. Critical Safety Precautions

  • (Trifluoromethyl)trimethylsilane (TMSCF₃): TMSCF₃ is a volatile, flammable liquid and a respiratory and skin irritant.[6][10] It must be handled exclusively in a well-ventilated chemical fume hood.[10] Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical safety goggles, and appropriate chemical-resistant gloves, is mandatory.[10][11]

  • Inert Atmosphere: The reaction is sensitive to moisture. All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (N₂ or Ar) to prevent quenching of the reagents and intermediates.

  • Quenching: The reaction should be quenched carefully by slowly adding 1 M HCl, especially at a reduced temperature (0 °C), as the initial reaction can be exothermic.[10]

C. Step-by-Step Methodology

  • Reaction Setup:

    • Place a magnetic stir bar into a 50 mL round-bottom flask. Seal the flask with a rubber septum, and flame-dry the apparatus under vacuum.

    • Allow the flask to cool to room temperature and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition:

    • To the flask, add N-Boc-4-piperidone (e.g., 1.0 g, 5.02 mmol, 1.0 equiv).

    • Using a syringe, add anhydrous THF (20 mL) to dissolve the substrate.

    • Cool the stirred solution to 0 °C using an ice-water bath.

    • Via syringe, add TMSCF₃ (e.g., 1.1 mL, 7.53 mmol, 1.5 equiv) dropwise to the cooled solution.[7]

    • Finally, add the TBAF solution (1.0 M in THF, e.g., 0.5 mL, 0.5 mmol, 0.1 equiv) dropwise over 5 minutes.[7] The slow addition is crucial to control the initiation of the reaction.

  • Reaction and Monitoring:

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

    • Continue stirring for 2-4 hours.[9]

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Workup and Extraction:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding 1 M HCl (15 mL).[7]

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

    • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The resulting crude oil or solid is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-Boc-4-(trifluoromethyl)piperidin-4-ol.

    • The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="1. Setup\nFlame-dry flask under vacuum.\nBackfill with N₂/Ar.", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="2. Reagent Loading\nAdd N-Boc-4-piperidone\nand anhydrous THF.", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="3. Cool to 0 °C", fillcolor="#F1F3F4", fontcolor="#202124"]; add_tms [label="4. Add TMSCF₃", fillcolor="#FBBC05", fontcolor="#202124"]; add_tbaf [label="5. Add TBAF (catalyst)\n(Dropwise)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; react [label="6. Reaction\nStir at RT for 2-4h.", fillcolor="#F1F3F4", fontcolor="#202124"]; monitor [label="Monitor by TLC/GC-MS", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; quench [label="7. Quench\nCool to 0 °C, add 1M HCl.", fillcolor="#F1F3F4", fontcolor="#202124"]; extract [label="8. Extraction\nwith Ethyl Acetate.", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="9. Purification\nColumn Chromatography.", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End\n(Characterize Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> setup; setup -> dissolve; dissolve -> cool; cool -> add_tms; add_tms -> add_tbaf; add_tbaf -> react; react -> monitor; monitor -> react [label="Incomplete"]; monitor -> quench [label="Complete"]; quench -> extract; extract -> purify; purify -> end; } Caption: A typical experimental workflow for the trifluoromethylation protocol.

Data Summary and Optimization Insights

The efficiency of the nucleophilic trifluoromethylation can be influenced by the choice of catalyst and solvent. The following table summarizes representative conditions for this class of reaction.

EntrySubstrateCF₃ Source (equiv)Initiator (equiv)SolventTemp (°C)Time (h)Yield (%)
1N-Boc-4-piperidoneTMSCF₃ (1.5)TBAF (0.1)THF0 → RT2-4>90
2N-Cbz-4-piperidoneTMSCF₃ (1.5)TBAF (0.1)THF0 → RT3~85-95
3N-Ac-4-piperidoneTMSCF₃ (1.5)CsF (0.2)DMFRT5~80-90
4N-Bn-4-piperidoneTMSCF₃ (2.0)K₂CO₃ (0.2)DMFRT6~75-85

Yields are approximate and based on typical literature reports for analogous ketone trifluoromethylations.[9]

Troubleshooting & Field Insights:

  • Low or No Conversion: The most common culprit is moisture. Ensure all glassware is impeccably dry and the solvent is anhydrous. The second most common issue is an inactive initiator; use a fresh bottle of TBAF solution or freshly dried CsF/K₂CO₃.[12]

  • Choice of Initiator: While TBAF is highly effective, it can sometimes be too basic, leading to side reactions with sensitive substrates. In such cases, a milder initiator like CsF or K₂CO₃ in DMF can be a superior choice.[9]

  • Substrate Reactivity: Electron-withdrawing N-protecting groups (like Boc or Cbz) generally lead to cleaner and faster reactions by increasing the electrophilicity of the carbonyl carbon. Electron-donating groups (like Benzyl) may require slightly longer reaction times or slightly more forcing conditions.

Conclusion

The nucleophilic trifluoromethylation of piperidinyl ketones using the Ruppert-Prakash reagent is a robust, reliable, and high-yielding method for synthesizing α-trifluoromethylated piperidinyl alcohols. These products are high-value building blocks for drug discovery programs. By understanding the underlying mechanism, adhering to strict anhydrous and inert techniques, and making informed choices about reagents, researchers can confidently employ this protocol to accelerate the development of next-generation therapeutics.

References

A Guide to the Enantioselective Synthesis of Trifluoromethyl Carbinols: Strategies, Mechanisms, and Practical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Chiral trifluoromethyl carbinols, in particular, are pivotal structural motifs found in numerous pharmaceuticals and agrochemicals.[3][4] Consequently, the development of robust and efficient methods for their enantioselective synthesis has become a major focus of chemical research. This in-depth technical guide provides a comprehensive overview of the principal strategies for synthesizing these valuable compounds. We will delve into the mechanistic underpinnings of key methodologies, offer field-proven insights into experimental design, and provide detailed, actionable protocols for researchers in drug discovery and chemical development.

Introduction: The Strategic Importance of the Trifluoromethyl Carbinol Moiety

The trifluoromethyl group is often considered a "super-methyl" group. Its strong electron-withdrawing nature and significant steric bulk dramatically alter the physicochemical properties of a parent molecule. In drug candidates, this can lead to:

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group can block sites of oxidative metabolism.

  • Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.

  • Modulated Acidity/Basicity: The inductive effect of the CF₃ group can fine-tune the pKa of nearby functional groups, impacting target binding.

  • Conformational Control: The steric demand of the CF₃ group can lock a molecule into a specific, biologically active conformation.

When the CF₃ group is attached to a stereogenic carbinol center, the precise three-dimensional arrangement of the molecule becomes critical for its interaction with chiral biological targets like enzymes and receptors. Therefore, controlling the absolute stereochemistry during synthesis is not just an academic challenge but a practical necessity for developing safe and effective chemical agents.[1][2]

This guide will focus on the two most powerful and direct catalytic strategies for accessing enantiopure trifluoromethyl carbinols:

  • Asymmetric Reduction of Prochiral Trifluoromethyl Ketones

  • Enantioselective Nucleophilic Trifluoromethylation of Carbonyl Compounds

We will explore the nuances of various catalytic systems, from transition metal complexes to organocatalysts, providing a framework for rational catalyst and reaction condition selection.

Core Strategy I: Asymmetric Reduction of Trifluoromethyl Ketones

The most straightforward conceptual approach to chiral trifluoromethyl carbinols is the enantioselective reduction of the corresponding prochiral trifluoromethyl ketones. However, these substrates present unique challenges compared to their non-fluorinated analogs.[5] The powerful electron-withdrawing effect of the CF₃ group enhances the electrophilicity of the carbonyl carbon, making it highly reactive. This heightened reactivity can lead to a significant, non-catalyzed background reaction with the reducing agent, which erodes enantioselectivity.[6]

Successful protocols must therefore employ a catalyst that is significantly more reactive than the hydride source itself, ensuring the reaction proceeds predominantly through a well-defined, asymmetric catalytic cycle.

Transition Metal-Catalyzed Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation are pillars of industrial chemical synthesis. For trifluoromethyl ketones, catalyst systems based on ruthenium, rhodium, and iridium have proven most effective.

  • Mechanism Insight: The catalytic cycle generally involves the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of a hydride from the metal (in direct hydrogenation) or from a hydrogen donor like isopropanol or formic acid (in transfer hydrogenation) to the carbonyl carbon. The enantioselectivity is dictated by the steric and electronic interactions between the substrate and the chiral ligand framework in the transition state.

A representative workflow for catalyst screening and optimization in asymmetric transfer hydrogenation is outlined below.

G cluster_prep Catalyst & Reaction Setup cluster_reaction Execution & Analysis cluster_opt Optimization Loop P1 Select Chiral Ligand (e.g., f-amphol, TsDPEN) P3 Prepare Catalyst in situ or use Pre-formed Complex P1->P3 P2 Select Metal Precursor (e.g., [Ir(cod)Cl]₂, [Ru(p-cymene)Cl₂]₂) P2->P3 R1 Run Reaction at Controlled Temperature P3->R1 P4 Dissolve Ketone Substrate & Base (if required) in Solvent P4->R1 P5 Add Hydrogen Source (H₂ gas or i-PrOH/HCOOH) P5->R1 R2 Monitor Conversion (TLC, GC, LC-MS) R1->R2 R3 Work-up & Purify (Chromatography) R2->R3 R4 Determine Enantiomeric Excess (Chiral HPLC/SFC) R3->R4 O1 Analyze Results: Yield & ee% R4->O1 O2 Modify Parameters: - Ligand - Solvent - Temperature - Base O1->O2 Suboptimal? O2->P1 Iterate

Figure 1: Workflow for Asymmetric (Transfer) Hydrogenation.

Data Presentation: Comparison of Catalytic Systems

The choice of ligand is paramount for achieving high enantioselectivity. Recent advances have provided highly effective catalysts for this challenging transformation.

Catalyst SystemSubstrate ExampleYield (%)ee (%)Reference
Ir / f-ampha2,2,2-Trifluoroacetophenone>9999--INVALID-LINK--[5]
RuCl₂((S,S)-TsDACH)(p-cymene) / HCOOH:NEt₃2,2,2-Trifluoroacetophenone9597--INVALID-LINK--
Oxazaborolidine (Bu-CBS) / BH₃-SMe₂Trifluoromethyl ketonesHigh>90--INVALID-LINK--[6]
Chiral Organomagnesium Amides (COMAs)2,2,2-Trifluoroacetophenone>9598--INVALID-LINK--[7]
Stoichiometric Chiral Reducing Agents: CBS and COMA Reagents

While catalytic methods are often preferred, certain stoichiometric chiral reagents provide excellent and reliable results, particularly at the lab scale.

  • Corey-Bakshi-Shibata (CBS) Reduction: This method uses an oxazaborolidine catalyst with a stoichiometric borane source (e.g., BH₃-SMe₂). The oxazaborolidine coordinates to both the borane and the ketone's carbonyl oxygen, organizing the complex into a rigid, six-membered ring transition state that facilitates highly stereoselective hydride delivery.[6]

  • Chiral Organomagnesium Amides (COMAs): These reagents are prepared in situ from dialkylmagnesium and a chiral amine. They act via a Meerwein-Ponndorf-Verley (MPV)-type mechanism, where a β-hydride from one of the magnesium's alkyl groups is transferred to the ketone through a chiral, amine-coordinated transition state.[7] A key advantage is that the chiral amine can often be recovered after the reaction.

Core Strategy II: Enantioselective Nucleophilic Trifluoromethylation

An alternative and equally powerful strategy involves the addition of a trifluoromethyl nucleophile to a prochiral aldehyde or ketone. The primary challenge here is the generation and control of the highly reactive "CF₃⁻" anion.

The Ruppert-Prakash Reagent (TMSCF₃)

(Trifluoromethyl)trimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent, is the most common source of a nucleophilic trifluoromethyl group.[8][9] It is a stable, easy-to-handle liquid. In the presence of a nucleophilic activator (e.g., a fluoride source, alkoxide, or Lewis base), it forms a hypervalent siliconate species that can deliver the CF₃ group to a carbonyl electrophile.

G cluster_activation Catalyst Activation cluster_addition Nucleophilic Addition cluster_workup Product Formation NUC Nucleophilic Activator (e.g., F⁻, RO⁻, Lewis Base) TMSCF3 TMSCF₃ (Ruppert-Prakash Reagent) NUC->TMSCF3 activates ACTIVATED [TMSCF₃(Nuc)]⁻ (Hypervalent Siliconate) TMSCF3->ACTIVATED TS Chiral Transition State (Catalyst-Substrate Complex) ACTIVATED->TS CARBONYL R¹(CO)R² (Aldehyde or Ketone) CARBONYL->TS adds to ADDUCT Silyl-protected Adduct TS->ADDUCT WORKUP Aqueous Workup (e.g., HCl or TBAF) ADDUCT->WORKUP deprotects PRODUCT Chiral Trifluoromethyl Carbinol WORKUP->PRODUCT

Figure 2: General Mechanism for TMSCF₃ Addition.

For enantioselectivity, a chiral activator or a chiral Lewis acid is used to create a chiral environment around the carbonyl substrate. Significant progress has been made using organocatalysts and metal complexes with chiral ligands.[10][11]

Organocatalytic Approaches

Organocatalysis offers an attractive metal-free alternative. Bifunctional catalysts, such as those based on cinchona alkaloids or prolinol derivatives, have been particularly successful.

  • Mechanism of Action: These catalysts typically possess both a Lewis basic site (e.g., a tertiary amine) to activate the TMSCF₃ and a hydrogen-bond donor site (e.g., a thiourea or alcohol) to activate and orient the carbonyl substrate. This dual activation brings the reactants together in a well-defined, chiral orientation, facilitating a highly enantioselective CF₃ transfer.

Organocatalytic aldol-type reactions have also been developed, where an enolate equivalent reacts with a trifluoromethyl ketone.[3][12][13] However, a critical consideration in these reactions is the potential for product racemization, especially during workup or purification.[12][13] Careful control of reaction time and the use of non-acidic workup conditions are crucial for preserving the enantiomeric integrity of the product.[12][13]

Experimental Protocols

Trustworthiness through Self-Validation: The following protocols are representative examples derived from peer-reviewed literature. They include checkpoints for monitoring and validation.

Protocol 4.1: Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone

This protocol is adapted from the work of Kuai, et al., Org. Chem. Front., 2021, 8, 3536-3541.[5]

Materials:

  • [Ir(cod)Cl]₂ (Iridium(I) bis(1,5-cyclooctadiene) dichloride)

  • (1R,2R)-N-(4-dodecylbenzenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) or similar chiral ligand

  • 2,2,2-Trifluoroacetophenone

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous isopropanol (i-PrOH)

Procedure:

  • Catalyst Preparation: In a nitrogen-purged glovebox, add [Ir(cod)Cl]₂ (0.005 mmol, 1 mol%) and the chiral ligand (0.011 mmol, 2.2 mol%) to an oven-dried reaction vial. Add anhydrous i-PrOH (1.0 mL) and stir the mixture at 80 °C for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate vial, dissolve 2,2,2-trifluoroacetophenone (0.5 mmol, 1.0 equiv) in a 5:2 mixture of HCOOH:NEt₃ (0.7 mL).

  • Reaction Execution: Add the substrate solution to the catalyst mixture at room temperature. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the purified alcohol by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Protocol 4.2: Organocatalytic Trifluoromethylation with TMSCF₃

This protocol is a general representation based on principles described by Berkessel, et al., J. Am. Chem. Soc. 2012, 134, 13549-13561.[12][13]

Materials:

  • Aryl aldehyde (e.g., benzaldehyde)

  • (Trifluoromethyl)trimethylsilane (TMSCF₃)

  • Chiral bifunctional catalyst (e.g., a cinchona alkaloid-derived thiourea)

  • Potassium tert-butoxide (t-BuOK) or another suitable activator

  • Anhydrous toluene

Procedure:

  • Reaction Setup: To an oven-dried, nitrogen-flushed flask, add the chiral catalyst (0.05 mmol, 10 mol%) and anhydrous toluene (2.0 mL). Cool the solution to the desired reaction temperature (e.g., -78 °C).

  • Reagent Addition: Add the aryl aldehyde (0.5 mmol, 1.0 equiv) to the cooled catalyst solution. Stir for 5 minutes.

  • Initiation: Add TMSCF₃ (0.75 mmol, 1.5 equiv). Finally, add the activator (e.g., a solution of t-BuOK in THF, 0.05 mmol, 10 mol%) dropwise.

  • Reaction Execution: Stir the reaction at the low temperature.

  • Monitoring and Crucial Caveat: Monitor the reaction closely by ¹⁹F NMR or chiral HPLC of quenched aliquots. It is critical to stop the reaction once full conversion of the starting material is reached. Prolonged reaction times can lead to racemization of the product, catalyzed by the organocatalyst itself. [12][13]

  • Work-up (Acid-Free): Quench the reaction by adding a neutral buffer (e.g., saturated aqueous NH₄Cl should be avoided if racemization is a concern; instead, direct loading onto a silica gel column is often preferred).[12][13] Extract with an organic solvent like diethyl ether.

  • Purification & Analysis: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify immediately by flash chromatography. Determine the ee by chiral HPLC/SFC. The final product is the silyl-protected carbinol, which can be deprotected using TBAF or mild acid if required.

Conclusion and Future Outlook

The enantioselective synthesis of trifluoromethyl carbinols has matured significantly, with a host of reliable and highly selective methods now available to the synthetic chemist. Transition metal catalysis provides powerful tools for the asymmetric reduction of trifluoromethyl ketones, often achieving near-perfect enantioselectivity.[5] Concurrently, organocatalytic nucleophilic trifluoromethylation has emerged as a robust, metal-free alternative, though careful control of reaction conditions is necessary to prevent product racemization.[12][13]

Future research will likely focus on expanding the substrate scope, reducing catalyst loadings, and developing methods that use less expensive and more environmentally benign trifluoromethylating sources. The continued development of novel chiral ligands and organocatalysts will undoubtedly push the boundaries of efficiency and selectivity, further empowering chemists to synthesize the complex, fluorinated molecules that will become the next generation of medicines and advanced materials.

References

The Emerging Role of 1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol in Medicinal Chemistry: A Keystone Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists, Researchers, and Drug Development Professionals

Abstract

The confluence of a privileged heterocyclic scaffold with a uniquely advantageous functional group represents a powerful strategy in modern drug discovery. This technical guide provides an in-depth analysis of the 1,1,1-trifluoro-2-(piperidin-4-yl)propan-2-ol moiety, a chemical entity poised for significant impact in medicinal chemistry. We will dissect the strategic value imparted by the piperidine nucleus and the trifluoromethyl carbinol group, exploring the causality behind their selection in drug design. This guide will detail plausible synthetic routes, postulate key therapeutic applications based on analogous structures, and provide a framework for understanding the structure-activity relationships (SAR) that govern the optimization of leads containing this scaffold.

Introduction: A Synthesis of Stability and Functionality

The quest for novel chemical entities (NCEs) with superior efficacy, safety, and pharmacokinetic profiles is the driving force of pharmaceutical research. Success in this endeavor often hinges on the strategic combination of well-validated structural motifs. The this compound scaffold is a prime example of such a synergistic design, merging the robust and versatile piperidine ring with the electronically and metabolically influential trifluoromethyl carbinol group.

The piperidine ring is one of the most ubiquitous heterocycles in approved pharmaceuticals, prized for its conformational flexibility and ability to present substituents in precise three-dimensional orientations.[1] Its basic nitrogen atom provides a handle for modulating physicochemical properties like solubility and pKa, and serves as a key interaction point with biological targets.[2]

Juxtaposed with this is the trifluoromethyl (CF3) group, a cornerstone of modern medicinal chemistry.[3] The incorporation of a CF3 group can profoundly enhance a molecule's metabolic stability, increase its lipophilicity, and modulate the acidity of nearby functional groups, thereby improving binding affinity and pharmacokinetic properties.[4][5] The tertiary alcohol of the trifluoromethyl carbinol motif further adds a crucial hydrogen bonding capability.[6][7]

This guide will illuminate the potential of the this compound core, not merely as a static building block, but as a dynamic and tunable platform for the development of innovative therapeutics.

The Strategic Advantage of the Trifluoromethyl Carbinol Motif

The decision to incorporate a trifluoromethyl carbinol group is a calculated one, aimed at conferring several desirable attributes to a drug candidate. Understanding these properties is key to appreciating the potential of the title scaffold.

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This can significantly increase a drug's half-life and reduce the potential for the formation of reactive metabolites.

  • Enhanced Lipophilicity: The CF3 group is highly lipophilic (Hansch π value of +0.88), which can improve a molecule's ability to cross cellular membranes and access hydrophobic binding pockets within target proteins.[4] This property is crucial for oral bioavailability and CNS penetration.

  • Modulation of pKa: As a potent electron-withdrawing group, the CF3 moiety lowers the pKa of the adjacent tertiary alcohol. This increased acidity enhances the hydrogen bond donor capacity of the hydroxyl group, potentially leading to stronger and more specific interactions with biological targets like enzymes or receptors.[3]

  • Conformational Control: The steric bulk of the CF3 group can influence the local conformation of the molecule, locking it into a bioactive conformation that is more favorable for target binding.

These properties are summarized in the table below:

PropertyInfluence of Trifluoromethyl GroupConsequence in Drug Design
Metabolic Stability High C-F bond strength resists enzymatic cleavage.Increased drug half-life, reduced metabolic toxicity.[4]
Lipophilicity High Hansch π value.Improved membrane permeability and oral absorption.[4]
Acidity (pKa) Lowers pKa of adjacent alcohol.Stronger hydrogen bond donation, enhanced binding affinity.[3]
Binding Interactions Participates in electrostatic and hydrophobic interactions.Increased target potency and selectivity.

The Piperidine Nucleus: A Privileged Scaffold

The piperidine ring is a saturated heterocycle that is a cornerstone of medicinal chemistry, found in numerous blockbuster drugs.[1] Its prevalence is due to a combination of favorable characteristics that make it an ideal scaffold for drug design.

  • Synthetic Tractability: A vast array of synthetic methods exists for the construction and functionalization of the piperidine ring, allowing for the systematic exploration of chemical space.[1]

  • Physicochemical Tuning: The basic nitrogen atom (typical pKa ~8-11) is often protonated at physiological pH, which can enhance aqueous solubility and provide a key ionic interaction point with acidic residues (e.g., Asp, Glu) in a protein's active site. The substitution on this nitrogen is a primary handle for SAR studies.

  • 3D Diversity: The piperidine ring adopts a stable chair conformation, allowing for precise positioning of substituents in either axial or equatorial positions. This provides a rigid framework to orient functional groups for optimal target engagement.[2]

The combination of these features makes the piperidine scaffold a reliable and versatile starting point for the development of drugs targeting a wide range of biological systems, including the central nervous system (CNS), cardiovascular system, and infectious diseases.[8]

Postulated Therapeutic Applications and Mechanistic Insights

While direct studies on this compound are limited, by examining its constitutional isomer and related fluorinated piperidine derivatives, we can postulate several high-potential therapeutic applications.

  • Ion Channel Modulation (e.g., Sodium Channels): Fluorinated piperidine derivatives are explored as modulators of ion channels.[9] The trifluoromethyl carbinol moiety could act as a potent hydrogen bond donor, interacting with key residues within the channel pore. As such, compounds built from this scaffold could be investigated as potential treatments for neurological conditions characterized by neuronal hyperexcitability, such as epilepsy or neuropathic pain.

  • Enzyme Inhibition: The scaffold's hydroxyl group is a prime candidate for interacting with the catalytic sites of enzymes, such as acetylcholinesterase or monoamine oxidases.[9] This suggests potential applications in neurodegenerative diseases like Alzheimer's or Parkinson's disease.

  • GPCR Modulation: G-protein coupled receptors (GPCRs) are a major class of drug targets. The piperidine nitrogen can form a crucial salt bridge with an aspartate residue common in aminergic GPCRs. The trifluoromethyl group can enhance binding in hydrophobic sub-pockets. This makes the scaffold a promising starting point for developing modulators of receptors like dopamine, serotonin, or chemokine receptors, with potential applications in psychiatric disorders, inflammation, and diabetes. A patent for related cyanopyrazole piperidines as GPR119 modulators highlights the potential in metabolic diseases.[10]

The logical flow for applying this scaffold in a drug discovery context is outlined below.

G cluster_0 Scaffold Selection & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Development Scaffold 1,1,1-Trifluoro-2- (piperidin-4-yl)propan-2-ol Synthesis Chemical Synthesis & Library Generation Scaffold->Synthesis Core Structure HTS High-Throughput Screening Synthesis->HTS Diverse Library SAR SAR Studies & Lead Optimization HTS->SAR Initial Hits InVivo In Vivo Efficacy (Disease Models) SAR->InVivo Optimized Leads PKPD Pharmacokinetics & Toxicology InVivo->PKPD Efficacious Compounds Candidate Preclinical Candidate Selection PKPD->Candidate Safe & Efficacious Compound IND IND-Enabling Studies Candidate->IND

Caption: Drug discovery workflow utilizing the core scaffold.

Synthetic Strategies: A Practical Approach

The synthesis of this compound is achievable through established multi-step organic reactions. A common and logical approach involves the functionalization of a pre-existing piperidine ring.

Experimental Protocol: A Plausible Synthetic Route
  • Starting Material: Begin with a commercially available and suitably protected 4-substituted piperidine, such as 1-Boc-piperidine-4-carbaldehyde or 1-Boc-4-acetylpiperidine. The Boc (tert-butoxycarbonyl) group is a robust protecting group for the piperidine nitrogen that is stable to many reaction conditions but easily removed later.

  • Trifluoromethylation: The key step is the introduction of the trifluoromethyl group. This is typically achieved via nucleophilic addition to the carbonyl group. A common and effective reagent for this transformation is Ruppert's reagent, (trifluoromethyl)trimethylsilane (TMSCF3), used in the presence of a catalytic amount of a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Deprotection: Following the successful addition of the trifluoromethyl group and subsequent workup to yield the tertiary alcohol, the Boc protecting group is removed from the piperidine nitrogen. This is typically accomplished under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

  • Purification and Characterization: The final product is purified using standard techniques such as column chromatography or recrystallization. The structure and purity are confirmed by analytical methods including NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and HPLC.[9]

The workflow for this synthesis is visualized below.

G Start 1-Boc-4-acetylpiperidine Step1 1. TMSCF3, TBAF 2. Aqueous Workup Start->Step1 Intermediate Boc-protected Trifluoromethyl Carbinol Step1->Intermediate Step2 TFA, DCM Intermediate->Step2 Final 1,1,1-Trifluoro-2-(piperidin-4-yl) propan-2-ol Step2->Final Purify Purification & Characterization Final->Purify

Caption: Plausible synthetic workflow for the target compound.

Framework for Structure-Activity Relationship (SAR) Exploration

The this compound scaffold offers multiple points for chemical modification to optimize biological activity. A systematic SAR study is crucial for developing a potent and selective drug candidate.

  • N1-Substitution on Piperidine Ring: This is the most common site for modification. The substituent here can be varied to modulate potency, selectivity, and physicochemical properties. Small alkyl groups, aryl rings, or more complex heterocyclic systems can be introduced via N-alkylation or reductive amination. These modifications can probe additional binding pockets and fine-tune the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Stereochemistry at C2: The carbon bearing the hydroxyl and trifluoromethyl groups is a chiral center. Enantioselective synthesis or chiral separation would be critical to determine if one enantiomer possesses superior activity or a better safety profile, which is often the case for chiral drugs.

  • Piperidine Ring Modification: While less common, modifications to the piperidine ring itself, such as the introduction of substituents or conformational constraints (e.g., through spirocyclization), could be explored to optimize the orientation of the key functional groups.

The key vectors for SAR exploration are depicted below.

Caption: Key modification points for SAR studies. (Note: The image in the DOT script is a placeholder. A chemical structure would be used here.)

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising, yet underexplored, platform in medicinal chemistry. The strategic fusion of a privileged piperidine nucleus with a metabolically robust and electronically influential trifluoromethyl carbinol motif provides a powerful foundation for the design of next-generation therapeutics. The insights from related structures strongly suggest its potential in developing novel modulators of CNS targets, ion channels, and GPCRs.

Future research should focus on the efficient, stereoselective synthesis of this core and its derivatives, followed by screening against a diverse panel of biological targets. In-depth pharmacological profiling and SAR studies will be essential to unlock the full therapeutic potential of this versatile chemical scaffold. As our understanding of the unique properties of organofluorine compounds continues to grow, scaffolds like this will undoubtedly play a pivotal role in addressing unmet medical needs.

References

The Strategic Imperative of Fluorine: A Technical Guide to Fluorinated Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deliberate incorporation of fluorine into molecular scaffolds has become an indispensable strategy in contemporary drug discovery. This guide provides an in-depth technical exploration of the rationale, application, and profound impact of fluorinated building blocks on the journey from a promising lead compound to a clinically viable drug. We will dissect the unique physicochemical properties conferred by fluorine, elucidate the mechanistic underpinnings of its influence on pharmacokinetic and pharmacodynamic profiles, and present field-proven methodologies for the synthesis and strategic deployment of these powerful chemical motifs. Case studies of notable fluorinated pharmaceuticals will serve to illustrate the transformative potential of this "magic bullet" in medicinal chemistry. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the full potential of organofluorine chemistry in their therapeutic programs.

The Fluorine Advantage: Unpacking the Physicochemical Rationale

The outsized role of fluorine in drug design stems from its unique combination of properties, which are unparalleled by any other element in the periodic table.[1][2] Its strategic placement within a drug candidate can elicit a cascade of beneficial modifications to the molecule's overall profile.[3]

  • High Electronegativity: As the most electronegative element, fluorine's potent electron-withdrawing nature can significantly alter the electronic landscape of a molecule.[1][2] This perturbation can modulate the acidity and basicity (pKa) of nearby functional groups, which in turn influences the ionization state at physiological pH, affecting solubility, receptor binding, and cell membrane permeability.[1][2][4]

  • Compact Steric Profile: With a van der Waals radius of only 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[1] This allows it to act as a bioisostere for hydrogen, enabling its introduction into a molecule without significant steric disruption, a critical factor for maintaining or enhancing binding affinity to the target protein.[5]

  • The Strength of the Carbon-Fluorine Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry.[2][6] This exceptional stability is the cornerstone of one of fluorine's most celebrated contributions to drug design: enhanced metabolic stability.[7][8]

Impact on Key Drug Properties

The judicious incorporation of fluorine can positively influence a range of critical drug attributes:

PropertyImpact of FluorinationMechanistic Rationale
Metabolic Stability Significantly IncreasedThe high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450s, effectively blocking oxidation at metabolically labile sites.[2][7][9]
Lipophilicity (LogP) ModulatedSingle fluorine substitution often leads to a slight increase in lipophilicity. However, the overall effect is context-dependent and can be tailored by the degree and pattern of fluorination.[10][11][12]
Acidity/Basicity (pKa) AlteredThe strong inductive effect of fluorine lowers the pKa of nearby acidic groups (making them stronger) and the pKa of the conjugate acids of basic groups (making them weaker).[2][4]
Binding Affinity Often EnhancedFluorine can participate in favorable interactions with protein targets, including hydrogen bonds and electrostatic interactions, leading to improved potency.[13][14]
Conformational Control InfluencedThe introduction of fluorine can alter the conformational preferences of a molecule, potentially stabilizing the bioactive conformation for improved target engagement.[10]
Membrane Permeability Generally ImprovedIncreased lipophilicity and altered pKa can lead to enhanced passage through biological membranes, improving bioavailability.[1][14]

Strategic Deployment: The Art and Science of Fluorination

The decision of where and how to introduce fluorine into a drug candidate is a critical aspect of medicinal chemistry. "Fluorine scanning," the systematic replacement of hydrogen with fluorine at various positions, is a common strategy to probe for beneficial effects.[15]

Blocking Metabolic Hotspots

A primary application of fluorination is to enhance a drug's metabolic stability and, consequently, its half-life.[16] By identifying metabolically vulnerable C-H bonds ("soft spots"), medicinal chemists can strategically replace them with robust C-F bonds.[2] For example, fluorination at benzylic positions or aromatic rings can prevent hydroxylation by cytochrome P450 enzymes.[2][10]

cluster_0 Metabolic Stabilization Workflow Identify Labile Site Identify Labile Site Synthesize Fluorinated Analog Synthesize Fluorinated Analog Identify Labile Site->Synthesize Fluorinated Analog Strategic Fluorination In Vitro Metabolic Assay In Vitro Metabolic Assay Synthesize Fluorinated Analog->In Vitro Metabolic Assay Comparative Analysis Improved Pharmacokinetics Improved Pharmacokinetics In Vitro Metabolic Assay->Improved Pharmacokinetics Validation

Caption: Workflow for enhancing metabolic stability via fluorination.

The Power of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a particularly valuable fluorinated building block in drug discovery.[13] It is often used as a bioisostere for a methyl or chloro group and offers several advantages:

  • Strong Electron-Withdrawing Nature: The -CF3 group is a powerful electron-withdrawing substituent, which can significantly impact the electronic properties of the molecule, often leading to increased binding affinity.[5][13]

  • Enhanced Lipophilicity: The -CF3 group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[13]

  • Metabolic Stability: The C-CF3 bond is exceptionally stable, making this group highly resistant to metabolic degradation.

Notable drugs containing the trifluoromethyl group include the antidepressant fluoxetine (Prozac) and the anti-inflammatory celecoxib (Celebrex).[5]

Synthetic Strategies for Incorporating Fluorinated Building Blocks

The synthesis of organofluorine compounds presents unique challenges. However, significant advancements in synthetic methodology have made a wide array of fluorinated building blocks accessible to medicinal chemists.[17]

Nucleophilic Fluorination

This approach involves the introduction of a fluoride ion as a nucleophile. Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a common and powerful technique.[18]

Experimental Protocol: Deoxyfluorination using Deoxo-Fluor®

This protocol outlines a general procedure for the deoxyfluorination of an alcohol.

  • Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate in an appropriate anhydrous solvent (e.g., dichloromethane or toluene).

  • Reagent Addition: Cool the solution to 0 °C and slowly add Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) dropwise. Caution: Deoxo-Fluor® is corrosive and moisture-sensitive.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Electrophilic Fluorination

Electrophilic fluorinating reagents deliver a "fluorine cation" equivalent to a nucleophilic substrate. Reagents such as N-fluorobenzenesulfonimide (NFSI) are widely used for the fluorination of enolates and other electron-rich species.

Chemo-enzymatic and Enzymatic Fluorination

Emerging strategies are leveraging the selectivity of enzymes to introduce fluorine into complex molecules.[19][20]

  • Chemo-enzymatic Synthesis: This two-step approach combines the ability of cytochrome P450 monooxygenases to selectively hydroxylate non-activated C-H bonds with a subsequent chemical deoxyfluorination step.[21] This method allows for the targeted fluorination of specific positions within a molecule that would be difficult to achieve through traditional chemical synthesis.[21]

  • Enzymatic Fluorination: The discovery of fluorinase enzymes, which can catalyze the formation of a C-F bond from fluoride ions, represents a significant breakthrough.[20][22] While still an evolving field, enzymatic fluorination holds great promise for the green and highly selective synthesis of fluorinated compounds.[19][23]

cluster_1 Chemo-enzymatic Fluorination Pathway Substrate Substrate P450 Enzyme P450 Enzyme Substrate->P450 Enzyme C-H Oxidation Hydroxylated Intermediate Hydroxylated Intermediate P450 Enzyme->Hydroxylated Intermediate Deoxyfluorinating Agent Deoxyfluorinating Agent Hydroxylated Intermediate->Deoxyfluorinating Agent Nucleophilic Substitution Fluorinated Product Fluorinated Product Deoxyfluorinating Agent->Fluorinated Product

Caption: Chemo-enzymatic approach to selective fluorination.

Case Studies: Fluorinated Drugs on the Market

The success of fluorinated drugs across a wide range of therapeutic areas underscores the power of this strategy.[10][14] Approximately 20% of all pharmaceuticals on the market are fluorinated compounds.[16]

  • Atorvastatin (Lipitor): This blockbuster cholesterol-lowering drug features a fluorophenyl group that contributes to its enhanced binding affinity and favorable pharmacokinetic profile.

  • Fluoxetine (Prozac): A selective serotonin reuptake inhibitor (SSRI), fluoxetine's trifluoromethyl group is crucial for its activity and metabolic stability.[5][10]

  • Sofosbuvir (Sovaldi): A cornerstone of hepatitis C treatment, this antiviral nucleotide analog incorporates a fluorinated sugar moiety that is key to its mechanism of action and stability.[14]

  • Gefitinib (Iressa): An anticancer agent, strategic fluorination of the quinazoline core of gefitinib led to improved bioavailability and potency.[24]

Advanced Concepts and Future Directions

The field of organofluorine chemistry continues to evolve, with new fluorinated building blocks and synthetic methodologies constantly emerging.[17][25]

  • Late-Stage Fluorination: The ability to introduce fluorine into a complex molecule at a late stage of the synthesis is highly desirable in drug discovery.[17] This allows for the rapid generation of fluorinated analogs of promising lead compounds for structure-activity relationship (SAR) studies.

  • C-F Bond Functionalization: While the strength of the C-F bond is often an asset, methods for its selective activation and functionalization are also being developed.[26][27] This opens up new avenues for the synthesis of novel fluorinated molecules.[28][29]

  • Novel Fluorinated Motifs: Research is ongoing to explore the utility of less common fluorinated groups, such as -OCF3, -SCF3, and SF5, in drug design.[2][17]

Conclusion

The strategic incorporation of fluorinated building blocks has proven to be a robust and highly effective approach for optimizing the properties of drug candidates. From enhancing metabolic stability and modulating lipophilicity to improving binding affinity and bioavailability, the "fluorine effect" offers a powerful toolkit for medicinal chemists. As synthetic methodologies become more sophisticated and our understanding of the nuanced effects of fluorine deepens, the role of organofluorine chemistry in the development of new and improved therapeutics is set to expand even further.

References

Whitepaper: Characterization of 1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol as a Novel Neurotransmitter Modulator

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Abstract: The development of novel modulators for central nervous system (CNS) targets remains a critical endeavor in modern pharmacology. This document outlines a comprehensive technical framework for the investigation of 1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol, a novel chemical entity with structural motifs suggesting potential CNS activity. Due to the absence of published data on this specific molecule, this guide serves as a prospective research plan, detailing the necessary steps from chemical synthesis and initial screening to in-depth mechanistic studies and preliminary in vivo evaluation. We provide validated, step-by-step protocols and the scientific rationale behind each experimental choice, establishing a self-validating system for its characterization. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals dedicated to the discovery of next-generation neurological therapeutics.

Part 1: Introduction and Scientific Rationale

The rational design of CNS-active agents often involves the strategic combination of privileged scaffolds with functional groups that enhance pharmacological properties. The structure of this compound presents two key features that justify its investigation as a potential neurotransmitter modulator:

  • The Piperidine-4-yl Scaffold: The piperidine ring is a ubiquitous structural motif found in numerous FDA-approved CNS drugs, including antipsychotics (e.g., Haloperidol) and analgesics (e.g., Fentanyl). Its saturated, basic nitrogen allows for critical ionic interactions with acidic residues in receptor binding pockets, particularly within aminergic G-protein coupled receptors (GPCRs) and ion channels.

  • The Trifluoromethyl Tertiary Alcohol Group: The trifluoromethyl (CF3) group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups and enhance metabolic stability by blocking oxidative metabolism. The tertiary alcohol provides a hydrogen bond donor/acceptor site, further enabling specific interactions with a biological target.

Based on this structural analysis, we hypothesize that this compound may interact with monoamine neurotransmitter systems (e.g., dopamine, serotonin, or norepinephrine) or potentially with ligand-gated ion channels. This document outlines the rigorous, multi-stage process required to test this hypothesis.

Part 2: Synthesis and Analytical Characterization

A robust and scalable synthetic route is the foundation of any new drug discovery program. We propose a plausible and efficient pathway for the synthesis of the target compound.

Proposed Synthetic Pathway

The synthesis can be achieved via the nucleophilic addition of a trifluoromethyl anion equivalent to a suitable piperidine-based ketone precursor.

Synthesis_Pathway cluster_0 Step 1: Boc Protection cluster_1 Step 2: Trifluoromethylation cluster_2 Step 3: Deprotection A 4-Acetylpiperidine B N-Boc-4-acetylpiperidine A->B (Boc)2O, Base C 1,1,1-Trifluoro-2-(N-Boc-piperidin-4-yl)propan-2-ol B->C TMSCF3 (Ruppert-Prakash Reagent) TBAF (catalyst) D This compound (Target Compound) C->D TFA or HCl

Caption: Proposed three-step synthesis of the target compound.

Protocol 1: Synthesis of this compound
  • Rationale: This protocol employs a standard Boc-protection strategy to shield the reactive piperidine nitrogen, followed by a well-established nucleophilic trifluoromethylation using the Ruppert-Prakash reagent (TMSCF3), which is known for its high efficiency with ketones.[1][2] The final step is a simple acid-catalyzed deprotection to yield the target compound.

  • Step 1: Synthesis of N-Boc-4-acetylpiperidine

    • Dissolve 4-acetylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Add a base, for example triethylamine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion via Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield N-Boc-4-acetylpiperidine.

  • Step 2: Synthesis of 1,1,1-Trifluoro-2-(N-Boc-piperidin-4-yl)propan-2-ol

    • Dissolve N-Boc-4-acetylpiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add trimethyl(trifluoromethyl)silane (TMSCF3, 1.5 eq).[1]

    • Add a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq, 1M solution in THF).

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purify via flash column chromatography.

  • Step 3: Deprotection to Yield Target Compound

    • Dissolve the purified product from Step 2 in DCM.

    • Add an excess of trifluoroacetic acid (TFA, ~10 eq) or a 4M solution of HCl in dioxane.

    • Stir at room temperature for 2-4 hours, monitoring by TLC.

    • Concentrate the mixture under reduced pressure to remove the acid and solvent.

    • Re-dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the final product with DCM, dry the organic layer, and concentrate to yield this compound.

  • Analytical Characterization: The final compound's identity and purity (>95%) must be confirmed using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F).

Part 3: In Vitro Pharmacological Profiling

The cornerstone of characterizing a novel compound is a systematic in vitro screening and validation process. This workflow is designed to identify the compound's primary biological targets and elucidate its mechanism of action.

Experimental Workflow: From Broad Screening to Mechanistic Insight

References

An In-depth Technical Guide to Piperidine Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a privileged structural motif in medicinal chemistry, recognized for its prevalence in a vast number of biologically active compounds and approved pharmaceuticals.[1][2][3] Its synthetic accessibility and favorable physicochemical properties have made it a cornerstone in modern drug discovery.[2] This technical guide provides a comprehensive overview of piperidine derivatives as potent and selective inhibitors of key enzymes. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the computational and experimental methodologies crucial for their design and evaluation. This guide is structured to provide both foundational knowledge and field-proven insights for professionals engaged in drug discovery and development.

The Significance of the Piperidine Scaffold

Piperidine, a six-membered nitrogen-containing heterocycle, is one of the most common structural units found in U.S. FDA-approved drugs.[4] Its derivatives are present in over twenty classes of pharmaceuticals, including antipsychotics (e.g., Risperidone, Haloperidol), stimulants (e.g., Methylphenidate), and Alzheimer's disease treatments (e.g., Donepezil).[5][6][7] The versatility of the piperidine ring allows it to serve as a core scaffold that can be readily functionalized to achieve desired binding interactions and conformational flexibility, making it an ideal starting point for the development of enzyme inhibitors.[8]

Key Enzyme Classes Targeted by Piperidine Derivatives

Piperidine derivatives have been successfully developed as inhibitors for a wide range of enzyme families. This section will focus on several therapeutically significant examples.

Cholinesterases: A Cornerstone in Alzheimer's Disease Therapy

Mechanism & Rationale: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine.[9] Inhibiting these enzymes increases acetylcholine levels in the synaptic cleft, which is a primary therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.[5][9] The tertiary nitrogen of the piperidine ring can be protonated, allowing it to interact with the anionic site of AChE, a key interaction for potent inhibition.[9][10]

Data Presentation: Potency of Piperidine-Based Cholinesterase Inhibitors

The inhibitory activities (IC50) of several notable piperidine derivatives against AChE are summarized below, demonstrating the high potency achievable with this scaffold.

Compound Name/IdentifierTarget EnzymeIC50 Value
Donepezil (E2020)AChE5.7 nM[1][11]
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine (Compound 21)AChE0.56 nM[1][12]
1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine (Compound 19)AChE1.2 nM[1]

Structure-Activity Relationship (SAR) Insights:

  • The N-benzyl group on the piperidine ring is crucial for binding to the catalytic site of AChE.[10]

  • Introducing bulky substituents at the para-position of the benzamide moiety can substantially increase inhibitory activity.[12]

  • The basicity of the piperidine nitrogen is critical; converting it to a non-basic amide (N-benzoylpiperidine) results in a near-total loss of activity.[12]

Dipeptidyl Peptidase-4 (DPP-4): A Target for Type 2 Diabetes

Mechanism & Rationale: DPP-4 is a serine protease that inactivates incretin hormones, such as GLP-1 and GIP, which are crucial for glucose homeostasis.[1][13] By inhibiting DPP-4, piperidine derivatives prolong the action of these incretins, leading to enhanced insulin secretion and better glycemic control in patients with type 2 diabetes.[1][13]

Data Presentation: Potency of Piperidine-Based DPP-4 Inhibitors

Compound Name/IdentifierIC50 Value
N-substituted 4-hydrazino piperidine derivative (22e)88 nM[1][14]
4-Benzylpiperidine derivative (1)1.6 ± 0.04 µM[1]
4-Amino-1-benzylpiperidine derivative (4)4 ± 0.08 µM[1]
Monoamine Oxidases (MAO): Targeting Neurodegenerative Diseases

Mechanism & Rationale: Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine and serotonin.[15][16] Inhibition of MAO is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[15] The natural alkaloid Piperine, which contains a piperidine moiety, is a known MAO inhibitor.[15][16]

SAR Insights:

  • The piperidine ring and the carbonyl group in piperine derivatives are important for MAO inhibition.[16]

  • Modifications to the piperidine ring, such as para-substitution with a hydroxyl group, can significantly increase inhibitory effects on both MAO-A and MAO-B.[16]

  • The length and nature of the linker between the piperidine ring and other aromatic moieties can influence selectivity for MAO-A versus MAO-B.[16]

Design and Synthesis Strategies

The development of potent enzyme inhibitors relies on a synergistic combination of computational design, chemical synthesis, and biological evaluation.

Computational Approaches in Inhibitor Design

In silico methods are indispensable for accelerating the drug discovery process.[17] Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations provide critical insights into how piperidine derivatives interact with their target enzymes.[17][18][19]

Generalized Workflow for In Silico Design

This workflow illustrates the iterative process of using computational tools to design and refine potential inhibitors before committing to costly and time-consuming synthesis.

G cluster_design Design & Screening cluster_selection Selection cluster_validation Experimental Validation Virtual_Screening Virtual Screening of Piperidine Libraries Docking Molecular Docking (Predict Binding Pose) Virtual_Screening->Docking QSAR QSAR Modeling (Predict Activity) Docking->QSAR Hit_Selection Hit Prioritization (Select Top Candidates) QSAR->Hit_Selection Synthesis Chemical Synthesis Hit_Selection->Synthesis In_Vitro_Assay In Vitro Enzyme Assay (Determine IC50) Synthesis->In_Vitro_Assay SAR_Analysis SAR Analysis In_Vitro_Assay->SAR_Analysis SAR_Analysis->Docking Iterative Refinement

Caption: A generalized workflow for the in silico design of piperidine-based compounds.[17]

Synthetic Methodologies

The synthesis of diverse piperidine libraries is crucial for exploring chemical space. Key strategies include intramolecular and intermolecular cyclizations, hydrogenation of pyridine precursors, and various multicomponent reactions.[2][3][20]

Experimental Protocol: General Synthesis of N-Substituted Piperidines

This protocol provides a fundamental method for synthesizing N-substituted piperidines, a common core in many enzyme inhibitors.

  • Reactant Preparation: Dissolve the starting piperidine derivative (1 equivalent) in a suitable aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the reaction mixture to act as an acid scavenger.

  • Electrophile Addition: Slowly add the desired electrophile (e.g., an alkyl halide or acyl chloride) (1.1 equivalents) to the mixture at room temperature.

    • Causality Insight: The base is essential to neutralize the acid (e.g., HCl) generated during the reaction, preventing the protonation and deactivation of the starting piperidine nucleophile.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na2SO4), and concentrate it under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the final N-substituted piperidine derivative.[20]

  • Characterization: Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[20]

Experimental Validation: Enzyme Inhibition Assays

Enzyme assays are the foundation of drug discovery, providing the quantitative data needed to assess inhibitor potency (e.g., IC50) and mechanism of action.[21]

General Principles of Enzyme Kinetic Assays

Steady-state enzyme kinetics are used to measure the initial rates of reaction, as this is where inhibitor effects are most clearly observed.[22][23] The goal is to determine the inhibitor concentration that reduces enzyme activity by 50% (the IC50 value). This is typically done by performing the assay across a range of inhibitor concentrations and fitting the data to a dose-response curve.[22][23]

Key Experimental Workflow for Inhibition Assays

Caption: A typical experimental workflow for an enzyme inhibition assay.

Detailed Protocol: AChE Inhibition Assay (Ellman's Method)

This spectrophotometric method is a gold standard for measuring AChE activity.[1]

  • Principle: This colorimetric assay is based on the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE. The product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring absorbance at 412 nm.[1]

  • Reagents:

    • Phosphate Buffer (e.g., 0.1 M, pH 8.0)

    • AChE enzyme solution

    • DTNB solution (in buffer)

    • ATCI solution (substrate, in buffer)

    • Test compound (inhibitor) dilutions in a suitable solvent (e.g., DMSO)

  • Procedure (96-well plate format):

    • To respective wells, add 25 µL of the test compound dilutions. Include wells for a negative control (solvent only, 100% activity) and a blank (buffer only).

    • Add 50 µL of AChE solution to all wells except the blank.

    • Add 125 µL of DTNB solution to all wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

      • Self-Validation Insight: This pre-incubation step is critical to allow the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]

Detailed Protocol: DPP-4 Inhibition Assay (Fluorescence-Based)

This is a common and sensitive method for evaluating DPP-4 inhibitors.[1]

  • Principle: The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), by DPP-4. The cleavage releases free AMC, which is highly fluorescent and can be quantified to determine enzyme activity.[1]

  • Reagents:

    • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, with 100 mM NaCl and 1 mM EDTA)

    • Recombinant human DPP-4 enzyme

    • DPP-4 substrate (e.g., H-Gly-Pro-AMC)

    • Test compound (inhibitor) dilutions

    • Positive control inhibitor (e.g., Sitagliptin)

  • Procedure (96-well plate format):

    • In a black 96-well plate, add the test compound dilutions to the appropriate wells.

    • Add the DPP-4 enzyme solution to all wells except the blank (no enzyme) wells.

    • Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

    • Incubate the plate for 30 minutes at 37°C, protected from light.

    • Measure the fluorescence using a microplate reader (e.g., Ex/Em = 360/460 nm).[13]

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the data and fitting to a dose-response curve, as described for the AChE assay.[1]

Conclusion and Future Directions

The piperidine scaffold remains an exceptionally valuable core in the design of enzyme inhibitors. Its structural and chemical properties provide a robust foundation for developing potent and selective therapeutic agents against a multitude of diseases. Future research will likely focus on developing novel synthetic routes to access more complex and diverse piperidine derivatives, including spirocyclic and bridged systems, to explore new chemical space.[2][24] Furthermore, the integration of advanced computational techniques, such as artificial intelligence and machine learning, with high-throughput experimental screening will continue to accelerate the discovery of the next generation of piperidine-based drugs.[18][19]

References

The Trifluoromethyl Group as a Precision Probe: An In-depth Technical Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool. Among fluorinated motifs, the trifluoromethyl (CF3) group holds a preeminent position due to its profound influence on a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, offers a direct and exquisitely sensitive window into the local environment of the CF3 group, providing unparalleled insights into molecular structure, conformation, dynamics, and interactions.

This guide provides a comprehensive exploration of the principles and advanced applications of NMR spectroscopy for trifluoromethyl-containing molecules. Moving beyond a simple recitation of parameters, we will delve into the causality behind experimental choices, presenting protocols as self-validating systems to ensure robust and reproducible results.

Part 1: The Unique Signature of the Trifluoromethyl Group in NMR

The utility of the CF3 group in NMR studies stems from the favorable intrinsic properties of the ¹⁹F nucleus. It is a spin ½ nucleus with 100% natural abundance and the second most sensitive stable NMR-active nucleus after ¹H, boasting a sensitivity of 83.4% relative to the proton.[1] This high sensitivity is effectively amplified by the virtual absence of fluorine in most biological systems, resulting in background-free spectra.[1][2][3]

Furthermore, the ¹⁹F nucleus exhibits a remarkably wide chemical shift range, spanning several hundred parts per million (ppm).[1][4] This vast spectral dispersion minimizes signal overlap and makes the ¹⁹F chemical shift an extremely sensitive reporter on the local electronic and steric environment.[5][6]

The ¹⁹F Chemical Shift of the CF3 Group: A Window into the Molecular Milieu

The ¹⁹F chemical shift of a CF3 group is highly responsive to changes in its immediate surroundings. Factors such as solvent polarity, electronic effects of neighboring substituents, and through-space interactions all leave their distinct fingerprint on the resonance frequency.

Solvent Effects: The polarity of the solvent can significantly influence the ¹⁹F chemical shift. Generally, an increase in solvent polarity leads to a downfield shift (deshielding) of the CF3 resonance.[5][7] This sensitivity can be exploited to probe the solvent accessibility of the CF3 group within a larger molecule, such as a protein-ligand complex. A study on trifluoromethyl-tagged peptides demonstrated a significant chemical shift range as a function of solvent polarity, highlighting the utility of this parameter in characterizing the local environment.[5]

Electronic Effects: The electron-donating or electron-withdrawing nature of adjacent functional groups profoundly impacts the shielding of the fluorine nuclei in a CF3 group. Electron-withdrawing groups tend to deshield the fluorine atoms, causing a downfield shift in the ¹⁹F spectrum.[8] Conversely, electron-donating groups lead to increased shielding and an upfield shift.[9] This predictable response allows for detailed electronic characterization of molecular systems.

Typical ¹⁹F Chemical Shift Ranges for CF3 Groups:

Chemical EnvironmentTypical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃)
Aliphatic CF₃ (e.g., R-CF₃)-55 to -90
Aromatic CF₃ (e.g., Ar-CF₃)-60 to -65[10][11]
Trifluoroacetyl (R-CO-CF₃)-67 to -85[12]
Trifluoromethoxy (R-O-CF₃)-56 to -59

Note: Chemical shifts are referenced to CFCl₃ at 0.00 ppm. It is crucial to report the reference standard used, as practices can vary.[10][11][13]

Spin-Spin Coupling: Deciphering the Connectivity Network

The CF3 group participates in through-bond scalar (J) coupling with other NMR-active nuclei, providing invaluable information for structural elucidation. These couplings can be observed over multiple bonds and are often diagnostic of specific bonding arrangements.

Heteronuclear Coupling to ¹H and ¹³C:

  • ¹H-¹⁹F Coupling: The three equivalent fluorine nuclei of a CF3 group couple to nearby protons. The magnitude of the coupling constant (ⁿJHF, where n is the number of bonds) is dependent on the through-bond distance and dihedral angles. Long-range couplings (⁴JHF and ⁵JHF) are frequently observed and can be instrumental in establishing connectivity in complex molecules.[14][15]

  • ¹³C-¹⁹F Coupling: The CF3 group exhibits a large one-bond coupling constant (¹JCF) typically in the range of 240 to 320 Hz.[16] Longer-range couplings (²JCF, ³JCF) are also readily observed and provide crucial data for assigning carbon spectra and defining molecular topology.[17]

The following diagram illustrates the typical coupling network involving a trifluoromethyl group attached to an aromatic ring.

G C_ipso C CF3 CF3 C_ipso->CF3 ¹JCF C_ortho C C_ipso->C_ortho CF3->C_ortho ²JCF H_ortho H CF3->H_ortho ⁴JHF C_meta C CF3->C_meta ³JCF H_meta H CF3->H_meta ⁵JHF C_ortho->H_ortho C_ortho->C_meta C_meta->H_meta

Caption: J-coupling network of an aryl-CF3 group.

Part 2: Experimental Protocols for High-Fidelity Data Acquisition

The acquisition of high-quality NMR data is paramount for reliable interpretation. The following sections provide detailed, step-by-step methodologies for key experiments involving trifluoromethyl-containing molecules.

Standard 1D ¹⁹F NMR Spectroscopy

This is the foundational experiment for observing the ¹⁹F signals of a trifluoromethyl-containing molecule.

Protocol:

  • Sample Preparation:

    • Dissolve the sample in a deuterated solvent to a concentration suitable for the instrument's sensitivity (typically 1-10 mg/mL).

    • Add a suitable internal reference standard if precise chemical shift referencing is required. Common choices include trifluoroacetic acid (TFA) or 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA).[18]

  • Spectrometer Setup:

    • Tune and match the ¹⁹F channel of the NMR probe.

    • Set the spectral width to encompass the expected chemical shift range of the CF3 groups (a width of 200 ppm is often sufficient).

    • Position the transmitter offset (center frequency) in the middle of the expected spectral region to ensure uniform excitation.[19]

  • Acquisition Parameters:

    • Use a calibrated 90° pulse.

    • Set the relaxation delay (d1) to at least 5 times the longest T1 of the fluorine nuclei to ensure full relaxation and accurate integration for quantitative measurements.[18] The T1 of CF3 groups can be several seconds.[20][21][22]

    • Acquire a sufficient number of scans to achieve the desired signal-to-noise ratio.

  • Processing:

    • Apply an exponential window function (line broadening) to improve the signal-to-noise ratio if necessary.

    • Fourier transform the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the internal standard or an external reference.

Quantitative ¹⁹F NMR (qNMR)

¹⁹F qNMR is a powerful technique for determining the purity or concentration of fluorinated compounds with high accuracy and precision.[23]

Protocol:

  • Sample Preparation:

    • Accurately weigh the sample and a certified internal standard (e.g., 3,5-BTFMBA) into an NMR tube.[18]

    • Dissolve the mixture in a known volume of a suitable deuterated solvent.

  • Spectrometer Setup and Acquisition:

    • Follow the setup for standard 1D ¹⁹F NMR.

    • Crucially , ensure the relaxation delay is sufficient for complete relaxation of both the analyte and the internal standard (at least 7-10 times the longest T1).[18]

    • Use a pulse angle less than 90° (e.g., 30°) to reduce the impact of T1 differences, although a longer relaxation delay is still necessary.

    • Ensure the spectral width is large enough to avoid signal aliasing and that the excitation profile is uniform across all signals of interest.[19][24]

  • Processing and Analysis:

    • Process the spectrum as for standard 1D ¹⁹F NMR.

    • Carefully integrate the signals of the analyte and the internal standard.

    • Calculate the purity or concentration using the following formula: Purity (%) = (I_analyte / N_F_analyte) * (N_F_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where:

      • I = integral value

      • N_F = number of fluorine atoms in the signal

      • MW = molecular weight

      • m = mass

      • P_std = purity of the standard

2D ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

This experiment correlates the chemical shifts of protons and fluorine nuclei that are coupled to each other, providing a powerful tool for assigning resonances and elucidating the structure of trifluoromethyl-containing molecules.

G cluster_0 ¹H Dimension cluster_1 ¹⁹F Dimension H1 ¹H Pulse (90°) H2 ¹H Pulse (180°) H1->H2 t₁/2 F1 ¹⁹F Pulse (90°) H3 ¹H Pulse (90°) H2->H3 t₁/2 F2 ¹⁹F Pulse (180°) H_acq ¹H Acquisition H3->H_acq F3 ¹⁹F Pulse (90°) F1->F2 Δ F2->F3 Δ start start->H1 start->F1

Caption: Simplified pulse sequence for a ¹H-¹⁹F HSQC experiment.

Protocol:

  • Sample Preparation: Prepare the sample as for a standard 1D experiment.

  • Spectrometer Setup:

    • Tune and match both the ¹H and ¹⁹F channels.

    • Set the spectral widths and transmitter offsets for both dimensions.

  • Acquisition Parameters:

    • Set the evolution time for the long-range coupling (e.g., the delay in an HMBC-type experiment) to an appropriate value based on the expected magnitude of the ⁿJHF coupling constant (typically optimized for a value between 2 and 10 Hz).[25]

    • Acquire a sufficient number of increments in the indirect (¹⁹F) dimension to achieve the desired resolution.

  • Processing:

    • Apply appropriate window functions in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase and baseline correct the 2D spectrum.

    • The resulting spectrum will show cross-peaks at the ¹H and ¹⁹F chemical shifts of coupled nuclei.

Part 3: Advanced Applications in Drug Discovery and Development

The unique properties of the CF3 group make it an invaluable tool in modern drug discovery.[2][3][26]

Fragment-Based Drug Discovery (FBDD)

¹⁹F NMR is a powerful primary screening technique in FBDD.[1][2][3][27] By screening a library of small, fluorinated fragments against a biological target, one can rapidly identify binders. The ¹⁹F signal of a fragment that binds to the target will often exhibit a change in chemical shift, line broadening, or a change in relaxation properties.[2][3]

G cluster_0 Fragment Screening Workflow Library Fluorinated Fragment Library NMR_Screen ¹⁹F NMR Screening Library->NMR_Screen Target Target Macromolecule (e.g., Protein, RNA) Target->NMR_Screen Data_Analysis Data Analysis (Δδ, Line Broadening) NMR_Screen->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID Hit_Validation Hit Validation (e.g., Titration, Competition) Hit_ID->Hit_Validation Lead_Opt Lead Optimization Hit_Validation->Lead_Opt

Caption: Workflow for ¹⁹F NMR-based fragment screening.

Probing Protein-Ligand Interactions and Conformational Changes

By incorporating a CF3 group into a ligand, its ¹⁹F NMR signal can be used to monitor binding to a target protein. Changes in the ¹⁹F chemical shift upon binding can provide information about the nature of the binding pocket.[5] Furthermore, if the protein undergoes a conformational change upon ligand binding, this may be reflected in the ¹⁹F spectrum of the bound ligand.

Conclusion

NMR spectroscopy of trifluoromethyl-containing molecules offers a rich and versatile toolkit for chemists and drug discovery professionals. The high sensitivity, large chemical shift dispersion, and informative coupling patterns of the ¹⁹F nucleus provide a powerful lens through which to view molecular structure, dynamics, and interactions. By understanding the fundamental principles and applying the robust experimental protocols outlined in this guide, researchers can fully leverage the power of the CF3 group as a precision NMR probe to accelerate their scientific endeavors.

References

The Art of the Ring: A Technical Guide to Optimizing Piperidine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone of modern medicinal chemistry, gracing the structures of numerous blockbuster drugs and bioactive natural products.[1][2] Its prevalence is a testament to its ability to confer favorable physicochemical properties and engage in crucial interactions with biological targets. However, the true potential of a piperidine-containing molecule is unlocked through the precise and strategic installation of functional groups onto its six-membered ring. This guide provides an in-depth exploration of the core strategies and cutting-edge methodologies for optimizing piperidine ring functionalization, moving beyond simple protocols to elucidate the underlying principles that govern success.

Navigating the Piperidine Landscape: Regioselectivity in C-H Functionalization

Direct C-H functionalization has emerged as a powerful paradigm in synthetic chemistry, offering an atom-economical approach to molecular diversification. In the context of the piperidine ring, the inherent electronic and steric properties of the different C-H bonds present a fascinating challenge in achieving site-selectivity.

The C2 (α) position is electronically activated due to the adjacent nitrogen atom, making it a prime target for functionalization.[3][4] Conversely, the C3 (β) position is deactivated through the inductive effect of the nitrogen.[3][5] The C4 (γ) position, being the most remote, is sterically accessible but less electronically biased.[3] Mastering regioselectivity requires a nuanced understanding of how to either leverage these intrinsic properties or override them with carefully chosen catalysts and directing groups.

The α-Position: A Privileged Site for Functionalization

The heightened reactivity of the α-C-H bond makes it the most common site for functionalization. Photoredox catalysis has proven to be a particularly effective strategy for α-arylation.[6][7]

Experimental Protocol: α-C-H Arylation of N-Boc-Piperidine via Photoredox Catalysis [8]

  • Reaction Setup: In a reaction vial, combine N-Boc-piperidine (1.0 equiv), the desired aryl halide (1.5 equiv), a photocatalyst such as Ir(ppy)₃ (1-2 mol%), and a base like cesium carbonate (Cs₂CO₃) (2.0 equiv).

  • Solvent: Add anhydrous, degassed acetonitrile or DMF.

  • Initiation: Seal the vial and irradiate with a blue LED light source at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material (typically 12-24 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

The Challenge of the Remote Positions: Strategies for C3 and C4 Functionalization

Achieving functionalization at the less reactive C3 and C4 positions necessitates more sophisticated strategies that can overcome the intrinsic preference for the α-position.

Strategies for Directing Functionalization to C3 and C4: [8]

StrategyDescription
Steric Hindrance Introducing bulky substituents at the α-positions can sterically shield these sites, promoting reaction at the more accessible C3 or C4 positions.
Radical Translocation Generation of a nitrogen-centered radical can lead to a 1,5-hydrogen atom transfer (HAT) from the C4 position, creating a carbon-centered radical at C4 that can be trapped by a suitable reagent.
Indirect Methods For C3 functionalization, an indirect approach involving the asymmetric cyclopropanation of a tetrahydropyridine followed by reductive ring-opening of the cyclopropane has been successful.[3][5]
Catalyst and Directing Group Control The development of specific catalyst systems and directing groups can override the electronic preference for α-functionalization and direct the reaction to the C4 position.[3][9][10]

A notable example of catalyst and protecting group control is the rhodium-catalyzed C-H insertion reaction. The choice of both the rhodium catalyst and the nitrogen protecting group can dictate whether functionalization occurs at the C2 or C4 position.[3][5][9]

Mastering Stereochemistry: Enantioselective and Diastereoselective Functionalization

The biological activity of chiral piperidine derivatives is often highly dependent on their stereochemistry. Therefore, controlling the three-dimensional arrangement of substituents is of paramount importance.

Asymmetric Synthesis of Chiral Piperidines

Several powerful strategies exist for the enantioselective synthesis of substituted piperidines, with asymmetric hydrogenation of pyridinium salts being a prominent method.[11][12] This approach can generate multiple stereocenters in a single step with high enantioselectivity.[12]

Conceptual Workflow: Asymmetric Hydrogenation of a Pyridinium Salt

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product Pyridine Substituted Pyridine Activation Activation (e.g., N-alkylation) Pyridine->Activation Hydrogenation Asymmetric Hydrogenation (Chiral Iridium or Rhodium Catalyst) Activation->Hydrogenation Piperidine Enantioenriched Substituted Piperidine Hydrogenation->Piperidine

Caption: Asymmetric synthesis of chiral piperidines.

Diastereoselective Functionalization of Pre-existing Chiral Piperidines

When working with piperidines that already possess stereocenters, controlling the diastereoselectivity of subsequent functionalization is crucial. Photoredox catalysis has been shown to facilitate highly diastereoselective α-amino C–H arylation of densely substituted piperidines.[6][7] Interestingly, this process can involve an epimerization event that leads to the thermodynamically most stable diastereomer.[6][13]

The Modern Toolkit: Advanced Synthetic Methodologies

The field of piperidine functionalization is continuously evolving, with new and innovative methods emerging that offer greater efficiency and broader scope.

Biocatalysis Meets Radical Cross-Coupling

A groundbreaking recent strategy combines the precision of biocatalytic C-H oxidation with the versatility of radical cross-coupling.[14][15][16][17] This two-stage process involves an initial enzymatic hydroxylation of the piperidine ring, followed by a nickel-electrocatalyzed radical cross-coupling to install a wide range of substituents. This approach provides a modular and highly efficient route to complex, three-dimensional piperidine derivatives.[14]

Workflow: Biocatalytic C-H Oxidation and Radical Cross-Coupling

G Piperidine Piperidine Substrate Hydroxylation Biocatalytic C-H Oxidation (Enzyme-mediated) Piperidine->Hydroxylation Hydroxypiperidine Hydroxylated Piperidine Intermediate Hydroxylation->Hydroxypiperidine CrossCoupling Radical Cross-Coupling (Ni-electrocatalysis) Hydroxypiperidine->CrossCoupling FunctionalizedPiperidine Functionalized Piperidine Product CrossCoupling->FunctionalizedPiperidine

Caption: A modern approach to piperidine functionalization.

Multi-Component Reactions for Rapid Scaffolding

Multi-component reactions (MCRs) offer a powerful and efficient means of constructing complex piperidine scaffolds in a single pot.[18][19][20] These reactions, by their very nature, are highly convergent and atom-economical, allowing for the rapid generation of diverse libraries of functionalized piperidines.

Conclusion: A Future of Precision and Innovation

The optimization of piperidine ring functionalization is a dynamic and ever-advancing field. From the foundational principles of regioselectivity and stereocontrol to the latest innovations in biocatalysis and multi-component reactions, the synthetic chemist's toolbox is more powerful than ever. By understanding the intricate interplay of substrate, catalyst, and reaction conditions, researchers can unlock the full potential of the piperidine scaffold, paving the way for the discovery and development of the next generation of life-changing medicines.

References

An In-Depth Technical Guide to Improving Diastereoselectivity in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, making the stereocontrolled synthesis of substituted piperidines a critical challenge in drug development. Achieving high diastereoselectivity is paramount, as different diastereomers can exhibit vastly different pharmacological profiles. This guide provides an in-depth analysis of modern strategies to control diastereoselectivity in piperidine synthesis, moving beyond mere protocols to explain the mechanistic rationale behind experimental choices. We will explore catalyst-controlled, substrate-controlled, and reagent-controlled methodologies, offering field-proven insights for researchers, chemists, and drug development professionals.

The Strategic Imperative for Stereocontrol in Piperidine Synthesis

The piperidine ring is one ofthe most prevalent nitrogen-containing heterocycles in FDA-approved drugs.[2] Its conformational flexibility allows it to present substituents in well-defined spatial orientations, enabling precise interactions with biological targets. However, this same flexibility presents a significant synthetic challenge: the control of relative stereochemistry. An inability to control the formation of stereocenters leads to mixtures of diastereomers, which are often difficult to separate and can result in a lower yield of the desired active pharmaceutical ingredient (API). Therefore, robust and predictable diastereoselective methods are not just an academic exercise but a necessity for efficient and economical drug manufacturing.

This guide is structured around the primary source of stereochemical control, providing a logical framework for selecting and optimizing a synthetic route.

Catalyst-Controlled Diastereoselective Synthesis

Catalytic asymmetric and diastereoselective reactions represent the most elegant and atom-economical approach to chiral piperidines, as a small amount of a chiral catalyst can generate large quantities of a stereochemically enriched product.

Transition Metal Catalysis: The Power of Chiral Ligands

Transition metal catalysts, modulated by chiral ligands, create a chiral environment around the reacting species, directly influencing the transition state energy of competing diastereomeric pathways.

Rhodium-Catalyzed Asymmetric Carbometalation/Reductive Heck Reaction: A powerful modern strategy involves the Rh-catalyzed asymmetric reductive Heck reaction of dihydropyridines with boronic acids.[3] This method provides access to enantioenriched 3-substituted tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines.[4] The diastereoselectivity is controlled by the chiral ligand coordinated to the rhodium center, which dictates the facial selectivity of the carbometalation step.

The choice of ligand is critical. For instance, (S)-Segphos has been shown to provide excellent yield and enantioselectivity in the coupling of phenyl pyridine-1(2H)-carboxylate with various boronic acids.[5] The mechanism involves the formation of a chiral Rh-aryl species, which then undergoes a highly stereoselective carbometalation of the dihydropyridine.[3]

G cluster_0 Catalytic Cycle Rh(I)-L Rh(I)-L OxAdd Oxidative Addition Rh(III)-Aryl Aryl-Rh(III)-L* OxAdd->Rh(III)-Aryl Carbo Carbometalation of Dihydropyridine Rh(III)-Aryl->Carbo Intermediate Rh(III) Intermediate Carbo->Intermediate RedElim Reductive Elimination Intermediate->RedElim Product 3-Aryl-Tetrahydropyridine (Chiral Product) RedElim->Product CatalystRegen Catalyst Regeneration RedElim->CatalystRegen Rh(I)-L* Rh(I)-L* CatalystRegen->Rh(I)-L* Rh(I)-L*->OxAdd Ar-B(OH)₂

Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric carbometalation.

Palladium-Catalyzed Cross-Coupling: Highly diastereoselective syntheses of both cis- and trans-2,4-disubstituted piperidines can be achieved via palladium-catalyzed Negishi coupling.[6] The key is the use of stereochemically defined piperidinylzinc reagents. The inherent conformation of the organozinc intermediate dictates the outcome. For example, coupling with 4-substituted piperidin-2-ylzinc reagents preferentially yields cis-2,4-disubstituted products, while 2-substituted piperidin-4-ylzinc reagents give the trans products.[6] This substrate-based control, mediated by the catalyst, allows for divergent synthesis of diastereomers from common starting materials.

Organocatalysis: Metal-Free Precision

Organocatalysis has emerged as a powerful alternative to metal catalysis, often providing complementary selectivity under mild conditions.[7]

Domino Michael/Aminalization Reactions: Polysubstituted piperidines can be synthesized with exceptional stereocontrol using a domino Michael addition/aminalization process catalyzed by a chiral secondary amine, such as an O-TMS protected diphenylprolinol.[1][8] This reaction constructs the piperidine ring and sets up to four contiguous stereocenters in a single step with excellent enantioselectivity. The catalyst activates the aldehyde component by forming a transient enamine, which then undergoes a stereoselective Michael addition to a nitroolefin. The subsequent intramolecular cyclization (aminalization) is directed by the stereocenters formed in the first step.

G cluster_workflow Organocatalytic Domino Reaction Workflow Start Aldehyde + Nitroolefin + Chiral Amine Catalyst Enamine Enamine Formation (Catalyst Activation) Start->Enamine Michael Diastereoselective Michael Addition Enamine->Michael Intermediate Nitroalkane Intermediate (Multiple Stereocenters Set) Michael->Intermediate Cyclization Intramolecular Cyclization/Aminalization Intermediate->Cyclization Product Polysubstituted Piperidine Cyclization->Product Catalyst Catalyst Regeneration Cyclization->Catalyst

Caption: Workflow for organocatalytic domino synthesis of piperidines.

Hybrid Bio- and Organocatalytic Cascades: An innovative approach combines the selectivity of enzymes with the versatility of organocatalysts. For instance, a transaminase enzyme can be used to generate a reactive cyclic imine intermediate (Δ1-piperideine) in situ from a bio-derived precursor like lysine.[9][10] This intermediate is then intercepted by an organocatalyst (e.g., L-proline) which facilitates a diastereoselective Mannich reaction with a ketone nucleophile.[10] This biomimetic strategy leverages the strengths of both catalytic worlds to achieve high levels of stereocontrol.

Catalyst SystemReaction TypeKey FeatureTypical Diastereomeric Ratio (dr)Reference
[Rh(cod)OH]₂ / (S)-SegphosAsymmetric Reductive HeckHigh enantioselectivity for 3-substituted piperidines.N/A (enantioselective)[5]
Pd(dba)₂ / SPhosNegishi Cross-CouplingDivergent access to cis or trans 2,4-isomers.>98:2[6]
O-TMS DiphenylprolinolDomino Michael/AminalizationForms four stereocenters in one step.>20:1[8]
Transaminase + ProlineBio/Organo Cascade MannichBiomimetic, in situ generation of reactive imine.Up to >95:5[9][10]

Substrate and Reagent-Controlled Strategies

While catalytic methods are often preferred, controlling diastereoselectivity via chiral substrates or reagents remains a robust and reliable strategy, particularly when a suitable chiral starting material is readily available.

Cyclization of Chiral Precursors

The most intuitive method for diastereoselective synthesis is to build the piperidine ring from an acyclic precursor that already contains one or more stereocenters. These existing stereocenters then direct the formation of new ones during the cyclization event, typically through sterically controlled transition states.

Radical Cyclization: A 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines.[11] The stereochemistry of the substituents on the acyclic precursor influences the preferred conformation of the cyclization transition state, leading to the formation of only two of the four possible diastereoisomers with ratios up to 40:1.[11]

Reductive Amination: The double reductive amination (DRA) of a sugar-derived dicarbonyl compound with an amine is a classic and effective method for creating polyhydroxylated piperidines like deoxynojirimycin (DNJ).[12][13] The stereocenters of the carbohydrate backbone pre-determine the stereochemistry of the hydroxyl groups on the final piperidine ring. Diastereoselectivity at the newly formed stereocenters during cyclization can be high, often favoring the thermodynamically more stable product.[12]

Chiral Auxiliaries

In a reagent-controlled approach, a chiral auxiliary is temporarily attached to the substrate to direct a stereoselective transformation. After the key bond-forming step, the auxiliary is removed. A classic example is the conjugate addition of a homochiral lithium amide to an α,β-unsaturated ester.[14] The chiral amine, such as (S)-N-(α-methylbenzyl)-N-(p-methoxybenzyl)amine, directs the addition to one face of the enoate. The resulting β-amino ester can then be cyclized to form the piperidine ring, and the chiral auxiliary is subsequently cleaved.[14]

Experimental Protocols

Adherence to optimized protocols is critical for reproducibility. The following are representative procedures for key diastereoselective transformations.

Protocol 1: Rh-Catalyzed Asymmetric Cross-Coupling

(Adapted from Fletcher, S. P. et al., J. Am. Chem. Soc. 2023)[5]

  • Catalyst Preparation: In a nitrogen-filled glovebox or under an argon atmosphere, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%) to a 7 mL vial equipped with a magnetic stir bar.

  • Reaction Setup: Seal the vial with a rubber septum. Remove from the glovebox, place under reduced pressure, and purge with argon (repeat three times).

  • Solvent and Base Addition: Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).

  • Activation: Stir the catalyst solution at 70 °C for 10 minutes.

  • Reagent Addition: Add the boronic acid (1.5 mmol, 3.0 equiv) followed by the phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1 equiv).

  • Reaction: Stir the resulting mixture at 70 °C for 20 hours.

  • Workup and Purification: Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature, quench with saturated aqueous NaHCO₃, and extract with CH₂Cl₂ (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Organocatalytic Domino Michael/Aminalization

(Adapted from BenchChem Application Notes)[1]

  • Reaction Setup: To a clean, dry vial, add the aldehyde (0.2 mmol, 1.0 equiv) and the nitroolefin (0.3 mmol, 1.5 equiv).

  • Catalyst Addition: Add the O-TMS protected diphenylprolinol catalyst (0.04 mmol, 20 mol%).

  • Solvent Addition: Add the appropriate solvent (e.g., toluene, 1.0 mL).

  • Reaction: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Once the starting aldehyde is consumed, concentrate the reaction mixture under reduced pressure. Purify the crude residue directly by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine.

Conclusion and Future Outlook

The synthesis of diastereomerically pure piperidines has advanced significantly, moving from classical substrate-controlled methods to highly efficient and selective catalytic strategies. Transition metal catalysis, particularly with rhodium and palladium, offers predictable control for specific substitution patterns, while organocatalysis provides powerful tools for constructing complex, polysubstituted rings in a single step. The future of the field lies in the development of even more versatile catalytic systems, the expansion of hybrid approaches combining biocatalysis with chemical catalysis, and the application of photoredox catalysis to unlock novel bond formations and epimerization pathways.[2][15] For the medicinal chemist, a deep understanding of the mechanistic principles behind these methods is the most critical tool for rationally designing and executing a synthesis that delivers the desired diastereomer with precision and efficiency.

References

Side reactions in trifluoromethylation with TMSCF3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Navigating Side Reactions in Nucleophilic Trifluoromethylation with TMSCF₃

Abstract

The introduction of the trifluoromethyl (CF₃) group is a cornerstone strategy in modern medicinal chemistry, capable of profoundly enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Trimethyl(trifluoromethyl)silane (TMSCF₃), the Ruppert-Prakash reagent, stands as the most prevalent and versatile reagent for nucleophilic trifluoromethylation.[1] Its efficacy, however, is moderated by a propensity for side reactions that can complicate synthesis, reduce yields, and generate difficult-to-remove impurities. This guide provides an in-depth analysis of the common side reactions encountered during trifluoromethylation with TMSCF₃. We will dissect the underlying mechanisms of these undesired pathways, present field-proven strategies for their mitigation, and offer detailed experimental protocols designed to maximize the yield and purity of the target trifluoromethylated compounds.

The Core Reaction: Desired Pathway and Mechanism

The productive pathway for trifluoromethylation with TMSCF₃ involves the activation of the stable Si-CF₃ bond by a nucleophilic initiator.[2] While fluoride ions (from sources like TBAF or CsF) are classic initiators, a variety of oxygen-containing nucleophiles and other bases are also highly effective.[2][3][4]

The generally accepted mechanism proceeds via an anionic chain reaction:[2][5]

  • Initiation: A nucleophilic initiator (Nu⁻) attacks the silicon center of TMSCF₃, generating a catalytic amount of the trifluoromethanide anion ([CF₃]⁻).

  • Propagation: The highly reactive [CF₃]⁻ anion performs a nucleophilic attack on an electrophilic substrate, such as the carbonyl carbon of a ketone or aldehyde. This forms a trifluoromethylated alkoxide intermediate.

  • Silylation & Regeneration: The newly formed alkoxide attacks another molecule of TMSCF₃. This step transfers the trimethylsilyl (TMS) group to the oxygen, yielding the final TMS-protected product and regenerating the [CF₃]⁻ anion, which continues the catalytic cycle.[5][6]

This elegant cycle, however, is in delicate balance with several competing, non-productive pathways.

G cluster_initiation Initiation cluster_propagation Propagation Cycle TMSCF3_init TMSCF₃ CF3_anion [CF₃]⁻ TMSCF3_init->CF3_anion Generates TMSNu TMS-Nu TMSCF3_init->TMSNu Nu Nu⁻ (e.g., F⁻, RO⁻) Nu->TMSCF3_init Attack Carbonyl R₂C=O (Substrate) CF3_anion->Carbonyl 1. Nucleophilic    Attack Alkoxide R₂C(CF₃)O⁻ (Alkoxide Intermediate) Carbonyl->Alkoxide TMSCF3_prop TMSCF₃ Alkoxide->TMSCF3_prop 2. Silyl Transfer TMSCF3_prop->CF3_anion Regenerates Product R₂C(CF₃)O-TMS (Desired Product) TMSCF3_prop->Product Forms caption Figure 1: Anionic Chain Mechanism for Trifluoromethylation.

Figure 1: Anionic Chain Mechanism for Trifluoromethylation.

Major Side Reaction: Silyl Enol Ether Formation

For substrates with abstractable α-protons, particularly enolizable ketones, the most significant competing side reaction is the formation of a silyl enol ether.[3][7]

Mechanism: This pathway occurs when the trifluoromethanide anion ([CF₃]⁻), instead of acting as a nucleophile, behaves as a base. It abstracts an α-proton from the carbonyl substrate, generating an enolate. This enolate is subsequently trapped by TMSCF₃ or another silyl source in the reaction mixture to yield the thermodynamically stable silyl enol ether. The protonated [CF₃]⁻ becomes fluoroform (CF₃H).[3][8]

G cluster_main Desired 1,2-Addition cluster_side Side Reaction: Enolization start Enolizable Ketone + [CF₃]⁻ add_intermediate R₂C(CF₃)O⁻ start->add_intermediate [CF₃]⁻ as Nucleophile (k_add) enol_intermediate Enolate Intermediate start->enol_intermediate [CF₃]⁻ as Base (k_base) add_product R₂C(CF₃)O-TMS add_intermediate->add_product + TMSCF₃ - [CF₃]⁻ enol_product Silyl Enol Ether enol_intermediate->enol_product + TMS-source fluoroform Fluoroform (CF₃H) caption Figure 2: Competition between 1,2-Addition and Enolization.

Figure 2: Competition between 1,2-Addition and Enolization.
Factors Influencing Enolization:

  • Initiator Basicity: Highly basic initiators, such as metal alkoxides, strongly favor the enolization pathway.[3] Even traditional fluoride sources like TBAF can promote this side reaction.

  • Substrate Structure: Sterically hindered ketones that slow the rate of nucleophilic attack at the carbonyl carbon are more prone to enolization.

  • Temperature: Higher reaction temperatures can increase the rate of deprotonation relative to addition.

  • Concentration: A high concentration of the active [CF₃]⁻ anion can increase the likelihood of it acting as a base.[3]

Mitigation Strategies:

The key to suppressing silyl enol ether formation is to favor the kinetics of 1,2-addition over deprotonation.

  • Choice of Initiator: Switch from highly basic or fluoride-based initiators to milder, oxygen-containing nucleophiles. Simple, non-fluoride salts are highly effective, especially in polar aprotic solvents.[3][4]

  • Solvent Selection: DMF has been shown to significantly accelerate trifluoromethylation and improve yields, particularly with non-fluoride initiators.[3][4][9]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) generally favors the desired nucleophilic addition.[3]

  • Slow Addition: A slow, controlled addition of TMSCF₃ to the mixture of the substrate and catalyst maintains a low steady-state concentration of the [CF₃]⁻ anion, minimizing its opportunity to act as a base.[3]

Catalyst SystemSolventTemperature (°C)Ratio (Addition:Enolization)Reference
TBAF (hydrated)THF25Variable, often significant enolization[7][8]
K₂CO₃ (5 mol%)DMF25High, minimal enolization for many substrates[3][9]
K₃PO₄DMF25High, minimal enolization[3][4]
Cs₂CO₃THF/DMF25High, minimal enolization[3][10]

Table 1: Comparison of Catalyst Systems for Minimizing Enolization of Ketones. Data compiled and adapted from multiple sources.[3][4][9][10]

Fluoroform (CF₃H) Generation

The formation of fluoroform is a common observation and indicates that the trifluoromethanide anion is being consumed in non-productive protonation events.[7][8]

Mechanisms of Formation:

  • Reaction with Adventitious Water: The most common source is the reaction of [CF₃]⁻ with trace amounts of water in the reagents or solvent. This often manifests as an initial, rapid burst of CF₃H generation upon addition of the initiator.[7][8]

  • From Enolization: As described above, every molecule of silyl enol ether formed is accompanied by the generation of one molecule of fluoroform.[8]

  • From Acidic Protons: Substrates containing other acidic protons (e.g., phenols, free carboxylic acids, salicylates) will rapidly react with [CF₃]⁻, generating fluoroform and consuming the reagent.[11]

Mitigation Strategies:
  • Anhydrous Conditions: This is the most critical factor. Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents and high-purity, anhydrous initiators. Using a freshly opened bottle of reagents is advisable.[3]

  • Protecting Groups: Protect acidic functional groups on the substrate before subjecting it to the reaction conditions. For example, salicylates are completely consumed in an initial O-silylation step that generates a stoichiometric amount of fluoroform.[11]

  • Use Anhydrous Initiators: Commercial sources of TBAF often contain significant amounts of water.[8] Using anhydrous initiators like tetrabutylammonium triphenyldifluorosilicate (TBAT) or the aforementioned carbonate/phosphate salts can provide more reproducible results.[7][8]

Reaction Stalling and Inhibition

A frustratingly common issue is a reaction that starts but fails to proceed to completion. This stalling is often attributable to the quenching of the anionic chain reaction.[3]

Causes and Mechanisms:

  • Inhibitors in TMSCF₃: Commercial batches of TMSCF₃ can contain trace acidic inhibitors (e.g., from hydrolysis) or other species that quench the [CF₃]⁻ anion, halting the catalytic cycle.[3][8] The addition of even trace amounts of TMSCl, for example, can immediately stop the reaction.[8]

  • Catalyst Deactivation: Moisture-sensitive initiators like TBAF can be deactivated over the course of the reaction if conditions are not scrupulously anhydrous.[3]

  • Reagent-Induced Inhibition: TMSCF₃ itself can inhibit the reaction. The [CF₃]⁻ anion can be reversibly sequestered by a second molecule of TMSCF₃ to form a dormant, pentacoordinate bis(trifluoromethyl)silicate species, [(CF₃)₂Si(CH₃)₃]⁻.[2][5] This complex is generally unreactive towards the carbonyl substrate, effectively removing the active nucleophile from the propagation cycle.[5]

Troubleshooting and Mitigation:

G start Reaction Stalled or Low Yield? check_anhydrous Are conditions scrupulously anhydrous? start->check_anhydrous Yes check_initiator Is the initiator active and pure? check_anhydrous->check_initiator Yes sol_anhydrous Flame-dry glassware. Use anhydrous solvents/reagents. check_anhydrous->sol_anhydrous No check_reagent Is the TMSCF₃ reagent of good quality? check_initiator->check_reagent Yes sol_initiator Use fresh, anhydrous initiator (e.g., TBAT, K₂CO₃). Optimize loading (1-10 mol%). check_initiator->sol_initiator No check_substrate Is the substrate reactive? Any acidic protons? check_reagent->check_substrate Yes sol_reagent Try a new bottle/batch of TMSCF₃. Consider vacuum transfer. check_reagent->sol_reagent No sol_substrate Protect acidic groups. For unreactive substrates, try DMF or a more active initiator. check_substrate->sol_substrate No reinitiate Cautiously add a second portion of initiator. check_substrate->reinitiate Yes

Figure 3: Troubleshooting Workflow for Stalled Reactions.
  • Reagent Quality: If stalling is a persistent issue, try a new bottle or batch of TMSCF₃.[3]

  • Re-initiation: In some cases, the careful addition of a second portion of the initiator can restart a stalled reaction. However, this should be done cautiously to avoid promoting side products.[3]

  • Optimize Conditions: For less reactive substrates, switching to DMF as a solvent or using a more active initiator system is often necessary to achieve full conversion.[3]

Advanced Side Reactions: Difluorocarbene Chemistry

In some cases, particularly with silyl enol ether byproducts, further and more complex side reactions can occur. The trifluoromethanide anion can, under certain conditions, eliminate a fluoride ion to generate difluorocarbene (:CF₂). This highly reactive intermediate can lead to unexpected products.

One documented example involves the difluorocyclopropanation of the silyl enol ether byproduct.[7][8] The resulting difluorocyclopropane can then undergo an anion-induced ring-opening and elimination to form a fluoroenone, which is then subject to a subsequent trifluoromethylation, yielding a homologated addition product.[7][8] These pathways are generally minor but can account for small percentages of unaccounted-for mass balance in complex reaction mixtures.

Recommended Experimental Protocol: Minimizing Side Reactions

This protocol for the trifluoromethylation of an enolizable ketone (e.g., 4'-fluoroacetophenone) is designed to minimize silyl enol ether formation and other common side reactions.

Materials:

  • Substrate (e.g., 4'-fluoroacetophenone, 1.0 mmol)

  • TMSCF₃ (1.2 mmol, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃, 0.05 mmol, 5 mol%), dried under high vacuum.

  • Anhydrous N,N-Dimethylformamide (DMF, 3 mL)

  • Round-bottom flask, magnetic stir bar, rubber septum, argon/nitrogen line.

Procedure:

  • Preparation: Flame-dry the round-bottom flask and stir bar under vacuum and allow to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add the dried K₂CO₃ catalyst and the ketone substrate (1.0 mmol).

  • Solvent Addition: Add anhydrous DMF (3 mL) via syringe and stir the mixture until the substrate is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • TMSCF₃ Addition: Add TMSCF₃ (1.2 mmol) dropwise to the stirred solution over 5-10 minutes using a syringe. Caution: TMSCF₃ is volatile and reacts with moisture. Handle under an inert atmosphere in a well-ventilated fume hood.[1]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC or GC-MS analysis of quenched aliquots until the starting material is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

  • Workup: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product is the TMS-protected alcohol. If the free alcohol is desired, the crude material can be treated with 1M HCl or TBAF. Purify the final product by flash column chromatography on silica gel.

Conclusion

While trifluoromethylation with TMSCF₃ is a powerful synthetic tool, a thorough understanding of the potential side reactions is critical for success. The formation of silyl enol ethers, fluoroform, and issues of reaction stalling are not intractable problems but rather challenges that can be overcome through rational experimental design. By carefully selecting milder, non-fluoride initiators, maintaining scrupulously anhydrous conditions, controlling reaction temperature, and using high-quality reagents, researchers can significantly suppress these undesired pathways. The insights and protocols provided in this guide are intended to empower scientists to troubleshoot problematic reactions and confidently deploy the Ruppert-Prakash reagent to accelerate their research and development objectives.

References

A Senior Application Scientist's Guide to Troubleshooting Low Yield in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the path from starting materials to the final product is often fraught with challenges, the most common and frustrating of which is low yield. Each percentage point of yield lost can have significant implications, particularly in drug development and fine chemical manufacturing, where efficiency and cost-effectiveness are paramount.[1] This guide, written from the perspective of a seasoned application scientist, moves beyond a simple checklist of potential problems. Instead, it offers a systematic, logic-driven approach to diagnosing and resolving yield issues, grounded in mechanistic understanding and validated by field-proven protocols.

Part 1: The Philosophy of Troubleshooting: A Systematic Approach

The temptation to arbitrarily tweak reaction conditions when faced with a low yield is a common pitfall. A more robust strategy involves a systematic, evidence-based approach to pinpoint the source of yield loss. This process begins with a thorough analysis of the entire synthetic sequence, from the quality of the starting materials to the final purification steps.

The "Domino Effect" of Purity and Stability

The purity of starting materials is the foundation of a successful synthesis. Impurities can interfere with reactions, poison catalysts, or introduce unwanted side reactions, all of which diminish the yield of the desired product.[2][3] Similarly, the stability of intermediates is crucial. An unstable intermediate may decompose under the reaction conditions or during workup and purification, leading to significant material loss.

Protocol for Assessing Starting Material and Intermediate Stability:

  • Comprehensive Characterization: Before embarking on a multi-step synthesis, thoroughly characterize all starting materials using techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm their identity and purity.

  • Forced Degradation Studies: For key intermediates, consider performing forced degradation studies under various conditions (e.g., acidic, basic, oxidative, thermal) to understand their stability profile. This information can guide the choice of reaction and purification conditions.

  • Proper Storage: Ensure all reagents and intermediates are stored under appropriate conditions (e.g., temperature, inert atmosphere) to prevent degradation over time.[4]

Reaction Monitoring: Your Window into the Reaction

Simply mixing reagents and hoping for the best is a recipe for disappointment. Real-time or frequent reaction monitoring provides invaluable insights into the progress of a reaction, allowing for timely intervention if issues arise. Techniques like Thin-Layer Chromatography (TLC), HPLC, and in-situ monitoring technologies like ASAP-MS (Atmospheric Solids Analysis Probe Mass Spectrometry) can reveal if a reaction is sluggish, stalling, or producing significant byproducts.

dot graph "Reaction_Monitoring_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor Reaction Progress\n(TLC, LC-MS, etc.)"]; Decision [label="Reaction Complete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Proceed to Workup", fillcolor="#34A853", fontcolor="#FFFFFF"]; Troubleshoot [label="Troubleshoot\nIncomplete Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stalled [label="Reaction Stalled?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Decomposition [label="Decomposition Observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Add_Reagent [label="Add More Reagent", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench_Early [label="Quench Reaction Early", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Monitor; Monitor -> Decision; Decision -> Workup [label="Yes"]; Decision -> Troubleshoot [label="No"]; Troubleshoot -> Stalled; Stalled -> Add_Reagent [label="Yes"]; Stalled -> Decomposition [label="No"]; Decomposition -> Quench_Early [label="Yes"]; Decomposition -> Monitor [label="No"]; Add_Reagent -> Monitor; Quench_Early -> Workup;

} dot Caption: A logical workflow for monitoring and troubleshooting a chemical reaction in real-time.

Part 2: Diagnosing the Culprit: Common Causes of Low Yield

Once a systematic approach is in place, you can begin to diagnose the specific cause of low yield. The following are some of the most common culprits encountered in multi-step organic synthesis.

Incomplete Reactions

An incomplete reaction, where a significant amount of starting material remains unreacted, is a frequent source of low yield.[2] This can be due to several factors:

  • Suboptimal Reaction Conditions: Temperature, pressure, solvent, and catalyst loading can all significantly impact reaction rate and completion.[5][6]

  • Reagent Decomposition or Deactivation: The reagents or catalyst may be degrading under the reaction conditions.

  • Equilibrium Limitations: Some reactions are reversible and may reach a point of equilibrium before all the starting material is consumed.[3]

Troubleshooting Incomplete Reactions:

  • Optimize Reaction Parameters: Systematically vary one parameter at a time (One-Factor-At-a-Time, OFAT) or employ Design of Experiments (DoE) for a more comprehensive optimization.[7][8][9]

  • Reagent Addition: If the reaction has stalled, adding more of a limiting reagent can sometimes drive it to completion.[4]

  • Shift the Equilibrium: For equilibrium-limited reactions, consider removing a byproduct (e.g., by distillation) to drive the reaction forward.

Side Reactions and Byproduct Formation

The formation of unwanted byproducts is another major contributor to low yield.[2][10] These side reactions compete with the desired transformation, consuming starting materials and complicating purification.

Strategies to Minimize Side Reactions:

  • Temperature Control: Many side reactions have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can sometimes suppress byproduct formation.

  • Order of Addition: The order in which reagents are added can influence the reaction pathway.

  • Protecting Groups: In complex molecules with multiple reactive sites, the use of protecting groups can prevent unwanted side reactions.[11]

Product Loss During Workup and Purification

Even a high-yielding reaction can result in a low isolated yield if the product is lost during the workup and purification stages.[2][6]

Common Sources of Loss and Mitigation Strategies:

Source of Loss Mitigation Strategy
Incomplete Extraction Use an appropriate solvent and perform multiple extractions. Check the pH of the aqueous layer to ensure the product is in its neutral form for efficient extraction into the organic layer.
Emulsion Formation Add brine to break up emulsions.
Adsorption on Drying Agents Use the minimum amount of drying agent necessary and rinse it thoroughly with the extraction solvent.[4]
Loss during Chromatography Choose the appropriate stationary and mobile phases to ensure good separation and recovery. Avoid overloading the column.
Volatility of the Product Use caution when removing solvents under reduced pressure (rotoevaporation), especially for low-boiling point compounds.[4][10]

Protocol for an Efficient Workup:

  • Quench Thoughtfully: Quench the reaction carefully to stop it at the desired point and to neutralize any reactive species.[4]

  • Systematic Extraction: Use a separatory funnel and perform at least three extractions with an appropriate organic solvent.

  • Thorough Rinsing: Rinse all glassware that came into contact with the product solution to recover as much material as possible.[4]

  • Careful Drying and Concentration: Dry the organic layer over an appropriate drying agent (e.g., MgSO₄, Na₂SO₄) and carefully remove the solvent under reduced pressure.

dot graph "Purification_Decision_Tree" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Crude Product Mixture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Is_Solid [label="Is the Product Solid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Recrystallization [label="Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Is_Liquid [label="Is the Product Liquid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Distillation [label="Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatography [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Boiling_Point_Diff [label="Sufficient Boiling\nPoint Difference?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Is_Solid; Is_Solid -> Recrystallization [label="Yes"]; Is_Solid -> Is_Liquid [label="No"]; Is_Liquid -> Boiling_Point_Diff [label="Yes"]; Boiling_Point_Diff -> Distillation [label="Yes"]; Boiling_Point_Diff -> Chromatography [label="No"]; Is_Liquid -> Chromatography [label="No"]; } dot Caption: A decision tree for selecting an appropriate purification technique.

Part 3: Advanced Strategies for Yield Optimization

For particularly challenging syntheses, more advanced strategies may be necessary to achieve the desired yield.

Design of Experiments (DoE)

Design of Experiments (DoE) is a powerful statistical tool for systematically optimizing reaction conditions.[7][8][9] Instead of varying one factor at a time, DoE allows for the simultaneous investigation of multiple variables and their interactions. This approach can identify the optimal reaction conditions more efficiently and provide a deeper understanding of the reaction landscape.[9]

Flow Chemistry

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents.[12][13] For multi-step syntheses, telescoping reactions in a continuous flow setup can minimize intermediate handling and purification steps, leading to higher overall yields and efficiency.[12][14][15][16]

Conclusion: An Iterative Process of Refinement

Troubleshooting low yield in multi-step organic synthesis is rarely a linear process. It is an iterative cycle of hypothesis, experimentation, and analysis. By adopting a systematic and logical approach, grounded in a solid understanding of chemical principles, researchers can effectively diagnose the root causes of yield loss and implement targeted strategies for improvement. This not only leads to more efficient and cost-effective syntheses but also deepens our fundamental understanding of the chemical transformations we seek to control.

References

Optimizing reaction conditions for fluorinated compounds

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide

Executive Summary

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science, profoundly enhancing properties such as metabolic stability, bioavailability, and binding affinity.[1][2][3] However, the unique and often extreme properties of fluorine—its high electronegativity and the exceptional strength of the carbon-fluorine (C-F) bond—present significant synthetic challenges.[1][4] This guide provides a framework for rationally optimizing reaction conditions for fluorination. It moves beyond simple protocol recitation to explain the underlying chemical principles that govern success. We will explore the critical interplay between the choice of fluorinating agent, catalyst, solvent, and reaction parameters, with a focus on providing actionable, field-proven insights to accelerate research and development.

The Fluorine Challenge: Understanding the 'Why'

Optimizing fluorination is not merely about finding the right recipe; it's about overcoming fundamental thermodynamic and kinetic barriers. The C-F bond is the strongest single bond to carbon in organic chemistry (bond dissociation energy ~115 kcal/mol), making its formation thermodynamically challenging and its activation for further transformation difficult.[4]

Key challenges include:

  • Low Nucleophilicity of Fluoride: In protic solvents, the fluoride anion is heavily solvated via strong hydrogen bonds, which severely diminishes its nucleophilicity.[5][6]

  • High Basicity of "Naked" Fluoride: In aprotic solvents, where solvation is weaker, "naked" fluoride is highly basic, often leading to undesired elimination side reactions instead of substitution.[7]

  • Reagent Instability and Handling: Many traditional fluorinating agents, such as diethylaminosulfur trifluoride (DAST), can be thermally unstable, while others like elemental fluorine (F₂) are extremely toxic and corrosive, requiring specialized equipment.[8][9]

  • Catalyst Inhibition: Fluoride ions can act as potent inhibitors or poisons for many transition metal catalysts by forming strong metal-fluoride bonds, complicating catalytic approaches.

A successful optimization strategy is therefore a balancing act: maximizing the desired reactivity of the fluorine source while suppressing its undesirable side reactions.

Pillars of Optimization: A Systematic Approach

Effective optimization requires the systematic evaluation of several interconnected variables. The following sections detail the core pillars of this process, explaining the causal relationships behind experimental choices.

The Fluorinating Agent: Choosing Your Weapon

The choice of fluorinating agent is the most critical decision and dictates the overall reaction strategy.[8] They are broadly classified into three categories.

  • Nucleophilic Agents (F⁻ source): These reagents deliver a fluoride anion. They are ideal for S_N_2-type reactions (e.g., deoxyfluorination of alcohols) and nucleophilic aromatic substitution (S_N_Ar).

    • Common Reagents: Potassium Fluoride (KF), Cesium Fluoride (CsF), Tetrabutylammonium Fluoride (TBAF).

    • Causality: The reactivity of metal fluorides is highly dependent on lattice energy and solubility. CsF is often more effective than KF due to its lower lattice energy and higher solubility in organic solvents, which provides a higher concentration of available F⁻. Additives like crown ethers or phase-transfer catalysts can be used to sequester the cation and further increase the "nakedness" of the fluoride anion.

  • Electrophilic Agents (F⁺ source): These reagents deliver a formal "fluorine cation" and are used for fluorinating electron-rich species like enols, enolates, and activated aromatic rings.

    • Common Reagents: Selectfluor® (F-TEDA-BF₄), N-Fluorobenzenesulfonimide (NFSI).[10]

    • Causality: These reagents feature a fluorine atom attached to a highly electronegative group (typically nitrogen), making the fluorine atom electron-deficient and reactive towards nucleophiles. Selectfluor® is generally more reactive than NFSI but can also be a powerful oxidant, a factor that must be considered to avoid unwanted side reactions.[11][12]

  • Radical Sources: Modern methods, particularly those involving photoredox catalysis, utilize reagents that can generate fluorine or fluoroalkyl radicals.[13][14] This approach is powerful for functionalizing unactivated C-H bonds and for fluoroalkylation reactions.

    • Common Reagents: Trifluoromethylsulfonyl chloride (CF₃SO₂Cl), fluoroalkyl-containing hypervalent iodine reagents.[13][15]

    • Causality: These reactions are initiated by a photocatalyst that, upon excitation by visible light, engages in a single-electron transfer (SET) with the radical precursor to generate the reactive radical species.[14] This strategy allows for bond formation under exceptionally mild conditions.

The following diagram illustrates a simplified decision-making process for selecting a fluorinating agent based on the desired transformation.

G cluster_input start Define Transformation d1 Electron-rich or Electron-poor substrate? start->d1 d2 Activate leaving group or C-H bond? d1->d2 Poor out1 Electrophilic (F⁺) e.g., Selectfluor®, NFSI d1->out1 Rich d3 Radical or Ionic pathway desired? d2->d3 C-H Bond out2 Nucleophilic (F⁻) e.g., KF, CsF, DAST d2->out2 d3->out1 Ionic (via C-H activation) out3 Radical Precursor e.g., CF₃SO₂Cl d3->out3 Radical

Caption: Decision tree for selecting a fluorinating agent class.

The Solvent: More Than Just a Medium

The solvent plays a pivotal role, particularly in nucleophilic fluorination, by modulating the reactivity of the fluoride ion.[5]

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents are generally poor choices for nucleophilic fluorination. They form strong hydrogen bonds with the fluoride anion, creating a tight solvation shell that must be stripped away for the reaction to occur, which requires a large amount of energy.[6] This drastically reduces fluoride's nucleophilicity.[5][6]

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These are the solvents of choice for most nucleophilic fluorinations. They lack acidic protons and cannot act as hydrogen-bond donors.[5] While they can solvate the counter-cation (e.g., K⁺ or Cs⁺), they leave the fluoride anion relatively "naked" and highly reactive.[5][16]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are typically used when solubility of the substrate dictates, or in reactions where polarity needs to be minimized, such as certain transition-metal-catalyzed processes.

A recent innovative approach involves using solvents that have a synergistic effect, such as ionic liquids functionalized with a tert-alcohol.[17] These specialized solvents can increase the nucleophilicity of the fluoride anion while simultaneously suppressing common side reactions like elimination.[17]

The Catalyst: Enabling the Impossible

For many challenging transformations, particularly C-H fluorination and cross-coupling reactions, a catalyst is essential.[10][18][19]

  • Transition Metals (Pd, Cu, Ni, Ag): Transition metal catalysis has enabled the fluorination of previously unreactive substrates like aryl halides and boronic acids.[20][21][22] The mechanism often involves an oxidative addition/reductive elimination cycle. The choice of ligand is critical, as it modulates the stability, solubility, and reactivity of the metal center.[22][23] For example, in palladium-catalyzed fluorinations, bulky, electron-rich phosphine ligands are often required to promote the difficult C-F reductive elimination step.[21]

  • Photoredox Catalysts: As mentioned, these catalysts (e.g., iridium or ruthenium complexes, organic dyes) use visible light to initiate radical-based fluorination reactions under extremely mild conditions.[13][14][15] This approach offers exceptional functional group tolerance, making it ideal for the late-stage fluorination of complex molecules.[15][20][24]

  • Organocatalysts: Chiral amines or isothiourea catalysts can be used to achieve highly enantioselective fluorinations, which is of paramount importance in pharmaceutical synthesis.[10] These catalysts typically operate by forming a chiral enamine or activated intermediate with the substrate, which then directs the stereoselective attack of an electrophilic fluorinating agent.[10]

Reaction Parameters: Fine-Tuning for Success
  • Temperature: Temperature control is a delicate balance. Higher temperatures can increase reaction rates but may also promote decomposition of sensitive reagents (like DAST) or favor undesired elimination byproducts.[8] For many modern catalytic reactions, room temperature is often sufficient. A systematic screen of temperatures (e.g., 25 °C, 50 °C, 80 °C) is a standard optimization procedure.

  • Concentration: Reaction concentration can influence reaction order and the relative rates of competing unimolecular (e.g., decomposition) and bimolecular (desired reaction) pathways. Initial screens are often run at a standard concentration (e.g., 0.1 M), with adjustments made based on results.

  • Additives: The use of additives can be crucial.

    • Bases: In reactions that generate acid (e.g., HF), a non-nucleophilic base (e.g., 2,6-lutidine) may be required to prevent substrate or product degradation.

    • Lewis Acids: In some cases, Lewis acids like ZnBr₂ can be used to activate leaving groups or enhance fluorination efficiency.[10]

    • Phase-Transfer Catalysts: As noted, these are essential for improving the solubility and reactivity of fluoride salts in organic solvents.

Modern Optimization Workflow: High-Throughput Experimentation (HTE)

To navigate the complex interplay of these variables, modern laboratories are increasingly adopting High-Throughput Experimentation (HTE).[25][26] This approach uses multi-well plates and automation to run dozens or even hundreds of reactions in parallel on a small scale.[26] HTE allows for the rapid screening of a wide array of catalysts, ligands, solvents, and additives, dramatically accelerating the discovery of optimal conditions.[25][26]

HTE_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_outcome Outcome define_params Define Parameters (Catalyst, Ligand, Solvent) plate_design Design 96-Well Plate Array define_params->plate_design stock_prep Prepare Stock Solutions plate_design->stock_prep dispense Automated Reagent Dispensing stock_prep->dispense react Parallel Reaction Incubation (Controlled Temperature & Stirring) dispense->react quench Quench Reactions react->quench analyze Rapid Analysis (LC-MS, UPLC) quench->analyze data_proc Data Processing & Visualization analyze->data_proc optimize Identify Optimal Conditions data_proc->optimize

Caption: A typical workflow for High-Throughput Experimentation (HTE).

Experimental Protocols & Data

To provide a practical context, this section outlines a representative protocol for a modern fluorination reaction and presents optimization data in a tabular format.

Protocol: Pd-Catalyzed Nucleophilic Fluorination of an Aryl Bromide

This protocol is a self-validating system for the conversion of an electron-deficient aryl bromide to the corresponding aryl fluoride, a common transformation in medicinal chemistry.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • BrettPhos (0.04 equiv)

  • Cesium Fluoride (CsF) (2.0 equiv, dried under vacuum at 150 °C for 4h)

  • Toluene (Anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add CsF (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and BrettPhos (0.04 equiv).

  • Reagent Addition: Add the aryl bromide (1.0 equiv) followed by anhydrous toluene to achieve a final concentration of 0.2 M.

  • Reaction: Seal the tube and place it in a pre-heated oil bath at 110 °C. Stir vigorously for 12-24 hours.

  • Monitoring (Self-Validation): Periodically (e.g., at 4h, 8h, 12h), take a small aliquot from the reaction mixture, dilute with ethyl acetate, filter through a small plug of silica, and analyze by LC-MS and ¹⁹F NMR to monitor the consumption of starting material and the formation of the product.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite® to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

  • Characterization (Self-Validation): Confirm the identity and purity of the final product using ¹H, ¹³C, and ¹⁹F NMR spectroscopy and high-resolution mass spectrometry.

Data Presentation: Optimization of a Deoxyfluorination Reaction

The following table summarizes the results of an optimization screen for the deoxyfluorination of a secondary benzylic alcohol to its corresponding fluoride.

EntryFluorinating Agent (equiv.)SolventTemp (°C)Time (h)Yield (%) [a]Byproduct (%) [b]
1DAST (1.5)DCM024530
2DAST (1.5)DCM2516035
3Deoxo-Fluor™ (1.5)DCM2527515
4Deoxo-Fluor™ (1.5)Toluene5028210
5 PyFluor (1.5) DCM 25 3 91 <5
6PhenoFluorMix™ (1.5)MeCN253<5N/D

[a] Yield determined by ¹⁹F NMR using an internal standard. [b] Major byproduct observed was the corresponding elimination product (styrene derivative).

Conclusion and Future Outlook

The optimization of fluorination reactions has evolved from a trial-and-error art to a systematic science. By understanding the fundamental principles governing the choice of reagent, catalyst, and solvent, researchers can devise more rational and efficient experimental plans. The advent of modern catalytic methods, particularly photoredox catalysis, has opened doors to previously unimaginable transformations, allowing for the late-stage fluorination of highly complex molecules with exquisite precision.[20][21][24] As high-throughput experimentation and machine learning-assisted reaction optimization become more commonplace, the pace of discovery in organofluorine chemistry is set to accelerate even further, empowering the development of next-generation pharmaceuticals and materials.[27]

References

A Deep Dive into Analytical Method Validation and Comparative Analysis: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Rigorous Validation in Pharmaceutical Sciences

In the landscape of drug development, the journey from a promising molecule to a life-saving therapeutic is paved with data. The integrity of this data is paramount, forming the bedrock upon which critical decisions are made. At the heart of this data integrity lies the rigorous validation of the analytical methods used to generate it. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the principles and practices of analytical method validation and comparative analysis. We will move beyond rote procedural descriptions to explore the scientific rationale behind experimental choices, empowering you to design, execute, and interpret validation studies with confidence and scientific rigor. This document is structured to be a practical and authoritative resource, grounded in established regulatory guidelines and best practices.

Section 1: The 'Why' of Validation - Foundational Principles and Regulatory Context

Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] This is not merely a regulatory hurdle but a fundamental scientific necessity to ensure the reliability, accuracy, and reproducibility of results.[1][2] Without robust validation, there can be no assurance that a method is capable of producing data that accurately reflects the properties of the substance being tested.

The primary regulatory frameworks that govern analytical method validation are provided by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4] The ICH guideline Q2(R2) "Validation of Analytical Procedures" is a cornerstone document that outlines the key validation characteristics and the circumstances under which they should be evaluated.[3][5] For bioanalytical methods, which are used to quantify drugs and their metabolites in biological matrices, the FDA and EMA provide specific guidance, with the recent ICH M10 guideline aiming to harmonize these requirements globally.

A "fit-for-purpose" approach is often emphasized, meaning the extent of validation should be appropriate for the intended use of the data. For instance, methods used for pivotal clinical trials and product release testing will require more extensive validation than those used for early-stage discovery research.

Section 2: The Pillars of Validation - A Detailed Examination of Core Parameters

A comprehensive validation study evaluates several key performance characteristics of an analytical method. The following sections delve into the practical execution and underlying principles of these evaluations.

Specificity and Selectivity: Ensuring the Method Measures Only the Intended Analyte

Experimental Protocol for Specificity (e.g., for an HPLC assay):

  • Analyte Identification: Analyze a pure standard of the analyte to determine its characteristic signal (e.g., retention time).

  • Placebo Analysis: Analyze a placebo sample (a mixture of all formulation excipients without the active pharmaceutical ingredient - API) to ensure no interfering peaks are present at the analyte's retention time.[6]

  • Forced Degradation Studies: Subject the drug substance or product to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[6] Analyze these stressed samples to demonstrate that the analyte peak is well-resolved from any degradation product peaks.

  • Impurity Spiking: If known impurities are available, spike them into the sample matrix and demonstrate that they do not interfere with the analyte's signal.[7]

  • Orthogonal Method Comparison: In some cases, comparing the results from the primary method with those from an orthogonal method (a method based on a different analytical principle) can provide strong evidence of specificity.[8]

G cluster_linearity Linearity and Range Determination Prepare Prepare ≥5 Concentration Levels Analyze Analyze Replicates Prepare->Analyze Plot Plot Response vs. Concentration Analyze->Plot Regress Perform Linear Regression Plot->Regress Evaluate Evaluate r, Slope, Intercept, Residuals Regress->Evaluate Define Define Linear Range Evaluate->Define

References

A Senior Application Scientist's Guide to Trifluoromethyl Alcohols in Modern Drug Discovery: A Comparative Analysis of 1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The strategic incorporation of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry, offering profound control over a molecule's physicochemical and pharmacokinetic properties. Among fluorinated motifs, the trifluoromethyl carbinol (or trifluoromethyl alcohol) group stands out for its unique ability to enhance metabolic stability, modulate acidity, and improve binding interactions. This technical guide provides an in-depth analysis of a sophisticated exemplar, 1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol , contextualizing its value through a comparative lens against foundational fluorinated alcohols. We will explore the causal relationships between structure and function, detail synthetic strategies, and present a clear, data-driven rationale for the selection of such motifs in contemporary drug design for an audience of researchers, chemists, and drug development professionals.

The Strategic Imperative of Fluorine in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a widely validated strategy for optimizing drug-like properties.[1][2] This is not merely an act of substitution but a precise chemical intervention designed to address specific liabilities in a lead compound. The unique attributes of the fluorine atom—its high electronegativity, small atomic radius (only slightly larger than hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond—confer a suite of advantages.[3][4]

Key benefits include:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger (~485 kJ/mol) than a typical C-H bond (~414 kJ/mol), making it highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[1][5] Strategically replacing a metabolically labile C-H bond with a C-F bond can block common metabolic pathways, thereby increasing a drug's half-life and bioavailability.[3][5]

  • Modulation of Physicochemical Properties: Fluorine's powerful electron-withdrawing effect can significantly lower the pKa of nearby acidic or basic functional groups.[3] This influences a molecule's ionization state at physiological pH, which in turn affects its solubility, cell membrane permeability, and target binding.[4][6]

  • Improved Target Affinity: The trifluoromethyl (-CF3) group can enhance binding affinity through favorable hydrophobic interactions and by serving as a potent hydrogen bond acceptor.[1] It can also induce specific molecular conformations that are optimal for receptor engagement.[2]

The following diagram illustrates the central role of fluorination in the drug optimization workflow.

G cluster_0 Drug Discovery Pipeline cluster_1 Fluorination Strategy Lead ID Lead Identification (Initial Hit) Optimization Lead Optimization Lead ID->Optimization Poor PK/PD Profile Problem Identified Liabilities: - Poor Metabolic Stability - Low Bioavailability - Off-Target Effects - Low Potency Optimization->Problem Analysis PCC Preclinical Candidate Selection Solution Strategic Fluorination (e.g., adding -CF3, -OCF3, F) Problem->Solution Apply Medicinal Chemistry Principles Outcome Improved Properties: + Increased Half-Life + Enhanced Permeability + Modulated pKa + Better Target Binding Solution->Outcome Outcome->PCC Validation

Caption: Role of Fluorination in Drug Lead Optimization.

The Trifluoromethyl Carbinol Moiety: A Privileged Functional Group

While the trifluoromethyl group is a powerful tool, the trifluoromethyl carbinol (or trifluoromethyl alcohol) motif, -C(OH)CF3, offers a distinct and highly valuable set of properties. The potent electron-withdrawing effect of the adjacent -CF3 group dramatically increases the acidity of the alcohol's proton, lowering its pKa compared to non-fluorinated analogs. This makes the trifluoromethyl carbinol an exceptionally strong hydrogen bond donor, a feature that can be pivotal for high-affinity interactions with biological targets like enzyme active sites.

Furthermore, the tertiary alcohol in structures like our focus molecule is resistant to oxidation, a common metabolic pathway for secondary alcohols. This inherent stability, combined with the robustness of the C-F bonds, makes the trifluoromethyl carbinol a metabolically resilient pharmacophore.

Focus Molecule: this compound

This molecule is a sophisticated scaffold that combines three key medicinal chemistry motifs into a single, compact structure.

Caption: Key Structural Features of the Focus Molecule.
  • Trifluoromethyl Carbinol Group : As discussed, this provides metabolic stability and potent hydrogen bond donating capability.

  • Piperidine Ring : A ubiquitous scaffold in medicinal chemistry. It is a versatile, saturated heterocycle that can be functionalized to orient substituents in precise 3D vectors. Its basic nitrogen is often crucial for forming salt bridges with acidic residues in protein targets or for improving aqueous solubility.

  • Tertiary Alcohol : Unlike primary or secondary alcohols, this tertiary alcohol is not susceptible to metabolic oxidation to an aldehyde or ketone, further enhancing the molecule's metabolic stability.

This combination makes the molecule an attractive building block for developing drugs targeting ion channels, G-protein coupled receptors (GPCRs), and enzymes.

Synthesis Strategy: A Self-Validating Protocol

The synthesis of this compound typically involves the nucleophilic addition of a trifluoromethyl anion equivalent to a suitable piperidine-based ketone precursor. The choice of trifluoromethylating agent is critical; Ruppert's reagent (TMSCF3) is often preferred due to its relative stability and ease of handling.

Experimental Protocol: Synthesis via Nucleophilic Trifluoromethylation

  • Objective: To synthesize this compound from N-Boc-4-acetylpiperidine.

  • Rationale: This multi-step route utilizes a common protecting group (Boc) to prevent side reactions at the piperidine nitrogen. The key step is the nucleophilic addition of the "CF3-" group to the ketone, followed by deprotection. The use of a fluoride initiator for the TMSCF3 reagent is a standard and efficient method.

Step 1: Trifluoromethylation of N-Boc-4-acetylpiperidine

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add N-Boc-4-acetylpiperidine (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoromethyl)trimethylsilane (TMSCF3, 1.5 eq) to the solution.

  • Add a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq, 1 M solution in THF) dropwise. Causality Note: TBAF acts as a fluoride source to activate the TMSCF3, generating the transient nucleophilic trifluoromethyl anion.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH4Cl.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

Step 2: Boc Deprotection

  • Dissolve the crude product from Step 1 in dichloromethane (DCM, 0.2 M).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at room temperature. Causality Note: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group.

  • Stir the reaction for 2-3 hours at room temperature. Monitor by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Dissolve the residue in DCM and neutralize by washing with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final product by flash column chromatography (silica gel, using a gradient of methanol in dichloromethane) to yield this compound.

Comparative Analysis with Other Fluorinated Alcohols

To fully appreciate the unique profile of this compound, it is essential to compare its properties against simpler, foundational fluorinated alcohols. We will consider 2,2,2-Trifluoroethanol (TFE) , 1,1,1-Trifluoro-2-propanol , and the highly acidic 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) .

PropertyThis compound2,2,2-Trifluoroethanol (TFE)1,1,1-Trifluoro-2-propanol1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Structure CF₃CH₂OHCH₃CH(OH)CF₃(CF₃)₂CHOH
Molecular Weight ( g/mol ) 197.20100.04[7]114.07[8]168.04[9]
Acidity (pKa) ~12.30 (Predicted)12.4[7][10]~12.53 (Predicted)[11]9.3[12][13]
Lipophilicity (XLogP3) 1.20.4[14]0.7[15]1.7[9]
Hydrogen Bond Donating (HBD) Strength StrongModerateModerateVery Strong
Metabolic Stability High (Tertiary alcohol)Moderate (Primary alcohol, can be oxidized)Moderate (Secondary alcohol, can be oxidized)High (Resistant to oxidation)
Analysis of Structure-Property Relationships

The data reveals a clear trend: increasing the number of trifluoromethyl groups dramatically increases the acidity (lowers the pKa) of the alcohol.

G Structure Molecular Structure (Number of -CF3 groups) EWG Inductive Effect (Electron Withdrawal) Structure->EWG determines strength of pKa Acidity (pKa) (Decreases) EWG->pKa destabilizes conjugate base, lowering HBD H-Bond Donor Strength (Increases) pKa->HBD correlates with Binding Target Binding Affinity (Potentially Increases) HBD->Binding enhances

Caption: Influence of Trifluoromethyl Groups on Physicochemical Properties.
  • TFE and 1,1,1-Trifluoro-2-propanol are significantly more acidic than their non-fluorinated counterparts (ethanol, pKa ~16) but are still susceptible to metabolic oxidation at the carbinol center.

  • HFIP , with two -CF3 groups, is exceptionally acidic (pKa 9.3), making it a powerful solvent and an extremely potent hydrogen bond donor, but its high lipophilicity can be a disadvantage in drug design.[12]

  • This compound strikes a critical balance. Its pKa is low enough to make it a strong hydrogen bond donor, enhancing potential target affinity.[1] Crucially, its tertiary alcohol structure and the piperidine scaffold provide a metabolically stable and synthetically versatile framework that the simpler alcohols lack.

Applications, Conclusion, and Future Directions

The unique combination of features in This compound makes it an exemplary building block for addressing complex challenges in drug discovery.

  • Neuroscience: The piperidine scaffold is common in CNS-active agents. The properties of the trifluoromethyl carbinol could be leveraged to design novel modulators of ion channels or neurotransmitter receptors, where strong hydrogen bonding is key to potency and selectivity.

  • Enzyme Inhibition: The potent hydrogen-bond donating alcohol can act as a critical interaction point in an enzyme's active site, serving as a bioisostere for other functional groups while conferring superior metabolic stability.[16]

  • Metabolic "Blocking": In a lead optimization campaign, this entire moiety could be used to replace a metabolically labile fragment of a parent molecule, directly addressing pharmacokinetic liabilities.[5][17]

References

A Technical Guide to the In Vitro Evaluation of Novel Piperidine Compounds: From Hit Identification to Mechanistic Insight

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to numerous FDA-approved therapeutics. However, the journey from a novel piperidine-containing molecule to a viable drug candidate is contingent on a rigorous, multi-phasic in vitro evaluation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess novel piperidine compounds. Eschewing a rigid template, this document presents a logical, tiered workflow—from initial cytotoxicity screening to detailed mechanistic and safety profiling. Each phase is detailed with the scientific rationale behind experimental choices, step-by-step protocols for key assays, and guidance on data interpretation, empowering research teams to make confident, data-driven go/no-go decisions in the drug discovery cascade.

Introduction: The Strategic Imperative of a Phased In Vitro Evaluation

The piperidine ring, a saturated six-membered heterocycle, is a privileged scaffold in drug design, prized for its structural flexibility and ability to engage with a wide array of biological targets.[1][2] Its prevalence in pharmaceuticals underscores the potential of novel piperidine derivatives. However, potential alone is insufficient. A successful drug discovery program hinges on a systematic and logical evaluation process to identify compounds with the highest probability of clinical success while terminating unpromising candidates early to conserve resources.[3][4]

This guide advocates for a phased approach, beginning with broad, high-throughput assays to assess fundamental viability and progressively moving towards more complex, resource-intensive studies to elucidate mechanism and safety. This tiered strategy ensures that only the most promising compounds, those that clear preceding hurdles, advance to the next stage of investigation.

Phase 1: Foundational Viability—Cytotoxicity & Proliferation Screening

The Causality: Before investing in target-specific assays, it is critical to first establish a compound's intrinsic toxicity. A compound that indiscriminately kills all cells is not a viable therapeutic, regardless of its on-target potency. This initial phase serves as a crucial filter, eliminating broadly cytotoxic molecules and establishing a preliminary therapeutic window—the concentration range where the compound can be studied for its desired effect without causing overt cell death. We employ two complementary assays to assess distinct modes of cell death: metabolic compromise and loss of membrane integrity.

Protocol: MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method that measures cellular metabolic activity, which in most healthy cell populations, correlates with the number of viable cells.[5][6] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[7]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the novel piperidine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to purple crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm to correct for background.

Protocol: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[8][9] It is a reliable indicator of cell lysis and loss of membrane integrity.[10][11]

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate. It is crucial to set up three sets of controls: (1) Spontaneous LDH release (vehicle-treated cells), (2) Maximum LDH release (cells treated with a lysis solution), and (3) Background (medium only).

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

  • Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.[12]

  • Reaction Mixture: Prepare the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution.

  • Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.[12]

  • Absorbance Reading: Measure the absorbance at 490 nm (reference wavelength ~650 nm).[8][10]

Phase 1 Data Presentation & Interpretation

Summarize the results in a table to calculate the half-maximal inhibitory concentration (IC50) for cytotoxicity.

Compound IDCell LineAssayIncubation Time (h)Cytotoxicity IC50 (µM)
PIPER-001HeLaMTT4825.4
PIPER-001HeLaLDH4831.2
PIPER-002HeLaMTT48> 100
PIPER-002HeLaLDH48> 100
DoxorubicinHeLaMTT480.8

Interpretation: A compound like PIPER-002, with an IC50 > 100 µM, shows low general cytotoxicity and is a good candidate to move forward. PIPER-001 shows moderate cytotoxicity, which may be acceptable depending on its on-target potency. Doxorubicin serves as a positive control for high cytotoxicity.

G cluster_0 Phase 1: Cytotoxicity Screening Start Start Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Treat_Compounds Treat with Piperidine Compounds (Dose-Response) Seed_Cells->Treat_Compounds Incubate Incubate (e.g., 48h) Treat_Compounds->Incubate Assay_Split Perform Assays Incubate->Assay_Split MTT_Assay MTT Assay (Metabolic Activity) Assay_Split->MTT_Assay Assay 1 LDH_Assay LDH Release Assay (Membrane Integrity) Assay_Split->LDH_Assay Assay 2 Data_Analysis Calculate Cytotoxicity IC50 MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Decision IC50 > Threshold? Data_Analysis->Decision Advance Advance to Phase 2 Decision->Advance Yes Terminate Terminate/Deprioritize Decision->Terminate No

Figure 1: Workflow for Phase 1 Cytotoxicity Screening.

Phase 2: Target Engagement & Potency

The Causality: Having filtered out overtly toxic compounds, the next critical question is whether the piperidine derivatives interact with their intended biological target. This phase aims to quantify the potency of the compounds, typically by determining the concentration required to inhibit or activate the target by 50% (IC50 or EC50). The choice of assay is dictated by the target class.[13] For this guide, we will detail a common enzyme inhibition assay.

Protocol: Generic Enzyme Inhibition Assay (e.g., Kinase)

This protocol describes a typical format for measuring the inhibition of an enzyme that converts a substrate into a detectable product (e.g., via fluorescence or luminescence).[14][15] Such assays are fundamental in screening for inhibitors of enzymes like kinases, proteases, or lipases.[1][16]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, a stock solution of the target enzyme, the substrate, and any necessary cofactors (e.g., ATP for kinases).

  • Compound Plating: In a suitable microplate (e.g., a 384-well low-volume plate), add 2 µL of serially diluted piperidine compounds in DMSO. Include positive control (known inhibitor) and negative control (DMSO only) wells.

  • Enzyme Addition: Add 10 µL of the enzyme solution (diluted in assay buffer) to each well.

  • Pre-incubation: Mix gently and incubate the plate for 15-30 minutes at room temperature.[15] This allows the compound to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add 10 µL of the substrate/cofactor solution to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C or 37°C).

  • Signal Detection: Stop the reaction (if necessary) and measure the signal (e.g., fluorescence, absorbance, or luminescence) using a plate reader.

  • Data Analysis: Convert raw signal to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Phase 2 Data Presentation
Compound IDTarget EnzymeOn-Target IC50 (µM)Cytotoxicity IC50 (µM)Selectivity Index (SI)
PIPER-002Kinase X0.150> 100> 667
PIPER-003Kinase X2.5> 100> 40
StaurosporineKinase X0.0050.120

Interpretation: The Selectivity Index (SI = Cytotoxicity IC50 / On-Target IC50) is a critical metric. A higher SI value is desirable. PIPER-002 is an excellent candidate, showing potent on-target activity and a very large window before any cytotoxicity is observed.

G cluster_1 Phase 2: Target Potency Determination Input Non-Cytotoxic Compounds (from Phase 1) Assay_Setup Prepare Enzyme, Substrate, & Compound Plates Input->Assay_Setup Pre_Incubate Pre-incubate Enzyme with Compound Assay_Setup->Pre_Incubate Initiate_Reaction Add Substrate to Start Reaction Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at Optimal Temp Initiate_Reaction->Incubate_Reaction Read_Signal Measure Signal (Fluorescence/Luminescence) Incubate_Reaction->Read_Signal Analyze_IC50 Calculate On-Target IC50 Read_Signal->Analyze_IC50 Calculate_SI Calculate Selectivity Index (Cytotox IC50 / On-Target IC50) Analyze_IC50->Calculate_SI Decision Potent & Selective? Calculate_SI->Decision Advance Advance to Phase 3 Decision->Advance Yes Terminate Terminate/Optimize Decision->Terminate No

Figure 2: Workflow for Phase 2 Target Engagement and Potency Assays.

Phase 3: Confirming Intracellular Action

The Causality: A compound that is potent in a purified, biochemical assay may not necessarily work within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly confirms target engagement inside intact cells.[17][18] The principle is based on ligand-induced thermal stabilization: a protein becomes more resistant to heat-induced denaturation when its specific ligand is bound.[19][20]

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol provides a method to verify that the piperidine compound physically binds to its intended target in a cellular context.[20][21]

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture cells to ~80% confluency. Treat the cells with the piperidine compound at a fixed concentration (e.g., 10x IC50) or with a vehicle control for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.[17]

  • Heat Challenge: Place the PCR tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[17]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or by adding a lysis buffer.

  • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[17]

  • Analysis: Carefully collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western Blot or an equivalent protein quantification method (e.g., ELISA, AlphaScreen).

  • Data Interpretation: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement and stabilization.

G cluster_2 Phase 3: CETSA for Target Engagement Input Potent & Selective Compounds (from Phase 2) Treat_Cells Treat Intact Cells with Compound vs. Vehicle Input->Treat_Cells Heat_Challenge Apply Temperature Gradient to Cell Aliquots Treat_Cells->Heat_Challenge Lysis Lyse Cells & Separate Soluble/Insoluble Fractions Heat_Challenge->Lysis Quantify_Protein Quantify Soluble Target Protein (e.g., Western Blot) Lysis->Quantify_Protein Plot_Curves Plot Melt Curves (% Soluble Protein vs. Temp) Quantify_Protein->Plot_Curves Decision Thermal Shift Observed? Plot_Curves->Decision Advance Advance to Phase 4 Decision->Advance Yes Terminate Re-evaluate/Terminate Decision->Terminate No

Figure 3: Workflow for Cellular Thermal Shift Assay (CETSA).

Phase 4: Early "Drug-Likeness"—ADME-Tox Profiling

The Causality: A potent, cell-active compound must still possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties and a clean toxicology profile to be a viable drug.[3][22] Early in vitro ADME-Tox assays are essential for filtering out candidates that are likely to fail in later, more expensive in vivo studies.[4][23]

Key In Vitro ADME Assays
  • Metabolic Stability (Liver Microsome Assay): This assay assesses a compound's susceptibility to metabolism by key liver enzymes, primarily Cytochrome P450s (CYPs).[24][25] A compound that is metabolized too quickly will have a short half-life in vivo, limiting its therapeutic effect.

    • Protocol Overview: The piperidine compound is incubated with human liver microsomes (a subcellular fraction containing metabolic enzymes) and a necessary cofactor (NADPH) at 37°C.[25][26][27] Aliquots are taken at various time points (e.g., 0, 15, 30, 60 min), the reaction is stopped, and the remaining amount of the parent compound is quantified by LC-MS/MS.[25][28] The data is used to calculate the compound's intrinsic clearance and half-life.[24]

  • Membrane Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) predicts passive diffusion across biological membranes, such as the gastrointestinal tract or the blood-brain barrier.[29][30] Good permeability is crucial for oral absorption.

    • Protocol Overview: PAMPA uses a 96-well plate setup where a donor compartment is separated from an acceptor compartment by an artificial lipid-infused membrane.[31] The compound is added to the donor well, and after incubation, its concentration in the acceptor well is measured to determine the permeability coefficient.[30]

Key In Vitro Toxicology Assays
  • hERG Channel Inhibition: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation).[32][33][34] Early screening is critical to avoid cardiotoxicity, a common reason for late-stage drug withdrawal.[35]

    • Protocol Overview: Automated patch-clamp electrophysiology is the gold standard.[32] Cells stably expressing the hERG channel are exposed to the compound, and the ion channel's electrical activity is measured to determine the degree of inhibition.

  • Cytochrome P450 (CYP) Inhibition: This assay assesses the potential for drug-drug interactions (DDIs).[36] If a new compound inhibits a major CYP enzyme (e.g., CYP3A4, 2D6), it can dangerously increase the concentration of other co-administered drugs metabolized by that enzyme.[37][38]

    • Protocol Overview: The compound is incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform.[36] The rate of metabolite formation from the probe is measured by LC-MS/MS. A reduction in metabolite formation indicates inhibition by the test compound, from which an IC50 can be calculated.[36][38]

Phase 4 Data Consolidation
Compound IDMicrosomal Half-Life (min)PAMPA Permeability (Pe, 10⁻⁶ cm/s)hERG IC50 (µM)CYP3A4 IC50 (µM)
PIPER-0024515.2 (High)> 30> 50
PIPER-004< 50.5 (Low)2.15.5

Interpretation: PIPER-002 displays a favorable profile: good metabolic stability, high permeability, and low risk of hERG toxicity or CYP inhibition. PIPER-004 shows multiple liabilities (rapid metabolism, poor permeability, hERG and CYP inhibition) and would be deprioritized.

Conclusion: Synthesizing Data for a Go/No-Go Decision

The successful in vitro evaluation of novel piperidine compounds is not the result of a single experiment, but the culmination of a logical, multi-phase investigation. By systematically assessing cytotoxicity, on-target potency, intracellular engagement, and ADME-Tox properties, researchers can build a comprehensive data package. This integrated understanding allows for confident, evidence-based decisions, ensuring that only the most promising candidates—those with a well-supported profile of efficacy and safety—are progressed towards resource-intensive preclinical and clinical development. This structured approach maximizes the probability of success and is a hallmark of an efficient and effective drug discovery program.

References

A-Comparative-Guide-to-the-Synthetic-Routes-of-Trifluoromethyl-Carbinols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The trifluoromethyl carbinol moiety is a cornerstone in modern medicinal chemistry and materials science, imparting unique physicochemical properties such as enhanced metabolic stability, lipophilicity, and binding affinity. The synthesis of these valuable compounds can be approached through several distinct strategies, each with its own set of advantages and limitations. This in-depth technical guide provides a comparative analysis of the most prevalent synthetic routes to trifluoromethyl carbinols, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of nucleophilic trifluoromethylation of carbonyls, the reduction of trifluoromethyl ketones, and the asymmetric synthesis of chiral trifluoromethyl carbinols. Each section will provide not only the theoretical framework but also field-proven insights and detailed experimental protocols to empower the practicing chemist.

Introduction: The Significance of the Trifluoromethyl Carbinol Motif

The strategic incorporation of fluorine into organic molecules has become a powerful tool in the design of pharmaceuticals, agrochemicals, and advanced materials.[1] The trifluoromethyl (-CF3) group, in particular, is highly sought after for its ability to modulate a molecule's electronic properties, conformational preferences, and metabolic fate. Trifluoromethyl carbinols, which feature a hydroxyl group and a trifluoromethyl group attached to the same carbon atom, are key structural motifs found in a range of biologically active compounds.[2][3] The development of efficient and selective methods for the synthesis of these carbinols is therefore a topic of significant interest in synthetic organic chemistry.

This guide will explore and compare the primary methodologies for accessing trifluoromethyl carbinols, with a focus on providing practical, actionable information for laboratory synthesis.

Nucleophilic Trifluoromethylation of Carbonyl Compounds: The Direct Approach

The most direct and widely employed strategy for the synthesis of trifluoromethyl carbinols is the nucleophilic addition of a trifluoromethyl anion equivalent to a carbonyl compound (an aldehyde or ketone).[4][5][6] This approach is conceptually straightforward and has been the subject of extensive methodological development.

The Ruppert-Prakash Reagent (TMSCF3): A Workhorse for Trifluoromethylation

(Trifluoromethyl)trimethylsilane (TMSCF3), commonly known as the Ruppert-Prakash reagent, is arguably the most versatile and popular reagent for nucleophilic trifluoromethylation.[7]

Mechanism of Action: The Ruppert-Prakash reagent itself is not nucleophilic. It requires activation by a catalytic amount of a nucleophile, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the highly reactive trifluoromethyl anion (CF3-).[8][9] This anion then readily attacks the electrophilic carbonyl carbon. The resulting alkoxide is trapped by the trimethylsilyl group to form a stable silyl ether, which is then hydrolyzed upon acidic workup to yield the desired trifluoromethyl carbinol.[9]

Ruppert_Prakash_Mechanism TMSCF3 TMSCF₃ (Ruppert-Prakash Reagent) Intermediate [Me₃Si(F)CF₃]⁻ TMSCF3->Intermediate F_minus F⁻ (Initiator) F_minus->TMSCF3 Activation Carbonyl R₂C=O (Substrate) Alkoxide R₂C(CF₃)O⁻ Carbonyl->Alkoxide CF3_anion ⁻CF₃ (Trifluoromethyl Anion) CF3_anion->Carbonyl Nucleophilic Attack Intermediate->CF3_anion Release of ⁻CF₃ Silyl_Ether R₂C(CF₃)O-TMS (TMS-Protected Product) Alkoxide->Silyl_Ether Silylation by TMSCF₃ Carbinol R₂C(CF₃)OH (Final Product) Silyl_Ether->Carbinol Deprotection Workup H₃O⁺ Workup Workup->Silyl_Ether Asymmetric_Organocatalysis cluster_0 Catalytic Cycle Catalyst Chiral Bifunctional Organocatalyst Nucleophile Nucleophile (e.g., Alkylidenepyrazolone) Catalyst->Nucleophile Deprotonation Electrophile Electrophile (Trifluoromethyl Ketone) Catalyst->Electrophile H-Bonding Activated_Nuc Activated Nucleophile (Dienolate) Nucleophile->Activated_Nuc Activated_Elec Activated Electrophile (H-Bonded Carbonyl) Electrophile->Activated_Elec Transition_State Diastereoselective Transition State Activated_Nuc->Transition_State Activated_Elec->Transition_State Product_Catalyst_Complex Product-Catalyst Complex Transition_State->Product_Catalyst_Complex Product_Catalyst_Complex->Catalyst Catalyst Regeneration Product Chiral Trifluoromethyl Carbinol Product_Catalyst_Complex->Product

References

A Technical Guide to the Structural Validation of 1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol by Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. This guide provides an in-depth, technical walkthrough of the process of validating the chemical structure of 1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol, a novel therapeutic candidate, using single-crystal X-ray crystallography. We will delve into the critical aspects of this powerful analytical technique, from the foundational principles to the nuances of experimental design and data interpretation. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of how to leverage X-ray crystallography for definitive structural elucidation and the establishment of absolute stereochemistry—a critical factor for regulatory approval and patentability.[1]

Introduction: The Imperative of Structural Certainty in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges. A fundamental requirement at every stage is a precise understanding of the molecule's structure. While spectroscopic methods like NMR, IR, and mass spectrometry provide essential information about connectivity and functional groups, they often fall short of providing an unambiguous three-dimensional picture.[2][3][4] This is particularly true for complex molecules with multiple chiral centers, such as this compound.

The presence of stereoisomers can have profound implications for a drug's efficacy and safety.[5] Different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[6][7] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization of the absolute stereochemistry of chiral drug candidates early in the development process.[1] Single-crystal X-ray diffraction stands as the gold standard for this purpose, offering unparalleled accuracy in determining atomic positions and molecular geometry.[8][9]

This guide will use this compound as a case study to illustrate the workflow of a complete crystallographic structure validation.

Foundational Principles of X-ray Crystallography

X-ray crystallography is a technique that exploits the diffraction of X-rays by the ordered arrangement of atoms within a crystal.[10] When a focused beam of X-rays interacts with a single crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other, leading to a unique diffraction pattern of discrete spots.[10][11] The intensities and positions of these diffracted beams are recorded and used to reconstruct a three-dimensional electron density map of the molecule, from which the atomic structure can be determined.[10]

The overall workflow for solving a molecular structure via X-ray crystallography can be visualized as follows:

X-ray Crystallography Workflow cluster_0 Experimental Phase cluster_1 Computational Phase A Synthesis & Purification B Crystal Growth A->B High Purity Sample C Crystal Selection & Mounting B->C Suitable Single Crystal D X-ray Data Collection C->D Mounted Crystal E Data Processing & Reduction D->E Diffraction Images F Structure Solution (Phase Problem) E->F Reflection File (hkl) G Structure Refinement F->G Initial Structural Model H Validation & Analysis G->H Refined Structure (CIF)

Caption: High-level workflow for X-ray crystal structure determination.

Experimental Protocol: From Powder to Final Structure

Synthesis and Purification of this compound

The successful growth of high-quality single crystals is critically dependent on the purity of the starting material. The synthesis of this compound is typically achieved through a multi-step process.[12] A common synthetic route involves the functionalization of a piperidine precursor to introduce the propan-2-ol side chain, followed by trifluoromethylation.[12]

Protocol for Purification:

  • Initial Purification: The crude product is first purified by column chromatography on silica gel.

  • Recrystallization: The material is then subjected to recrystallization to achieve the high purity (>99%) required for crystallization trials.[12] The choice of solvent is critical and must be determined empirically.

Crystallization: The Art and Science of Growing Single Crystals

Crystallization is often the most challenging step in the process.[13] It involves the slow formation of a highly ordered solid from a solution, melt, or vapor.[14] For small organic molecules like our target compound, solution crystallization is the most common approach.[15]

Key Crystallization Techniques: [13][14][16]

  • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.

  • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[16]

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[14]

Protocol for Crystallization of this compound:

  • Solvent Screening: A range of solvents and solvent mixtures are screened to determine the optimal conditions for crystal growth.

  • Vapor Diffusion Setup: A solution of the purified compound in a suitable solvent (e.g., methanol) is placed in a small open vial. This vial is then placed in a larger sealed jar containing an anti-solvent (e.g., diethyl ether).

  • Incubation: The setup is left undisturbed at a constant temperature. Crystal growth is monitored over several days to weeks.

Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[11] To minimize thermal vibrations of the atoms and improve data quality, data is usually collected at low temperatures (around 100 K).[11]

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a dual-source (Mo and Cu) X-ray generator and a sensitive detector (e.g., CCD or CMOS) is ideal.[17] For determining the absolute stereochemistry of light-atom molecules, a copper (Cu) X-ray source is often preferred.[17]

Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[18] The data collection strategy is designed to measure a complete and redundant set of diffraction data.

Structure Solution and Refinement

The collected diffraction data consists of the intensities of thousands of reflections. However, the phase information, which is crucial for reconstructing the electron density map, is lost during the experiment—this is known as the "phase problem."[10]

Structure Solution: For small molecules, "direct methods" are typically used to solve the phase problem.[19] These methods use statistical relationships between the intensities of the reflections to estimate the initial phases.

Structure Refinement: Once an initial structural model is obtained, it is refined against the experimental data using a least-squares method.[11][19] This iterative process adjusts the atomic positions, thermal parameters, and other model parameters to minimize the difference between the observed and calculated structure factor amplitudes.[11]

Software: A variety of software packages are available for data processing, structure solution, and refinement, such as SHELX, OLEX2, and APEX6.[20]

Data_Processing_Refinement RawData Raw Diffraction Images Integration Integration & Scaling RawData->Integration HKL_File Reflection File (Intensities) Integration->HKL_File DirectMethods Structure Solution (Direct Methods) HKL_File->DirectMethods Solves PhaseProblem Phase Problem InitialModel Initial Atomic Model DirectMethods->InitialModel RefinementCycle Least-Squares Refinement InitialModel->RefinementCycle Input RefinementCycle->RefinementCycle FinalModel Final Refined Structure (CIF) RefinementCycle->FinalModel Converged Validation Structure Validation (checkCIF) FinalModel->Validation

Caption: The computational workflow from raw data to a validated structure.

Data Analysis and Validation

The final output of a successful structure determination is a Crystallographic Information File (CIF).[21] This standard file format contains all the essential information about the crystal structure, including atomic coordinates, unit cell dimensions, and data collection and refinement parameters.[22]

Key Crystallographic Parameters

The quality of the crystal structure is assessed by several key parameters, which should be reported in any publication.

ParameterDescriptionTypical Value for a Good Structure
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 5%
wR2 A weighted R-factor based on the squared structure factor amplitudes.< 15%
Goodness-of-Fit (GooF) Should be close to 1.0 for a good model.~1.0
Flack Parameter Used to determine the absolute stereochemistry of a chiral molecule. A value close to 0 indicates the correct enantiomer has been modeled.~0.0 (with a small error)
Resolution (d, Å) A measure of the level of detail in the electron density map. Lower values indicate higher resolution.< 0.8 Å for small molecules
Validation and Deposition

Before publication, the CIF must be validated using the checkCIF service provided by the International Union of Crystallography (IUCr).[23] This tool checks for inconsistencies and errors in the crystallographic data. Any alerts generated by checkCIF should be addressed.[24]

Upon completion, the structural data should be deposited in a public database, such as the Cambridge Structural Database (CSD), to make it accessible to the scientific community.[25][26][27]

Conclusion: The Power of Unambiguous Structural Proof

Single-crystal X-ray crystallography provides the most definitive evidence for the structure of a chemical compound.[8][9] For a pharmaceutical candidate like this compound, this technique is indispensable. It not only confirms the molecular connectivity but also establishes the absolute configuration, a critical piece of information for drug development and regulatory compliance.[1][28] The rigorous, self-validating system of crystallographic analysis ensures the integrity and reproducibility of the structural data, providing a solid foundation for further research and development efforts.

References

An In-Depth Technical Guide to Cross-Reactivity Studies of Piperidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Inevitable Challenge of Selectivity

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs.[1][2] Its synthetic tractability and ability to confer favorable physicochemical properties—such as improved solubility, metabolic stability, and the capacity to engage with biological targets through its basic nitrogen—have cemented its role in drug design.[1][2] However, these same features present a significant challenge: the potential for unintended interactions with a multitude of off-targets, leading to cross-reactivity.

Off-target effects are a primary driver of drug attrition during preclinical and clinical development, manifesting as unexpected toxicities or a dilution of therapeutic efficacy.[3] For piperidine-based inhibitors, the basic nitrogen can readily form ionic interactions with acidic residues in the binding pockets of various proteins, making classes like G-protein coupled receptors (GPCRs), kinases, and ion channels common off-target liabilities.[1][3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for designing and executing robust cross-reactivity studies for piperidine-based inhibitors. We will move beyond rote protocol recitation to explore the underlying scientific rationale for experimental choices, ensuring a self-validating and rigorous approach to characterizing the selectivity of these ubiquitous compounds. Our focus is on building a holistic understanding, from initial computational assessments to detailed biochemical and cell-based functional assays, all within the context of regulatory expectations for safety pharmacology.[4][5]

Chapter 1: The Strategic Framework for Assessing Cross-Reactivity

A haphazard approach to off-target screening is both inefficient and economically untenable. A well-designed, tiered strategy allows for the systematic identification and characterization of potential cross-reactivities, enabling early-stage go/no-go decisions and informing medicinal chemistry efforts to enhance selectivity.

The Tiered Approach to Off-Target Profiling

The most effective strategy begins with broad, cost-effective methods and progressively narrows the focus to more resource-intensive, in-depth assays for validated hits.[3]

  • Tier 1: In Silico (Computational) Profiling: The journey begins with computational models to generate a preliminary, hypothesis-driven list of potential off-targets. This involves similarity searching against databases of known ligands and pharmacophore modeling to predict interactions with a wide range of protein structures. The outcome is a prioritized list of potential off-targets for experimental validation.[3]

  • Tier 2: Focused Panel Screening (Biochemical Assays): The candidate compound is then screened against large, commercially available panels of related proteins. For piperidine-based inhibitors, kinase and GPCR panels are of paramount importance.[3][6] These assays are typically run at a single, high concentration (e.g., 10 µM) to identify initial "hits." Any significant inhibition (typically >50%) warrants follow-up with full dose-response curves to determine potency (IC50).[3]

  • Tier 3: Functional Cell-Based Assays & Unbiased Screening: Hits from Tier 2 are further investigated in more physiologically relevant cellular assays. These assays move beyond simple binding and measure the functional consequences of target engagement, such as the modulation of signaling pathways or changes in cellular phenotype.[3] Unbiased phenotypic screening can also be employed to uncover unexpected off-target effects that may not be predicted by panel screens.[3]

Below is a logical workflow representing this tiered strategy.

Tiered_Screening_Workflow cluster_0 Tier 1: Hypothesis Generation cluster_1 Tier 2: Broad Biochemical Screening cluster_2 Tier 3: Functional & Phenotypic Validation cluster_3 Outcome InSilico In Silico Profiling (Similarity Searching, Docking) BroadPanel Focused Panel Screening (e.g., Kinase, GPCR Panels) InSilico->BroadPanel Prioritized List IC50_determination IC50 Determination for Hits BroadPanel->IC50_determination Identify Hits (e.g., >50% Inhibition) FunctionalAssay Cell-Based Functional Assays (e.g., Signaling, Viability) IC50_determination->FunctionalAssay Confirmed Hits UnbiasedScreen Unbiased/Phenotypic Screening IC50_determination->UnbiasedScreen Investigate Phenotypes Validated Validated Off-Targets FunctionalAssay->Validated UnbiasedScreen->Validated Target Deconvolution LeadCompound Lead Piperidine Compound LeadCompound->InSilico Hypothesize Potential Off-Targets GPCR_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Piperidine Inhibitor GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (Gs or Gi) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates (Gs) or Inhibits (Gi) ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets PI3K_Pathway cluster_0 Upstream cluster_1 Core Pathway cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Inhibits

References

A Senior Application Scientist's Guide to Benchmarking New Fluorinated Compounds Against Known Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, profoundly influencing metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on how to rigorously benchmark new fluorinated compounds against established drugs. We will move beyond simplistic checklists to a methodology rooted in scientific causality, ensuring that each experimental step provides robust, translatable data. This document outlines a comprehensive, multi-tiered approach encompassing physicochemical characterization, in vitro pharmacological profiling, ADME/Tox evaluation, and in vivo efficacy studies, complete with detailed protocols and data interpretation strategies.

Introduction: The Rationale for Fluorination and the Imperative for Rigorous Benchmarking

Fluorine's unique properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, make it a powerful tool in drug design.[2] Strategic fluorination can enhance a molecule's metabolic stability by blocking sites prone to cytochrome P450 (CYP450) oxidation, modulate lipophilicity to improve membrane permeability, and alter pKa to increase bioavailability.[1][3] These modifications can lead to superior pharmacokinetic and pharmacodynamic profiles, resulting in drugs with improved efficacy and safety.[1]

However, the effects of fluorination are highly context-dependent.[1] A modification that is beneficial in one scaffold may be detrimental in another. Therefore, a systematic and comparative benchmarking process is not just recommended; it is essential for making informed decisions in the drug discovery pipeline.[4] This guide establishes a logical workflow to de-risk fluorinated candidates and build a comprehensive data package for comparison against gold-standard therapeutics.

The Benchmarking Cascade: A Multi-Stage Evaluation Framework

A successful benchmarking strategy is a tiered approach, moving from rapid, high-throughput in vitro assays to more complex and resource-intensive in vivo models.[5][6] This allows for early identification of liabilities and ensures that only the most promising candidates advance.

Benchmarking_Cascade cluster_0 Phase 1: Foundational Properties cluster_1 Phase 2: In Vitro ADME/Tox Profile cluster_2 Phase 3: In Vivo Evaluation A Physicochemical Characterization (Solubility, LogP, pKa) B Primary Target Engagement (Binding & Functional Assays) A->B Go/No-Go C Metabolic Stability (Microsomes, Hepatocytes) B->C Candidate Selection D CYP450 Inhibition & Induction C->D E hERG Channel Inhibition D->E F General Cytotoxicity E->F G Pharmacokinetics (PK) (Rodent) F->G Prioritization for In Vivo Studies H Efficacy in Disease Model (PK/PD) G->H Dose Selection I Preliminary Toxicity H->I

Caption: The tiered benchmarking workflow for new fluorinated compounds.

Phase 1: Foundational Physicochemical and Pharmacological Profiling

The initial phase focuses on the fundamental properties that dictate a compound's potential as a drug. Poor solubility or a lack of target engagement are immediate red flags that can halt a program before significant resources are invested.

Physicochemical Properties

The introduction of fluorine can significantly alter a molecule's solubility and lipophilicity.[1] These parameters are critical for absorption and distribution.

ParameterTest Compound (Fluorinated)Known Drug (Non-Fluorinated)MethodSignificance
Kinetic Solubility (µM) 150200NephelometryPredicts potential for precipitation upon dosing.
LogP/LogD at pH 7.4 2.82.5Shake-flask or HPLCMeasures lipophilicity, impacting permeability and off-target effects.
pKa 8.2 (base)9.0 (base)Potentiometric TitrationDetermines ionization state, affecting solubility and cell penetration.
Caption: Comparative physicochemical data for a hypothetical fluorinated compound and a known drug.
Primary Target Engagement

Confirmation of on-target activity is paramount. Both binding affinity and functional activity should be assessed and compared to the benchmark drug.

Assay TypeTest Compound IC50/EC50 (nM)Known Drug IC50/EC50 (nM)PlatformRationale
Binding Assay (e.g., TR-FRET) 1510BiochemicalQuantifies direct interaction with the target protein.
Functional Assay (e.g., Cell-based reporter) 5035Cell-basedMeasures biological effect downstream of target engagement.
Caption: Comparative target engagement data.

Phase 2: In Vitro ADME and Toxicology Profiling

This phase investigates how the body will likely process the compound and screens for common safety liabilities. For fluorinated compounds, a key focus is on metabolic stability and potential interactions with drug-metabolizing enzymes.

Metabolic Stability

One of the primary reasons for incorporating fluorine is to block metabolic "soft spots".[1] This is assessed by measuring the rate of clearance in liver microsomes or hepatocytes.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 1 mg/mL HLM suspension in 100 mM phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound and the known drug (final concentration 1 µM) to separate wells of a 96-well plate containing the HLM suspension. Pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[7]

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

CompoundIn Vitro t½ (min) in HLMIntrinsic Clearance (µL/min/mg protein)
Test Compound (Fluorinated) 5512.6
Known Drug (Non-Fluorinated) 2034.7
Caption: Comparative metabolic stability data. The longer half-life of the fluorinated compound suggests successful metabolic blocking.[7]
Cytochrome P450 (CYP) Inhibition

Fluorinated compounds can potentially inhibit CYP enzymes, leading to drug-drug interactions.[8] A high-throughput fluorometric assay is a rapid way to screen for this liability.[9][10]

Experimental Protocol: Fluorometric CYP Inhibition Assay
  • Assay Setup: In a 96-well plate, combine recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9), a fluorogenic probe substrate, and either the test compound, known drug, or a positive control inhibitor at various concentrations.[10][11]

  • Incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system.

  • Detection: Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence generation is proportional to CYP activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

CYP IsoformTest Compound IC50 (µM)Known Drug IC50 (µM)
CYP3A4 > 5025
CYP2D6 158
CYP2C9 > 50> 50
Caption: Comparative CYP450 inhibition data. The fluorinated compound shows moderate inhibition of CYP2D6.
hERG Channel Inhibition

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia.[12] Assessing this liability early is a mandatory step in preclinical safety evaluation.[12]

hERG_Workflow A hERG-expressing cells (e.g., HEK293) B Whole-cell patch clamp recording established A->B C Record baseline hERG tail current B->C D Apply test compound (cumulative concentrations) C->D E Record steady-state current inhibition D->E F Calculate % inhibition and determine IC50 E->F

Caption: Workflow for assessing hERG channel inhibition via patch-clamp electrophysiology.

Experimental Protocol: Automated Patch-Clamp hERG Assay
  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[13]

  • Electrophysiology: Utilize an automated patch-clamp system (e.g., QPatch). Establish a stable whole-cell recording.

  • Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic hERG tail current.[12] A typical protocol involves a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV to measure the tail current.[12]

  • Compound Application: After establishing a stable baseline, sequentially apply increasing concentrations of the test compound and the known drug.[13]

  • Data Analysis: Measure the peak tail current at each concentration. Calculate the percentage of current inhibition and determine the IC50 value.[13]

A high IC50 value (>30 µM) is generally considered low risk, but this must be contextualized with the compound's expected therapeutic plasma concentration.

Phase 3: In Vivo Evaluation

Promising candidates from in vitro screening are advanced to in vivo studies to understand their behavior in a whole organism.[5][6]

Pharmacokinetics (PK)

In vivo PK studies are essential to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[14][15] These studies determine key parameters like bioavailability, clearance, and half-life.[14]

Experimental Protocol: Rodent Pharmacokinetic Study
  • Animal Model: Use male Sprague-Dawley rats (n=3 per group).

  • Dosing:

    • Intravenous (IV) Group: Administer the compound at 1 mg/kg via tail vein injection.

    • Oral (PO) Group: Administer the compound at 10 mg/kg via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to obtain plasma and store at -80°C.

  • Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method.

  • PK Parameter Calculation: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters such as AUC (Area Under the Curve), CL (Clearance), Vdss (Volume of Distribution at Steady State), t½ (Half-life), and F (Oral Bioavailability).

ParameterTest Compound (Fluorinated)Known Drug (Non-Fluorinated)
Clearance (mL/min/kg) 1045
Volume of Distribution (L/kg) 1.52.0
Terminal Half-Life (h) 6.52.1
Oral Bioavailability (%) 6025
Caption: Comparative in vivo pharmacokinetic data in rats. The fluorinated compound demonstrates lower clearance and significantly improved oral bioavailability.
In Vivo Efficacy and PK/PD Modeling

The ultimate test is whether the compound shows efficacy in a relevant disease model. These studies should be designed to establish a relationship between drug exposure (PK) and the pharmacological response (PD).[16]

PKPD_Relationship Dose Dose PK Drug Concentration (Plasma, Tissue) Dose->PK Administration PD Pharmacological Effect (Target Engagement, Biomarker) PK->PD Concentration-Effect Relationship Efficacy Therapeutic Outcome (e.g., Tumor Growth Inhibition) PD->Efficacy Link to Clinical Endpoint

Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

An efficacy study involves administering the test compound and the known drug to animals with an induced disease state (e.g., tumor xenografts for an oncology target).[17] Key endpoints, such as tumor volume or a relevant biomarker, are measured over time. By correlating these endpoints with the drug concentrations achieved in the PK study, a PK/PD model can be built to predict the optimal dosing regimen for human clinical trials.

Conclusion: Synthesizing the Data for a Holistic Benchmark

Benchmarking is not about a single data point but the totality of the evidence. The fluorinated compound may not be superior to the known drug in every single assay. For instance, it might have slightly lower potency but a vastly superior pharmacokinetic profile, making it a more promising clinical candidate.

By following the structured, multi-phase approach outlined in this guide, drug development teams can:

  • Make data-driven decisions: Confidently advance or terminate compounds based on a holistic understanding of their properties.

  • Identify liabilities early: Mitigate risks associated with metabolism, off-target effects, and toxicity before significant investment.

  • Build a robust preclinical data package: Provide a clear, comparative rationale for advancing a fluorinated compound into clinical development.

The strategic use of fluorine will continue to be a vital tool in creating the next generation of medicines.[3][18] Rigorous, intelligent, and comparative benchmarking is the key to unlocking its full potential.

References

Safety Operating Guide

Definitive Guide to the Safe Disposal of 1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol. As a trusted partner in your research, we are committed to providing essential safety information that extends beyond the product itself, ensuring the well-being of our scientific community and the protection of our environment. The procedures outlined herein are grounded in established safety principles and regulatory standards, designed for direct application by researchers, chemists, and laboratory professionals in drug development and other scientific fields.

Part 1: Hazard Assessment and Chemical Profile

  • Piperidine Moiety : Piperidine is a cyclic amine that is known to be a flammable liquid and vapor.[1][2] It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[2][3]

  • Trifluoro-propan-2-ol Moiety : Small-molecule fluorinated alcohols, such as 1,1,1-Trifluoro-2-propanol, are also classified as flammable liquids.[4][5] They are known to cause skin and serious eye irritation and may cause respiratory irritation.[4][5][6]

Based on this analysis, this compound must be handled as a hazardous substance with a composite risk profile.

Assumed Hazard Profile:

Hazard ClassDescription
Flammability Assumed to be a flammable liquid or solid. Keep away from heat, sparks, and open flames.[1][5]
Acute Toxicity Potentially harmful or toxic if ingested, inhaled, or in contact with skin.[2]
Corrosivity May cause severe skin burns and serious eye damage due to its basic piperidine nitrogen.[3]
Organ Toxicity May cause respiratory irritation.[4]
Environmental Hazard Halogenated organic compounds can be persistent and harmful to aquatic life.[7]

Due to the presence of fluorine, this compound is classified as a halogenated organic waste . This classification is critical for proper waste stream segregation to prevent dangerous reactions and to ensure compliant, cost-effective disposal.[7][8][9]

Part 2: Personal Protective Equipment (PPE)

Based on the assessed hazards, the following PPE is mandatory when handling this compound for disposal or during any associated cleanup procedures.

EquipmentSpecification
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene).
Eye Protection Chemical safety goggles and a full-face shield.
Body Protection Chemical-resistant laboratory coat. An apron or coveralls should be used for larger quantities.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required if handling outside of a certified chemical fume hood or if aerosolization is possible.[10]

Part 3: Waste Segregation and Containerization Protocol

The foundational principle of chemical disposal is the strict segregation of incompatible waste streams.[11][12] Mixing halogenated waste with non-halogenated waste unnecessarily elevates the disposal cost of the entire container and can pose safety risks.[9]

Container Requirements:

  • Compatibility : The waste container must be constructed of a material chemically compatible with the compound. High-density polyethylene (HDPE) is a suitable choice.[7][13]

  • Condition : The container must be in good condition, free from leaks, cracks, or deterioration, with a securely fitting screw cap.[11][13]

  • Headspace : Do not fill the container beyond 90% capacity to allow for vapor expansion.[7]

  • Location : Store waste containers in a designated, well-ventilated "Satellite Accumulation Area" (SAA), such as a chemical fume hood or a secondary containment bin.[11][14]

Labeling Mandates: The waste container must be labeled clearly and accurately at the moment the first drop of waste is added. The label must include:

  • The words "Hazardous Waste ".[13]

  • The full, unabbreviated chemical name: "This compound ".

  • A clear indication of the associated hazards (e.g., "Flammable," "Toxic," "Corrosive").[11]

  • The date of accumulation.[15]

Part 4: Step-by-Step Disposal Procedure

Follow this workflow to ensure safe and compliant disposal from the laboratory bench to final pickup.

  • Preparation : Don the required PPE as specified in Part 2 before handling the chemical. Prepare the designated hazardous waste container by ensuring it is clean, compatible, and correctly pre-labeled.

  • Waste Transfer : In a chemical fume hood, carefully transfer the waste this compound into the labeled halogenated waste container.

    • Solid Waste : Use a dedicated spatula to transfer the solid material.

    • Liquid Waste (Solutions) : Pour carefully to avoid splashing. Use a funnel if necessary.

    • Contaminated Labware : Disposable items (e.g., pipette tips, weighing paper) heavily contaminated with the compound should be placed in a designated solid hazardous waste container. Lightly contaminated glassware should be triple-rinsed with a suitable solvent (e.g., methanol or acetone); this rinsate must be collected and disposed of as halogenated liquid waste.[12][13]

  • Container Sealing : Securely close the waste container immediately after adding waste. Hazardous waste containers must remain closed at all times except when waste is being added.[12][13][14]

  • Storage : Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA). Ensure it is stored with secondary containment and segregated from incompatible materials like acids and oxidizers.[11][12]

  • Professional Disposal : Once the container is full or the project is complete, arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[15] Do not dispose of this chemical down the drain or in regular trash under any circumstances.[13][16]

Part 5: Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from this compound.

G cluster_0 Waste Generation Point cluster_1 Segregation & Containerization cluster_2 Final Disposition start Generate Waste: This compound solid_waste Pure Solid or Contaminated Debris start->solid_waste Is it solid? liquid_waste Solution or Rinsate start->liquid_waste Is it liquid? glass_waste Contaminated Glassware (Non-disposable) start->glass_waste Is it reusable glassware? solid_container Container: Solid Halogenated Waste Label: Hazardous Waste, Full Chemical Name solid_waste->solid_container liquid_container Container: Liquid Halogenated Waste Label: Hazardous Waste, Full Chemical Name liquid_waste->liquid_container rinsate_container Triple Rinse with Solvent (e.g., Acetone) glass_waste->rinsate_container saa Store in Satellite Accumulation Area (SAA) solid_container->saa liquid_container->saa rinsate_container->liquid_container Collect Rinsate pickup Arrange EHS Pickup for Professional Disposal saa->pickup

Caption: Waste Disposal Decision Workflow

Part 6: Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is critical.

IncidentResponse Protocol
Spill Evacuate non-essential personnel from the immediate area. Ventilate the space. Wearing full PPE, cover the spill with a compatible absorbent material (e.g., vermiculite or sand).[1] Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[3]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

This guide is intended to provide a robust framework for the safe disposal of this compound. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol
Reactant of Route 2
1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.